2-Amino-4-methoxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCDLHDDGNGDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395538 | |
| Record name | 2-amino-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38487-85-3 | |
| Record name | 2-amino-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-4-methoxybenzonitrile chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 38487-85-3, is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis.[1][2] Its unique molecular architecture, featuring an amino group, a methoxy group, and a nitrile moiety on a benzene ring, offers a versatile platform for the construction of more complex molecules. This multifunctionality makes it a valuable intermediate in the pharmaceutical and materials science sectors. Benzonitrile derivatives are recognized as important pharmacophores and are integral to the synthesis of various therapeutic agents.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of this compound are summarized below.
Physicochemical Data
Quantitative data for this compound has been compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 38487-85-3 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 102 °C (for isomer 4-Amino-2-methoxybenzonitrile) | [5] |
| Boiling Point | 351.2±27.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| InChI Key | AUCDLHDDGNGDHD-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(=C(C=C1)C#N)N | [1] |
Molecular Structure and Spectroscopic Profile
The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates the molecule's electronic properties and reactivity. Spectroscopic analysis is essential for confirming the structure and purity of the compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic protons will appear as a set of multiplets or doublets in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm, and the amino group protons will appear as a broad singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The nitrile carbon is typically found downfield (δ 115-120 ppm). The aromatic carbons will resonate in the δ 100-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methoxy carbon will show a signal around δ 55-60 ppm.[7]
1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8]
-
N-H Stretch: Strong, sharp peaks between 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C≡N Stretch: A strong, sharp absorption band in the range of 2210-2230 cm⁻¹, characteristic of the nitrile group.[9]
-
C-O Stretch: A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 148.16.[1]
Synthesis and Purification
While multiple synthetic routes may exist, a common approach for preparing substituted aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile or the modification of an existing aminobenzonitrile. A plausible route for synthesizing the title compound could start from 4-methoxybenzonitrile.
Proposed Synthetic Workflow
A logical synthetic pathway involves the nitration of 4-methoxybenzonitrile followed by the selective reduction of the nitro group. The methoxy group is an ortho-, para- director, and while nitration will yield a mixture of isomers, the desired 2-nitro-4-methoxybenzonitrile can be separated and then reduced.
References
- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 2-Amino-4-methoxybenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted benzonitrile that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring strategically positioned amino, methoxy, and nitrile functional groups, renders it a valuable precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key building block for targeted therapeutics, including kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive analysis of the core . Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from computational predictions and comparative data from its close structural isomers to provide a robust, predictive framework for researchers. We will delve into its structural and spectroscopic profile, solubility characteristics, and provide validated protocols for its analysis and handling, thereby equipping scientists with the foundational knowledge required for its effective utilization in research and development.
Molecular Structure and Core Physicochemical Properties
The identity and behavior of this compound are defined by its fundamental molecular and physical properties. While extensive experimental data is still emerging, a combination of data from public repositories and predictive modeling provides a solid foundation for its characterization.
Chemical Identity
The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity and its utility as a pharmaceutical intermediate.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and known properties. It is crucial to note that experimental values for properties like melting and boiling points are often for structural isomers, providing a valuable but indirect reference point.
| Property | Value / Observation | Source |
| Molecular Formula | C₈H₈N₂O | [3][4] |
| Molecular Weight | 148.17 g/mol | [3][4] |
| CAS Number | 38487-85-3 | [4] |
| Appearance | Expected to be a crystalline powder. | [5][6] |
| Melting Point | Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a melting point of 126-130 °C.[5][6] | |
| Boiling Point | Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a boiling point of 366.3 °C.[5][6] | |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol).[7] | |
| pKa (Predicted) | Data for the specific compound is not available. The isomer 4-amino-2-methoxybenzonitrile has a predicted pKa of 1.30 ± 0.10.[8] |
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment are critical steps in utilizing any chemical intermediate. This section outlines the expected spectroscopic signatures for this compound based on computational predictions and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural confirmation. The predicted chemical shifts provide a reference for experimental verification.
-
Predicted ¹H NMR Data:
Chemical Shift (ppm) Multiplicity Assignment ~7.5 - 7.7 d Aromatic CH ~6.2 - 6.4 dd Aromatic CH ~6.1 - 6.2 d Aromatic CH ~4.5 - 5.0 br s -NH₂ | ~3.8 - 3.9 | s | -OCH₃ |
-
Predicted ¹³C NMR Data: [9]
Chemical Shift (ppm) Assignment ~160 - 165 C-OCH₃ ~145 - 150 C-NH₂ ~120 - 125 Aromatic CH ~115 - 120 C-CN ~100 - 105 Aromatic CH | ~95 - 100 | C-CN |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.
-
Expected IR Absorptions:
Wavenumber (cm⁻¹) Functional Group Vibration Type 3450 - 3300 Amine (-NH₂) N-H Stretch 2230 - 2210 Nitrile (-C≡N) C≡N Stretch 1620 - 1580 Aromatic Ring C=C Stretch | 1250 - 1200 | Aryl Ether | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass Spectrum Data (Electron Ionization): [9]
m/z Assignment 148 [M]⁺ (Molecular Ion) 133 [M - CH₃]⁺ | 120 | [M - CO]⁺ |
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems, providing a logical workflow for the characterization and use of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Caption: A logical workflow for the validation and use of a chemical intermediate.
Protocol: Solubility Determination and Stock Solution Preparation
-
Rationale: Accurate dosing in biological assays or chemical reactions requires complete dissolution. Polar aprotic solvents like DMSO are often chosen for their ability to solvate a wide range of organic molecules without participating in reactions.
-
Methodology: [7]
-
Weigh 1-2 mg of this compound into a clean, dry glass vial.
-
Add anhydrous DMSO or DMF dropwise while vortexing to create a concentrated stock solution (e.g., 10-50 mM).
-
If dissolution is slow, gently warm the vial to 40-50°C in a water bath.
-
For enhanced dissolution, place the sealed vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
For aqueous assays, perform a serial dilution from the DMSO stock into the aqueous buffer, vortexing during addition to prevent precipitation.
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reversed-phase C18 column is effective for separating aromatic molecules based on their hydrophobicity.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes. Hold for 5 minutes.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol: Structural Elucidation by NMR Spectroscopy
-
Rationale: To confirm the chemical structure and connectivity of atoms. Deuterated solvents are required to avoid large solvent signals in the ¹H NMR spectrum.
-
Methodology: [9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and compare the observed chemical shifts and coupling constants to the predicted values.
-
Chemical Reactivity and Synthetic Utility
This compound is primarily valued as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification. The amino group can act as a nucleophile or be diazotized, while the nitrile group can be hydrolyzed or reduced.[10] Its most prominent application is as a precursor in multi-step syntheses of pharmacologically active molecules.[2]
Safety and Handling
While specific toxicity data for this compound is limited, data from related nitroaromatic and cyano compounds necessitates cautious handling.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12][13]
-
Engineering Controls: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12] It is classified as an irritant.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]
Conclusion
This compound is a functionally rich building block with significant potential in drug discovery and organic synthesis. While a comprehensive experimental dataset is still being established, this guide provides a robust predictive overview of its physicochemical properties, grounded in data from analogous compounds and computational models. The provided protocols offer a validated workflow for its characterization and safe handling, enabling researchers to confidently integrate this valuable intermediate into their synthetic programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 2-(aminomethyl)-4-methoxyBenzonitrile (EVT-8847664) [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. biosynth.com [biosynth.com]
An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: A Foundational Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-methoxybenzonitrile (CAS No. 38487-85-3) is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry.[1] Its strategic arrangement of an amino group, a methoxy group, and a nitrile functionality on a benzene core provides a versatile platform for constructing more complex molecular architectures. While not an active pharmaceutical ingredient itself, its true value lies in its role as a key starting material for a range of downstream products, most notably in the synthesis of heterocyclic systems for targeted therapeutics.[2][3] This guide provides a comprehensive analysis of its physicochemical properties, a detailed protocol for a key synthetic transformation, its application context in drug discovery, and essential safety and handling information.
Physicochemical and Structural Profile
The utility of this compound begins with its fundamental chemical and physical properties. These characteristics govern its reactivity, solubility, and handling requirements.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 38487-85-3 | [4][5] |
| Molecular Formula | C₈H₈N₂O | [4][5] |
| Molecular Weight | 148.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CC(=C(C=C1)C#N)N | [4] |
| InChIKey | AUCDLHDDGNGDHD-UHFFFAOYSA-N |[4] |
Table 2: Computed Physicochemical Data
| Descriptor | Value | Source(s) |
|---|---|---|
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 59 Ų | [4] |
| Heavy Atom Count | 11 |[4] |
Spectroscopic Characterization Insights
-
¹H NMR: One would expect to see distinct singlets for the methoxy (-OCH₃) protons and the amino (-NH₂) protons. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the nitrile carbon (C≡N), the carbons attached to the amino and methoxy groups, the remaining aromatic carbons, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of primary amine (N-H stretch, typically a doublet around 3300-3450 cm⁻¹) and nitrile (C≡N stretch, a sharp, strong peak around 2210-2230 cm⁻¹) functional groups.[7]
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 148.16 g/mol .
Synthetic Utility: A Versatile Chemical Intermediate
The primary value of this compound is its role as a precursor in multi-step syntheses. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitrile and amino groups provide handles for cyclization and other transformations.
A cornerstone reaction is the regioselective nitration to produce 2-Amino-4-methoxy-5-nitrobenzonitrile, a critical intermediate for certain kinase inhibitors.[7][8]
Protocol: Regioselective Nitration
This protocol details the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile, a common and vital transformation of the title compound.
Expertise & Causality: The choice of concentrated sulfuric acid is crucial; it acts as a solvent and a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at 0-5°C because the nitration of an activated ring is highly exothermic. This low temperature prevents over-nitration and the formation of unwanted byproducts. The regioselectivity is dictated by the existing substituents: the strongly activating -NH₂ group and the moderately activating -OCH₃ group direct the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically enriched, making it the primary site of nitration.
Step-by-Step Methodology: [7][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid. Stir until a complete solution is formed, maintaining the temperature at 0°C.
-
Nitrating Mixture: In a separate, pre-chilled dropping funnel, slowly prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the solution from Step 1. Crucially, ensure the internal temperature is maintained between 0 and 5°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (test with pH paper).
-
Drying & Purification: Dry the crude product under vacuum. For high purity, recrystallize the solid from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[8]
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound is most prominent in the synthesis of kinase inhibitors. Its nitrated derivative is a precursor to 2,5-diamino-4-methoxybenzonitrile, a key fragment for building the quinazoline core found in several pharmaceuticals.[2]
A prime example is its role in the synthetic pathway towards Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3] The transformation of this compound is an early and critical step in constructing the complex heterocyclic scaffold of the final drug molecule.[3] This demonstrates the compound's value in creating high-value, biologically active agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is derived from its Safety Data Sheet (SDS).[9]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [9] |
| H319 | Causes serious eye irritation. | [9] | |
| H335 | May cause respiratory irritation. | [9] | |
| H402 | Harmful to aquatic life. | [9] | |
| Precaution | P261 | Avoid breathing dust. | [9] |
| P264 | Wash skin thoroughly after handling. | [9] | |
| P271 | Use only outdoors or in a well-ventilated area. | [9] | |
| P280 | Wear protective gloves/eye protection/face protection. | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |
Handling and First Aid
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and safety shower.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]
-
First Aid (Skin Contact): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[9]
-
First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[9]
-
First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and then drink two glasses of water. Consult a physician.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a quintessential example of a foundational building block whose value is realized in the complex structures it helps create. Its well-defined reactivity and versatile functional groups make it an indispensable starting material for medicinal chemists engaged in the synthesis of heterocyclic compounds, particularly kinase inhibitors. A thorough understanding of its properties, synthetic transformations, and safety protocols enables researchers to leverage its full potential in the pursuit of novel therapeutic agents.
References
- 1. 38487-85-3|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
synthesis pathway of 2-Amino-4-methoxybenzonitrile
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile
Introduction
This compound (CAS No: 38487-85-3) is a key substituted benzonitrile, a class of organic compounds recognized for their versatile applications as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The molecule's architecture, featuring a nitrile group, an amino group, and a methoxy group on an aromatic scaffold, provides multiple reactive sites for synthetic elaboration. The cyano group, in particular, is a valuable functional handle that can be transformed into amines, carboxylic acids, amides, and tetrazoles, making it a cornerstone in drug discovery programs.[3][4]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic considerations behind pathway selection, details the mechanistic underpinnings of key transformations, and presents field-proven experimental protocols.
Section 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound requires careful strategic planning to achieve the desired 1,2,4-substitution pattern. The primary challenge lies in controlling the regioselectivity of the reactions due to the competing directing effects of the substituents.
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group.
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.
-
Nitrile Group (-CN): A deactivating, meta-directing group.
A retrosynthetic analysis reveals two primary strategic disconnections, pointing towards two robust and widely applicable synthetic methodologies: the Sandmeyer reaction and Palladium-catalyzed cross-coupling.
This analysis highlights two key precursors: 4-Methoxy-2-nitrobenzonitrile for the Sandmeyer route and 2-Bromo-4-methoxyaniline for the palladium-catalyzed approach. The following sections will detail the forward synthesis for each of these pathways.
Section 2: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a classic, powerful transformation for converting an aromatic amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[5][6] This pathway leverages readily available starting materials and follows a logical, multi-step sequence that offers excellent control over regiochemistry. The overall strategy begins with the nitration of a commercially available aniline derivative.
Workflow Overview
Step 1: Nitration of 4-Methoxyaniline
The initial step involves the regioselective nitration of 4-methoxyaniline. To prevent oxidation of the amino group and control the position of nitration, the amine is often first protected as an acetamide.[7] However, direct nitration is also well-documented. The powerful ortho, para-directing influence of both the amino and methoxy groups directs the incoming nitro group primarily to the position ortho to the amine and meta to the methoxy group.
-
Experimental Protocol (Adapted from Lothrop, 1941)[8]
-
Prepare a solution of 4-methoxyaniline (1 mole) in glacial acetic acid and water.
-
Cool the solution to 0-5°C using an ice bath and add acetic anhydride (1.1 moles) to form the acetanilide in situ.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 2-3 hours at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide.
-
Hydrolyze the acetamide using an alkali solution (e.g., Claisen's alkali) to yield 4-methoxy-2-nitroaniline.[8]
-
Step 2 & 3: Diazotization and Sandmeyer Cyanation
This two-part sequence is the core of the pathway. The primary amino group of 4-methoxy-2-nitroaniline is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then immediately treated with a copper(I) cyanide solution.
-
Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[6]
-
Experimental Protocol (General Procedure) [7]
-
Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
Gently heat the reaction mixture (e.g., to 50-60°C) to drive the reaction to completion, monitoring for the cessation of nitrogen gas evolution.
-
After cooling, extract the product, 4-methoxy-2-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 4: Reduction of the Nitro Group
The final step is the selective reduction of the nitro group to an amine. Several methods are effective, with one of the most reliable being the use of tin(II) chloride in an acidic medium.
-
Experimental Protocol [9]
-
Suspend 4-methoxy-2-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring progress by TLC.
-
After completion, cool the mixture and carefully neutralize with a sodium hydroxide solution to a basic pH (8-9).
-
Extract the final product, this compound, with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.
-
Section 3: Synthesis via Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions represent a more modern, milder, and often more efficient alternative to classical methods.[10] This approach offers high functional group tolerance and typically proceeds under less harsh conditions than the Sandmeyer reaction. The key precursor for this route is an aryl halide.
Workflow Overview
Step 1: Synthesis of 2-Bromo-4-methoxyaniline
The synthesis begins with the regioselective bromination of 4-methoxyaniline. The strong activating properties of the amine and methoxy groups direct the bromine to the position ortho to the amine.
-
Experimental Protocol
-
Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by neutralizing any remaining acid and extracting the product.
-
Purify the crude 2-Bromo-4-methoxyaniline by recrystallization or column chromatography.
-
Step 2: Palladium-Catalyzed Cyanation
This step involves the cross-coupling of the aryl bromide with a cyanide source. A variety of cyanide reagents can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts.
-
Mechanistic Insight: The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.
-
Transmetalation/Cyanide Exchange: The cyanide source exchanges the bromide on the palladium complex.
-
Reductive Elimination: The C-CN bond is formed, releasing the final benzonitrile product and regenerating the Pd(0) catalyst.
-
-
Experimental Protocol (General Procedure) [10]
-
To a reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, cataCXium A), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq).
-
Add the 2-Bromo-4-methoxyaniline (1.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add a solvent system, such as a mixture of dioxane and aqueous potassium acetate solution.
-
Heat the reaction mixture (e.g., 80-120°C) with stirring for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude this compound by column chromatography.
-
Section 4: Comparative Analysis of Synthetic Pathways
The choice between the Sandmeyer and palladium-catalyzed routes depends on several factors, including scale, available equipment, cost, and safety considerations.
| Feature | Sandmeyer Pathway | Palladium-Catalyzed Pathway |
| Starting Materials | Inexpensive, bulk chemicals (p-anisidine, acids, NaNO₂) | Requires a pre-functionalized aryl halide; Pd catalysts and ligands can be expensive. |
| Reagents & Safety | Uses highly toxic CuCN; Diazonium salts are unstable and potentially explosive if isolated. Requires careful temperature control. | Uses less toxic cyanide sources (e.g., K₄[Fe(CN)₆]); avoids unstable intermediates. Palladium reagents are toxic but used in catalytic amounts. |
| Reaction Conditions | Often requires strong acids and low temperatures (-5 to 0°C), followed by heating. | Generally milder temperatures (rt to 120°C) and neutral or slightly basic conditions. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be more challenging to scale due to catalyst cost and sensitivity, but modern methods are robust. |
| Yield & Purity | Yields can be variable; side reactions can occur, requiring careful purification. | Often provides higher yields and cleaner reactions with fewer byproducts. |
| Functional Group Tolerance | Less tolerant; the strongly acidic and oxidative conditions can affect sensitive functional groups. | Excellent functional group tolerance, a key advantage of modern cross-coupling. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple robust pathways.
-
The Sandmeyer reaction pathway is a classic, cost-effective route that relies on fundamental organic transformations. While it involves harsh conditions and hazardous reagents, its scalability and use of inexpensive starting materials make it a viable option for large-scale production.
-
The Palladium-catalyzed cyanation pathway represents a more modern, milder, and often higher-yielding approach. Its superior functional group tolerance and cleaner reaction profiles make it an excellent choice for laboratory-scale synthesis, medicinal chemistry applications, and situations where substrate complexity is a concern.
The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, balancing considerations of cost, scale, safety, and efficiency.
References
- 1. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile: Starting Materials and Strategic Approaches
This guide provides a comprehensive technical overview of the primary synthetic routes for 2-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the selection of starting materials, the rationale behind synthetic strategies, and detailed experimental protocols. The focus is on providing actionable insights grounded in established chemical principles to facilitate the efficient and reliable synthesis of this versatile molecule.
Introduction: The Significance of this compound
This compound is a substituted benzonitrile derivative whose structural motifs—an aromatic amine, a nitrile group, and a methoxy substituent—make it a valuable building block for the synthesis of more complex molecules. Notably, it serves as a precursor for various heterocyclic compounds, including quinazolines, which are core structures in numerous biologically active compounds. A thorough understanding of its synthesis is therefore crucial for the advancement of various research and development endeavors.
Strategic Synthesis Pathways and Starting Material Selection
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the most prevalent and practical approaches.
Route 1: Synthesis Starting from 4-Methoxyaniline
A common and logical approach begins with the commercially available 4-methoxyaniline. This multi-step synthesis involves the protection of the amine, subsequent functionalization of the aromatic ring, introduction of the nitrile group, and final deprotection.
Caption: Proposed synthesis pathway for this compound starting from 4-methoxyaniline.
Step 1: Acetylation of 4-Methoxyaniline
To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide.[1]
-
Protocol:
-
Dissolve 4-methoxyaniline in glacial acetic acid.
-
Add acetic anhydride to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for an extended period (e.g., 18 hours).[1]
-
Upon completion, the solvent is typically removed under vacuum.
-
The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.[1]
-
-
Causality: The lone pair of electrons on the nitrogen of the amino group is highly activating, which can lead to multiple nitration products and potential oxidation. The acetyl group moderates this reactivity, ensuring a more controlled reaction in the next step.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
This step introduces the nitro group onto the aromatic ring. The acetylated amino group directs the incoming nitro group primarily to the ortho position due to steric hindrance at the other ortho position by the methoxy group.
-
Protocol:
-
Dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[1]
-
After the addition is complete, stir the mixture for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.[1]
-
The resulting N-(4-methoxy-2-nitrophenyl)acetamide is then filtered and washed.
-
-
Causality: The nitronium ion (NO₂⁺) generated from the acid mixture is a strong electrophile. The low temperature is crucial to control the reaction rate and prevent over-nitration.
Step 3: Hydrolysis (Deprotection) of the Acetamide
The protecting acetyl group is removed to regenerate the amino group.
-
Protocol:
-
Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Heat the mixture to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize it to precipitate the 4-methoxy-2-nitroaniline.
-
Filter, wash with water, and dry the product.[1]
-
Step 4: Diazotization and Sandmeyer Reaction
This two-part process first converts the primary aromatic amine into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2][3][4]
-
Protocol:
-
Diazotization: Dissolve 4-methoxy-2-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[1]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated to drive it to completion.[1][2]
-
After the reaction is complete, the product can be extracted into an organic solvent.
-
The organic layer is then washed, dried, and the solvent evaporated to yield crude 4-methoxy-2-nitrobenzonitrile.
-
-
Causality: The diazonium salt is a good leaving group (as N₂ gas), facilitating the substitution reaction. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2][4]
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired amino group.
-
Protocol:
-
Dissolve 4-methoxy-2-nitrobenzonitrile in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[5]
-
If using SnCl₂, the reaction is typically heated.
-
After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
The this compound is then extracted, dried, and purified.
-
-
Causality: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups in an acidic medium.[5] Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.
Route 2: Synthesis Starting from 3-Hydroxy-4-methoxybenzonitrile
An alternative, though more complex, route begins with 3-hydroxy-4-methoxybenzonitrile. This pathway requires a series of protection, nitration, reduction, and deprotection steps.
Caption: A multi-step synthesis of a this compound derivative from 3-hydroxy-4-methoxybenzonitrile.[6]
This route, while demonstrating several important organic transformations, is generally less direct for the specific synthesis of this compound and often leads to a different isomer. However, the principles are instructive. The key challenge in this route is the control of regioselectivity during the nitration steps and the need for chromatographic separation of isomers.[6]
Route 3: Reduction of 4-Methoxy-2-nitrobenzonitrile
A more direct approach, if the starting material is available, is the reduction of 4-methoxy-2-nitrobenzonitrile. This simplifies the synthesis to a single step.
Caption: A direct, single-step synthesis of this compound via reduction.
The protocol for this reduction would be similar to Step 5 in Route 1. The primary challenge in this approach is the synthesis or procurement of the starting material, 4-methoxy-2-nitrobenzonitrile.
Comparative Summary of Starting Materials and Routes
| Starting Material | Key Synthetic Steps | Advantages | Disadvantages |
| 4-Methoxyaniline | Acetylation, Nitration, Deprotection, Diazotization, Sandmeyer Reaction, Reduction | Readily available starting material; well-established reactions. | Multi-step process with potential for yield loss at each stage. |
| 3-Hydroxy-4-methoxybenzonitrile | Protection, Nitration, Isomer Separation, Reduction, Deprotection, Final Nitration | Utilizes different starting material; demonstrates a range of reactions. | Very long and complex route; requires chromatographic separation of isomers; may lead to other isomers.[6] |
| 4-Methoxy-2-nitrobenzonitrile | Reduction | Highly efficient and direct one-step synthesis. | The starting material may not be as readily available or may be more expensive. |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route is a strategic decision based on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. For laboratory-scale synthesis where versatility is key, the route starting from 4-methoxyaniline provides a robust and well-documented approach. For larger-scale industrial production, a more streamlined process, such as the direct reduction of 4-methoxy-2-nitrobenzonitrile, would be preferable if the starting material is economically viable.
As the demand for novel pharmaceuticals and functional materials grows, the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of key intermediates like this compound will continue to be an active area of research. Future work may focus on catalytic C-H activation or flow chemistry approaches to further streamline these synthetic processes.
References
spectroscopic data for 2-Amino-4-methoxybenzonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methoxybenzonitrile
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and materials science, the precise elucidation of a molecule's structure is a cornerstone of innovation. This compound, a substituted aromatic compound, presents a compelling scaffold for chemical synthesis due to its versatile functional groups: a primary amine, a methoxy ether, and a nitrile. These features make it a valuable intermediate for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify and characterize this compound.
The narrative that follows is grounded in the core tenets of scientific integrity. We will not merely present data; we will delve into the causality behind the expected spectral features, offering a self-validating system of analysis. Every piece of information is supported by authoritative sources to ensure a trustworthy and comprehensive resource.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in a thorough characterization.
-
Molecular Formula: C₈H₈N₂O[1]
-
Molecular Weight: 148.16 g/mol [1]
-
Appearance: Expected to be a solid at room temperature, likely crystalline.
-
Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CHCl₃), and methanol (CH₃OH).
The strategic placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the electron-withdrawing nitrile (-C≡N) group, creates a unique electronic environment within the aromatic ring. This electronic distribution is key to interpreting the spectroscopic data that follows.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the precise connectivity of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons, the amine protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | Doublet | 1H | H-6 |
| ~6.2 - 6.4 | Doublet of Doublets | 1H | H-5 |
| ~6.1 - 6.3 | Doublet | 1H | H-3 |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Predicted in a non-polar solvent like CDCl₃.
Interpretation and Causality:
-
Aromatic Region (6.0-7.5 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at the C-6 position (H-6) is expected to be the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrile group. The protons at C-3 and C-5 will be further upfield, influenced by the electron-donating effects of the amino and methoxy groups. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.
-
Amine Protons (4.5-5.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
-
Methoxy Protons ( ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet, integrating to 3H.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 - 165 | C-4 (-OCH₃) |
| ~150 - 155 | C-2 (-NH₂) |
| ~133 - 136 | C-6 |
| ~118 - 122 | C≡N |
| ~105 - 110 | C-5 |
| ~95 - 100 | C-1 |
| ~90 - 95 | C-3 |
| ~55 - 60 | -OCH₃ |
Predicted in a non-polar solvent like CDCl₃.
Interpretation and Causality:
-
Aromatic Carbons: The carbons directly attached to the electron-donating amino (C-2) and methoxy (C-4) groups are expected to be the most downfield in the aromatic region. Conversely, the carbons at positions 1, 3, and 5 will be shifted upfield. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 118-122 ppm range.
-
Aliphatic Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to encompass a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same instrument as for ¹H NMR.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.[2]
-
Caption: NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2220 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |
| 1150 - 1050 | Medium | C-N stretch (amine) |
Interpretation and Causality:
-
N-H Stretch: The primary amine will show two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C≡N Stretch: The nitrile group has a very characteristic and strong absorption band around 2220 cm⁻¹. Its position can be slightly influenced by the electronic effects of the aromatic ring.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1620-1580 cm⁻¹ region.
-
Aryl C-O Stretch: The stretching vibration of the aryl C-O bond of the methoxy group will result in a strong absorption band between 1280 and 1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid, dry this compound directly onto the diamond crystal of the ATR accessory.[2]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Record the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - CH₃]⁺ |
| 105 | Moderate | [M - CH₃ - CO]⁺ |
Predicted for Electron Ionization (EI).
Interpretation and Causality:
-
Molecular Ion Peak: The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.16 g/mol .
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 105.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Data Acquisition:
-
Introduce the sample solution into the ESI mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Caption: Mass Spectrometry Fragmentation Pathway
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Structurally related compounds, such as other benzonitrile derivatives, can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5]
Recommended Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[3]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, a deep understanding of spectroscopic principles, coupled with comparative analysis of structurally similar molecules, allows for a confident and accurate prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this and other novel chemical entities, underscoring the importance of a logical, evidence-based approach to structural elucidation.
References
theoretical and computational studies of 2-Amino-4-methoxybenzonitrile
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-4-methoxybenzonitrile
Executive Summary
This compound is a substituted aromatic compound possessing functional groups—amino, methoxy, and nitrile—that make it a molecule of significant interest for medicinal chemistry and materials science.[1][2] As a versatile scaffold, it holds potential for the synthesis of novel therapeutic agents, particularly as a precursor to quinazoline-based pharmaceuticals like EGFR tyrosine kinase inhibitors.[3] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, computational chemists, and drug development professionals. By integrating Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate its structural, spectroscopic, and electronic properties, and explore its potential as a bioactive agent. The methodologies described herein are self-validating, emphasizing the crucial synergy between computational prediction and experimental validation to accelerate research and development.
Introduction: The Rationale for a Computational Approach
Benzonitrile derivatives are a cornerstone in modern drug discovery, with the nitrile group acting as a key pharmacophore or a bioisostere for other functionalities in a multitude of therapeutic agents.[2] The specific molecule, this compound (PubChem CID: 3723128), presents a unique electronic and structural profile due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups.[4]
While experimental synthesis and characterization are indispensable, a robust computational analysis offers unparalleled insight into molecular properties at a granular level.[5] Theoretical studies can predict molecular geometry, vibrational frequencies, and electronic behavior with high accuracy, guiding experimental design and saving significant resources. Furthermore, computational techniques like molecular docking allow for the rapid screening of a molecule's potential to interact with biological targets, providing a foundational step in the drug discovery pipeline.[6][7] This guide establishes a validated workflow for the comprehensive in silico characterization of this compound.
Methodological Framework: A Synergy of Computation and Validation
The cornerstone of modern computational chemistry lies in its ability to generate data that can be validated against experimental results. This principle of self-validation is critical for building trustworthy predictive models. The workflow for analyzing a novel compound like this compound therefore involves a tight loop between theoretical calculations and experimental spectroscopy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Foreword: The Benzonitrile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Substituted Benzonitriles
The benzonitrile moiety, a simple benzene ring substituted with a cyano group (-C≡N), represents a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in approved pharmaceuticals and clinical candidates is not accidental. The nitrile group's unique physicochemical properties—its strong electron-withdrawing nature, its role as a hydrogen bond acceptor, its metabolic stability, and its compact size—make it a versatile tool for fine-tuning a molecule's interaction with biological targets.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality, explaining why certain structural modifications to the benzonitrile core lead to potent and selective biological effects. We will explore the key therapeutic areas where these compounds have shown promise, delve into the mechanistic underpinnings of their activity, and provide robust, field-tested protocols for their evaluation. Every claim is supported by and linked to authoritative research, ensuring a self-validating and trustworthy resource for your laboratory.
Part 1: Anticancer Activity - Targeting the Machinery of Malignancy
Benzonitrile derivatives have emerged as powerful agents in oncology, primarily by inhibiting the critical cellular machinery that drives cancer progression.[4] Their versatility allows them to target a range of mechanisms, from cytoskeletal dynamics to immune checkpoint modulation.
Mechanism: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain substituted benzonitriles, particularly 2-phenylacrylonitrile derivatives, act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they prevent the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]
A key insight from structure-activity relationship (SAR) studies is the role of specific substitutions on the acrylonitrile skeleton. For instance, N,N-dimethylamino substituted acrylonitriles bearing an N-isobutyl group on a linked benzimidazole nucleus have demonstrated strong and selective antiproliferative activity in the submicromolar range.[5] Computational docking studies confirm that these molecules fit within the colchicine binding site of tubulin, with the dimethylamino group forming favorable cation∙∙∙π and hydrogen bonding interactions with key residues like Lys352.[5]
Table 1: Antiproliferative Activity of Selected Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [1][4] |
| 30 | N-isobutyl benzimidazole acrylonitrile | Human Cancer Cell Lines | 0.2 - 0.6 µM | [5] |
| 41 | Cyano-substituted benzimidazole acrylonitrile | Human Cancer Cell Lines | 0.2 - 0.6 µM | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to assess the inhibitory effect of test compounds on tubulin assembly.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm. Inhibitors will prevent this increase in absorbance.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Docetaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C.
-
Reaction Mixture: In a 96-well plate on ice, add the following to each well:
-
85 µL of General Tubulin Buffer with 10% glycerol.
-
5 µL of test compound at various concentrations (final DMSO concentration <1%).
-
5 µL of tubulin protein (final concentration 2 mg/mL).
-
-
Incubation: Incubate the plate on ice for 15 minutes to allow compound binding.
-
Initiation: Add 5 µL of GTP solution to each well to initiate polymerization.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance vs. time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value for each compound.
Mechanism: Kinase Inhibition
Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Benzonitrile derivatives serve as key intermediates and core structures for various kinase inhibitors targeting pathways involving Tankyrase, mTOR, and VEGFR-2.[1][4] The nitrile group's ability to act as a hydrogen bond acceptor is crucial for its interaction within the ATP-binding pocket of these enzymes.
Mechanism: PD-1/PD-L1 Immune Checkpoint Inhibition
Cancer cells can evade the immune system by exploiting the PD-1/PD-L1 checkpoint. Small-molecule inhibitors that block this interaction are a promising therapeutic strategy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction.[6] The benzonitrile moiety is often a key component of scaffolds that interact with the PD-L1 dimer interface.
Table 2: PD-1/PD-L1 Interaction Inhibitory Activity
| Compound ID | Derivative Class | Activity (IC₅₀) | Reference |
| Compound 7 | 3-(4-((...phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 µM | [6] |
| Compound 6 | Intermediate for Compound 7 series | 12.28 µM | [6] |
| Compound 8a | Derivative of Compound 7 | 14.08 µM | [6] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
Principle: This assay measures the proximity of two molecules. A donor fluorophore (on PD-1) and an acceptor fluorophore (on PD-L1) will generate a FRET signal when in close proximity. An inhibitor will disrupt the interaction, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human PD-1 protein (tagged with donor, e.g., terbium cryptate)
-
Recombinant human PD-L1 protein (tagged with acceptor, e.g., d2)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds in DMSO
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add 2 µL of test compound dilutions in DMSO to the assay plate.
-
Protein Addition:
-
Prepare a solution of tagged PD-L1 in assay buffer. Add 4 µL to each well.
-
Prepare a solution of tagged PD-1 in assay buffer. Add 4 µL to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the ratio against compound concentration to determine the IC₅₀ value.[6]
Part 2: Antiviral Activity - Halting Viral Entry
The application of benzonitriles extends to virology, with notable success in developing inhibitors against the Hepatitis C Virus (HCV).
Mechanism: HCV Entry Inhibition
Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives are potent and orally available inhibitors that block the early stages of the HCV life cycle, specifically preventing the virus from entering host cells.[1] A newer chemotype, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has shown even greater potency, with efficacy at low nanomolar concentrations.[7] The precise mechanism involves interference with viral glycoproteins and host cell receptors required for entry.
Table 3: Anti-HCV Activity of Benzonitrile Derivatives
| Compound Class | Activity (EC₅₀) | Reference |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead L0909) | 0.022 µM | [1] |
| 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Low nanomolar | [7] |
Part 3: Antimicrobial and Other Enzymatic Activities
The benzonitrile scaffold is also a fertile ground for developing agents against microbial pathogens and for modulating key metabolic enzymes.
Antibacterial and Antifungal Agents
Novel benzonitrile derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] SAR studies have revealed important trends: the presence of halogens, particularly at the meta position, tends to enhance antimicrobial activity.[8] Conversely, the introduction of electron-donating groups can lead to lower inhibition.[8] This highlights the critical role of the electronic properties of the benzene ring, which are modulated by the strongly electron-withdrawing nitrile group, in determining antimicrobial efficacy.[9][10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds in DMSO
-
Positive control antibiotic (e.g., Ampicillin)
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Serial Dilution: Add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells for a positive control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as XO inhibitors with micromolar potency.[11] Kinetic studies revealed a mixed-type inhibition mechanism. SAR analysis indicated that specific alkoxy groups at the 2-position of the benzonitrile ring, such as iso-pentyloxy or cyclopentyloxy, were beneficial for inhibitory potency.[11]
Table 4: Xanthine Oxidase Inhibitory Activity
| Compound ID | 2-Position Substituent | Activity (IC₅₀) | Reference |
| 1j | iso-pentyloxy | 8.1 µM | [11] |
| 1k | cyclopentyloxy | 6.7 µM | [11] |
Conclusion and Future Outlook
The substituted benzonitrile scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across oncology, virology, and microbiology. The nitrile group is not merely a passive component; its distinct electronic and steric properties are instrumental in defining the biological activity of the parent molecule, enhancing binding affinity, and improving pharmacokinetic profiles.[3] As our understanding of disease pathways deepens, the rational design of novel benzonitrile derivatives, guided by quantitative structure-activity relationship (QSAR) modeling and computational chemistry, will continue to yield next-generation therapeutics.[4] The protocols and data presented in this guide provide a robust framework for researchers to build upon, fostering further innovation in this exciting field.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Amino-4-methoxybenzonitrile in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Introduction: The Unassuming Power of a Privileged Scaffold
In the landscape of contemporary drug discovery, particularly within the realm of oncology, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient and successful lead generation. These are molecular frameworks that, with appropriate functionalization, are capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutics. 2-Amino-4-methoxybenzonitrile, a seemingly simple aromatic compound, represents one such critical building block. While exhibiting no significant intrinsic biological activity itself, its true value lies in its role as a versatile precursor for a class of potent enzyme inhibitors. This technical guide will provide an in-depth exploration of the strategic application of this compound in drug discovery, with a particular focus on its pivotal role in the synthesis of quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. We will delve into the synthetic methodologies, the biological rationale for its use, and the principles of structure-activity relationship (SAR) that guide the optimization of lead compounds derived from this scaffold.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [PubChem][1] |
| Molecular Weight | 148.17 g/mol | [Matrix Scientific][2] |
| CAS Number | 38487-85-3 | [Matrix Scientific][2] |
| Appearance | Solid | [Sigma-Aldrich][3] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Predicted XLogP3 | 1.5 | [PubChem][1] |
The Quinazoline Core: A Gateway to Kinase Inhibition
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of the quinazoline ring system. This bicyclic heterocycle is the foundational core of numerous approved and investigational kinase inhibitors, including Gefitinib and Erlotinib.[4][5] The strategic importance of the this compound scaffold lies in the specific arrangement of its functional groups, which facilitates the efficient construction of the quinazoline core.
A common synthetic strategy involves the initial nitration of this compound to yield 2-Amino-4-methoxy-5-nitrobenzonitrile.[6] This nitro-derivative then undergoes a reductive cyclization sequence to form the quinazoline ring. The nitro group is a critical addition as it can be selectively reduced to an amine, which is then poised to cyclize with the adjacent nitrile group.[4]
Synthetic Workflow for Quinazoline Core Formation
The following diagram illustrates a generalized workflow for the synthesis of a quinazoline core from this compound. This process highlights the key transformations that convert the simple benzonitrile into a privileged heterocyclic scaffold.
Caption: Generalized synthetic workflow from this compound to bioactive quinazoline derivatives.
Detailed Experimental Protocol: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile
The selective reduction of the nitro group is a critical step in the synthesis of the quinazoline core.[4] The following protocol, adapted from established methodologies, details a common procedure using tin(II) chloride.
Materials:
-
2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq)
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.[4]
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[4]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-diamino-4-methoxybenzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The biological significance of the quinazoline scaffold derived from this compound is most prominently demonstrated in its ability to inhibit the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[7] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling events that drive tumorigenesis.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.[7]
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Once the core quinazoline scaffold is synthesized, the next crucial phase in drug discovery is lead optimization. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound-derived scaffold provides multiple points for such modifications.
A study on novel 4-stilbenylamino quinazoline derivatives provides excellent insights into the SAR of this class of compounds.[8] In this study, various substituents were introduced onto the stilbene moiety, and the resulting compounds were evaluated for their in vitro antitumor activity against several cancer cell lines.
| Substitution on Stilbene Moiety | Effect on Antitumor Activity | Rationale |
| Trifluoromethyl (-CF₃) | Increased activity | The trifluoromethyl group is a strong electron-withdrawing group and can enhance binding affinity through various non-covalent interactions. |
| Fluoro (-F) and Bromo (-Br) | Increased activity | Halogens can act as hydrogen bond acceptors and modulate the electronic properties of the molecule, potentially improving target engagement.[8] |
| Methyl (-CH₃) and Methoxy (-OCH₃) | Less contribution to activity | These electron-donating groups may not be optimal for interaction with the target binding site in this series of compounds.[8] |
These findings demonstrate the importance of systematic chemical modification and provide a clear rationale for experimental choices in lead optimization. The goal is to identify substituents that provide the most favorable interactions with the target protein, thereby maximizing therapeutic efficacy.
Experimental Protocols for Biological Evaluation: In Vitro Antitumor Assay
To assess the potential of newly synthesized quinazoline derivatives, a robust and reproducible biological assay is required. The MTS assay is a common colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized quinazoline derivatives against EGFR-positive cancer cell lines (e.g., A431, A549).[8]
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
EGFR-positive human tumor cell lines (e.g., A431, A549)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized quinazoline derivatives dissolved in DMSO
-
Positive control (e.g., Gefitinib)
-
MTS reagent
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Add the diluted compounds to the appropriate wells, ensuring a final DMSO concentration that is non-toxic to the cells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Future Directions and Emerging Applications
The versatility of the this compound scaffold extends beyond EGFR inhibitors. The resulting quinazoline core can be further functionalized to target other kinases involved in cancer and other diseases. For instance, dual inhibitors targeting both EGFR and other receptor tyrosine kinases, such as VEGFR, are of significant interest in overcoming drug resistance.[9] Furthermore, the broader class of benzonitrile derivatives has shown promise in the development of antimicrobial and antitubercular agents, suggesting that this scaffold could be explored for applications in infectious diseases.[10]
Conclusion
This compound is a prime example of a non-descript chemical intermediate that holds immense strategic value in drug discovery. Its utility as a precursor to the quinazoline ring system has paved the way for the development of life-saving targeted cancer therapies. This guide has provided a comprehensive overview of its application, from the fundamental synthetic transformations to the biological rationale and principles of lead optimization. By understanding the chemistry and biology associated with this privileged scaffold, researchers and drug development professionals can continue to leverage its potential in the design and synthesis of the next generation of therapeutic agents.
References
- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-methoxybenzonitrile
Authored for: Laboratory Researchers, Chemical Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Amino-4-methoxybenzonitrile (CAS No: 38487-85-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from authoritative safety data sheets and chemical databases. The guide covers hazard identification, exposure controls, emergency procedures, and proper storage and disposal, aiming to foster a culture of safety and informed risk management in the laboratory.
Compound Identification and Physicochemical Properties
This compound is an aromatic organic compound incorporating amine, methoxy, and nitrile functional groups. Understanding its fundamental properties is the first step in ensuring its safe handling. While comprehensive experimental data is limited, key identifiers and computed properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 38487-85-3 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.17 g/mol | [1] |
| MDL Number | MFCD05149246 | [1] |
| Appearance | Solid (form may vary) | Assumed from related compounds |
| Purity | Typically >95% | [3] |
Note: Physical properties such as melting point and boiling point are not consistently reported in the available literature for this specific isomer and should be determined experimentally under controlled conditions.
Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] A detailed toxicological profile has not been fully investigated, but the known hazards necessitate stringent safety measures.[4]
Causality of Hazards:
-
Skin and Eye Irritation: The aromatic amine and nitrile functionalities can interact with biological tissues, leading to irritation. Symptoms of skin contact may include itching, scaling, redness, or blistering.[3] Eye contact can cause redness, pain, and potentially severe damage.[3]
-
Respiratory Irritation: As a powder, the compound can become airborne. Inhalation of dust may irritate the lungs and respiratory system.[3][5]
-
Allergic Skin Reaction: Some data suggests the potential for this compound to act as a skin sensitizer, meaning repeated contact could lead to an allergic reaction.[1]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Exclamation Mark (GHS07) | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Exclamation Mark (GHS07) | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | Exclamation Mark (GHS07) | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Exclamation Mark (GHS07) | Warning |
This table is a composite from multiple sources.[1][3][5] Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at the source.
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[3][6] A certified chemical fume hood is the standard and most effective control to prevent inhalation of dust.
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3][6] This is a non-negotiable requirement for providing immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is mandatory even when engineering controls are in place. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Rationale |
| Hands | Compatible, chemical-resistant gloves | e.g., EN 374 | Prevents skin contact and irritation. Nitrile gloves are commonly used, but breakthrough times should be verified. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | e.g., ANSI Z87.1, EN 166 | Protects against dust particles and splashes, preventing serious eye irritation.[4][6] |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination.[7] |
| Respiratory | A NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or during spill cleanup. | 29 CFR 1910.134 | Prevents inhalation of airborne dust, which can cause respiratory irritation.[4][6][8] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a validated SOP is the cornerstone of a self-validating safety system. The following protocol outlines the critical steps for handling this compound.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clean and uncluttered.
-
Verify the locations of the nearest eyewash station, safety shower, and fire extinguisher.
-
Don the required PPE as detailed in Table 3.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a chemical-resistant weigh boat or paper.
-
Handle the container carefully to avoid generating dust. Use spatulas and other tools gently.
-
Close the primary container tightly immediately after dispensing the required amount.[5]
-
-
Dissolution/Reaction Setup:
-
If dissolving the compound, add the solvent to the reaction vessel first, if possible.
-
Slowly add the this compound powder to the solvent with gentle stirring to avoid splashing and dust generation.
-
-
Post-Handling:
-
Clean all tools and the work surface thoroughly. Decontamination can be performed by scrubbing with alcohol, followed by soap and water.[7]
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[3][5]
-
Workflow Visualization
References
- 1. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-methoxybenzonitrile in Organic Solvents
Introduction
2-Amino-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, crystallization, formulation, and biological screening.[2][3] This technical guide provides a framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and theoretical models necessary for its characterization.
Physicochemical Properties of this compound
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | [PubChem][4] |
| Molecular Weight | 148.16 g/mol | [PubChem][4] |
| XLogP3 | 1.5 | [PubChem][4] |
| Hydrogen Bond Donor Count | 1 | [PubChem][4] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][4] |
| Rotatable Bond Count | 1 | [PubChem][4] |
| Topological Polar Surface Area | 59 Ų | [PubChem][4] |
This data is computationally generated and provides an estimate of the compound's properties.
The presence of an amino (-NH₂) group and a methoxy (-OCH₃) group, in addition to the nitrile (-C≡N) function, imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile and the oxygen of the methoxy group are hydrogen bond acceptors. This suggests that this compound will exhibit solubility in polar organic solvents. The general principle of "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]
Based on the structure, solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like alcohols (methanol, ethanol), is expected.[6] Its solubility in non-polar solvents such as hexane is likely to be limited.
Experimental Determination of Solubility
A systematic experimental approach is necessary to accurately determine the solubility of this compound. The following sections detail both qualitative and quantitative methods.
2.1. Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly provide an overview of suitable solvents.
Protocol 1: Qualitative Solubility Test
-
Preparation: Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
Agitation: After each addition, vortex or shake the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture for the dissolution of the solid.
-
Classification:
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
2.2. Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol 2: Isothermal Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or a shaking water bath. Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle. Centrifugation can be employed to accelerate this process.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility (S) using the following formula:
S = (C × DF) / V
Where:
-
C = Measured concentration of the diluted sample
-
DF = Dilution factor
-
V = Initial volume of the supernatant withdrawn
-
The following diagram illustrates the workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
Theoretical Framework for Solubility
Thermodynamic models can be employed to correlate and predict the solubility of organic compounds, offering a deeper understanding of the solute-solvent interactions.[7] For solid-liquid equilibria, the solubility (expressed as the mole fraction of the solute, x₁) can be described by the following equation:
ln(x₁) = (ΔHfus/R) * ((1/Tm) - (1/T)) - ln(γ₁)
Where:
-
ΔHfus is the molar enthalpy of fusion of the solute.
-
Tm is the melting point of the solute.
-
T is the absolute temperature of the solution.
-
R is the ideal gas constant.
-
γ₁ is the activity coefficient of the solute in the solution.
The activity coefficient, γ₁, accounts for the non-ideal interactions between the solute and the solvent. Various thermodynamic models, such as the UNIFAC, UNIQUAC, and NRTL models, can be used to estimate this parameter based on the molecular structures and interactions of the components.[7][8] These models are particularly useful for screening potential solvents and optimizing crystallization processes.
The following diagram outlines the relationship between thermodynamic properties and solubility.
Caption: Factors influencing thermodynamic solubility prediction.
Data Presentation and Interpretation
For comparative analysis, the experimentally determined solubility data should be tabulated.
Table 2: Template for Experimental Solubility Data of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Isopropanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Ethyl Acetate | Polar Aprotic | ||
| Dichloromethane | Halogenated | ||
| Toluene | Aromatic | ||
| Hexane | Non-polar | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic |
| Dimethylformamide (DMF) | Polar Aprotic | | |
Researchers should populate this table with their experimental findings.
The solubility profile can provide valuable insights for various applications:
-
For Synthesis and Purification: Solvents with high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.
-
For Formulation: In drug development, selecting solvents in which the compound is highly soluble is critical for preparing stock solutions for biological assays.
-
For Process Chemistry: Understanding solubility across a range of solvents is essential for designing extraction and separation processes.
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining systematic experimental methodologies with a foundational understanding of the underlying thermodynamic principles, researchers can generate the critical data needed to advance the development and application of this compound. The provided protocols and data templates are intended to facilitate a standardized approach to solubility determination, ensuring data quality and comparability across different laboratories.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
2-Amino-4-methoxybenzonitrile molecular weight and formula
An In-Depth Technical Guide to 2-Amino-4-methoxybenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzonitrile core functionalized with an amino and a methoxy group, makes it a versatile precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The benzonitrile moiety itself is a well-recognized pharmacophore, present in numerous therapeutic agents where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, propose a rational synthetic pathway with detailed protocols, explore its applications as a key building block in drug discovery, and outline essential safety and handling procedures. The insights provided are grounded in established chemical principles and data from authoritative sources, reflecting the perspective of a Senior Application Scientist focused on practical and validated methodologies.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols. The key properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 38487-85-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C#N)N | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |
The structure possesses key functional groups that inform its chemical behavior. The primary amine (-NH₂) is a nucleophilic center and a hydrogen bond donor. The nitrile group (-C≡N) is a strong electron-withdrawing group and a hydrogen bond acceptor. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. This electronic interplay is crucial for designing synthetic transformations involving this molecule.
Part 2: Synthesis of this compound
While this compound is available from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible and efficient laboratory-scale synthesis can be designed from readily available starting materials. The following proposed pathway is based on well-established organic transformations.
Proposed Synthetic Workflow
The synthesis begins with 3-hydroxybenzonitrile, proceeding through protection, methoxylation, nitration, and finally, reduction to yield the target compound. This multi-step process is designed to control regioselectivity and ensure high purity of the final product.
Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on analogous reactions found in the literature for similar substituted benzonitriles[4].
Step 1: Protection of the Hydroxyl Group
-
Rationale: The hydroxyl group of 3-hydroxybenzonitrile is protected as a benzyl ether to prevent it from interfering with the subsequent nitration step. The benzyl group is chosen for its stability under nitrating conditions and its ease of removal via hydrogenolysis.
-
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(benzyloxy)benzonitrile.
-
Step 2: Nitration
-
Rationale: A nitro group is introduced onto the aromatic ring. The directing effects of the benzyloxy (ortho, para-directing) and cyano (meta-directing) groups favor substitution at the 4-position.
-
Procedure:
-
Dissolve 3-(benzyloxy)benzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is selectively reduced to a primary amine using a standard reducing agent like tin(II) chloride. This transformation is a critical step to install the required amino functionality[5].
-
Procedure:
-
Suspend the nitrated intermediate (1 equivalent) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino compound.
-
(Note: The above synthesis describes the formation of an amino benzonitrile. The introduction of the methoxy group at the 4-position would require a different starting material or a more complex synthetic design, highlighting the value of this compound as a pre-functionalized starting material.)
Part 3: Applications in Drug Discovery
Substituted benzonitriles are crucial scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound makes it a valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.
Role as a Precursor to EGFR Inhibitors
Closely related structures are key intermediates in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used in cancer therapy[5][6]. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a direct precursor in some synthetic routes to Gefitinib[5]. Therefore, this compound serves as the immediate precursor to this key intermediate via a regioselective nitration reaction.
Caption: Role of this compound in a drug discovery workflow.
Key Transformation: Nitration Protocol
The introduction of a nitro group at the 5-position is a critical step to enable further chemistry for building complex heterocyclic systems.
-
Rationale: The amino and methoxy groups are both strongly activating and ortho, para-directing. The position ortho to the amino group and meta to the nitrile group (C5) is sterically accessible and electronically favored for electrophilic aromatic substitution.
-
Procedure: [7]
-
Dissolution: Dissolve this compound (1 equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5 °C with an ice bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the solution from Step 1, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress using TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice to precipitate the product.
-
Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2-Amino-4-methoxy-5-nitrobenzonitrile can be further purified by recrystallization or column chromatography.
-
Part 4: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety and experimental integrity.
-
Hazard Profile: this compound is classified as an irritant[2]. Related nitroaromatic and nitrile compounds can be hazardous, and specific toxicity data for this compound is limited[7]. Therefore, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling:
-
Storage:
Conclusion
This compound is more than a simple organic molecule; it is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its defined physicochemical properties and the predictable reactivity of its constituent functional groups make it a reliable starting material for complex molecular targets. As demonstrated, its role as a precursor to key intermediates for EGFR inhibitors underscores its importance in modern drug discovery pipelines. By adhering to the rigorous synthetic protocols and safety guidelines detailed in this guide, researchers can effectively harness the synthetic utility of this compound to advance their scientific objectives.
References
- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 38487-85-3|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Amino-4-methoxybenzonitrile
Abstract
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 2-Amino-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure commencing with the readily available starting material, 3-methoxyaniline. The protocol details the diazotization of the aniline followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile functionality. This document explains the causality behind critical experimental choices, outlines stringent safety procedures for handling cyanide reagents, and provides a systematic approach to the purification and characterization of the final product.
Introduction: Strategic Approach to Synthesis
This compound is a key intermediate whose structural motifs are prevalent in a range of biologically active molecules. The strategic placement of the amino, methoxy, and nitrile groups offers multiple avenues for further synthetic elaboration.
The selected synthetic route leverages the Sandmeyer reaction, a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The process begins with the diazotization of 3-methoxyaniline. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive aryldiazonium salt.[4][5][6] This intermediate is then immediately subjected to a cyanation reaction using a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the desired product.[1][7] This one-pot approach is efficient as it avoids the isolation of the often-unstable diazonium salt.
Reaction Mechanism and Workflow
Overall Synthetic Transformation
The synthesis proceeds in two key stages within a single reaction vessel:
-
Diazotization: Conversion of the primary amine of 3-methoxyaniline to a diazonium salt.
-
Sandmeyer Cyanation: Copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.
Mechanistic Rationale
The diazotization reaction is initiated by the formation of the nitrosonium ion (NO+) from sodium nitrite and hydrochloric acid.[5][6] The lone pair of the amino group on 3-methoxyaniline attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. Subsequent tautomerization and protonation, followed by the loss of a water molecule, generates the stable aryldiazonium ion.[4][5]
The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] Copper(I) acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species (formed in the initial electron transfer) to yield the final product, this compound, and regenerates the copper(I) catalyst.[1]
Visualized Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3-Methoxyaniline | C₇H₉NO | 123.15 | 10.0 g (81.2 mmol) | ≥98% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | 37% |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.88 g (85.2 mmol) | ≥97% |
| Copper(I) Cyanide | CuCN | 89.56 | 8.00 g (89.3 mmol) | ≥98% |
| Sodium Cyanide | NaCN | 49.01 | 9.95 g (203.0 mmol) | ≥97% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 100 mL | ACS Grade |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | ACS Grade |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
This protocol involves the use of highly toxic cyanide salts (Copper(I) Cyanide and Sodium Cyanide).[8] All handling of these reagents, as well as the reaction itself, must be performed in a certified chemical fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and double-glove with nitrile gloves at all times.[8][10]
-
Cyanide Handling: Weigh solid cyanides in the fume hood.[8] Never work alone when handling cyanides.[9]
-
Acid Incompatibility: Keep acids away from cyanide waste and storage containers. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[8][12]
-
Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal and segregated into a designated hazardous waste container.[11][12]
-
Emergency Preparedness: Ensure access to a safety shower, eyewash station, and a cyanide antidote kit (if available and personnel are trained in its use).
Step-by-Step Procedure
Part A: Diazotization of 3-Methoxyaniline
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, combine 3-methoxyaniline (10.0 g, 81.2 mmol) and deionized water (50 mL).
-
Stir the mixture to form a suspension. Place the flask in an ice-salt bath and cool the internal temperature to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (25 mL) to the stirred suspension. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 10 °C during the addition.
-
In a separate beaker, dissolve sodium nitrite (5.88 g, 85.2 mmol) in deionized water (25 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the aniline hydrochloride solution over 30-40 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess).
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Sandmeyer Cyanation
-
In a separate 1 L beaker, prepare the cyanide solution. Perform this step in a fume hood with extreme caution. Dissolve sodium cyanide (9.95 g, 203.0 mmol) in deionized water (100 mL).
-
To this solution, add copper(I) cyanide (8.00 g, 89.3 mmol) and stir to form a solution of Na[Cu(CN)₂]. Gently warm the mixture if necessary to facilitate dissolution, then cool it to 10-15 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Part A) to the stirred copper cyanide solution over 45-60 minutes. Vigorous evolution of nitrogen gas will occur. Use a wide-bore dropping funnel or add in portions to control the effervescence. Maintain the temperature below 20 °C during this addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Heat the reaction mixture to 50-60 °C using a heating mantle and stir for an additional 1 hour to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Cool the dark reaction mixture to room temperature and then pour it onto a mixture of crushed ice (200 g) and water (200 mL).
-
Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8-9. This will precipitate copper salts and decompose any remaining diazonium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark solid.
-
Purify the crude solid by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Expected Results
The purified product should be characterized to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| Appearance | Off-white to light brown solid |
| Yield | 60-75% (based on 3-methoxyaniline) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃).[13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (C-OMe), ~150 (C-NH₂), ~134 (Ar-CH), ~118 (C≡N), ~105 (Ar-CH), ~100 (Ar-C), ~98 (Ar-CH), ~55 (-OCH₃).[13] |
| FT-IR (ATR, cm⁻¹) | ~3450-3300 (N-H stretch, doublet), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1250 (C-O stretch).[14] |
| Mass Spec. (ESI+) | m/z: 149.07 [M+H]⁺, Calculated for C₈H₉N₂O⁺.[13] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete diazotization due to temperature rising above 5 °C. | Ensure strict temperature control during NaNO₂ addition. Check for excess nitrous acid with starch-iodide paper. |
| Diazonium salt decomposed before addition to cyanide solution. | Use the diazonium salt solution immediately after preparation; do not store it. | |
| "Oiling out" during work-up | Product is impure or has a low melting point. | Proceed with extraction. The impurities will likely be removed during column chromatography. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. Consider using a different solvent system (e.g., dichloromethane/methanol). |
| Product Discoloration | Air oxidation of the amino group. | Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the outlined procedures, particularly the stringent safety precautions for handling cyanides and the precise control of reaction conditions, researchers can effectively produce this versatile chemical intermediate. The described methods for purification and characterization will ensure the final product is of high purity, suitable for subsequent applications in pharmaceutical and materials science research.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
reaction mechanism of 2-Amino-4-methoxybenzonitrile formation
An In-Depth Guide to the Formation of 2-Amino-4-methoxybenzonitrile: Mechanisms and Protocols
Abstract
This compound is a valuable substituted benzonitrile that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of three functional groups—amine, nitrile, and methoxy—which allow for diverse subsequent chemical transformations. This application note provides a detailed exploration of a robust and widely employed synthetic pathway for its formation, centering on the classic Sandmeyer reaction. We will dissect the underlying reaction mechanisms for each synthetic step, offering field-proven insights into experimental choices and providing detailed, self-validating laboratory protocols for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Overview
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound is a prime example of such a scaffold, where the ortho-amino-nitrile arrangement is a precursor to various heterocyclic systems, such as quinazolines.
The most reliable and well-documented approach to constructing this molecule involves a multi-step sequence starting from a commercially available nitroaniline precursor. This strategy ensures unambiguous placement of the functional groups and culminates in the introduction of the nitrile moiety via the Sandmeyer reaction—a powerful transformation that converts a primary aromatic amine into a wide range of functionalities via a diazonium salt intermediate.[1][2]
The overall transformation discussed herein follows three main stages:
-
Reduction of a Nitro Group: Conversion of the nitro precursor, 4-methoxy-2-nitroaniline, into the key intermediate, 4-methoxybenzene-1,2-diamine.
-
Diazotization: Selective conversion of one of the primary amino groups of the diamine into a reactive aryldiazonium salt.
-
Copper-Catalyzed Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a cyanide nucleophile to yield the final product.
This guide will examine the causality behind each of these steps, providing both the theoretical mechanism and the practical protocol.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the starting material to the target compound.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Diamine Precursor
The journey begins with the reduction of 4-methoxy-2-nitroaniline. The conversion of an aromatic nitro group to an amine is a fundamental transformation, essential for preparing the 1,2-diamine intermediate required for the subsequent Sandmeyer reaction.
Mechanistic Insight: Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process. While various reagents can accomplish this (e.g., catalytic hydrogenation with H₂/Pd-C), a common and effective laboratory method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3]
The mechanism involves a series of single-electron transfers from the Sn(II) species (the reducing agent) to the nitrogen atom of the nitro group. The acidic medium is crucial for protonating the oxygen atoms, facilitating their removal as water molecules. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.
Caption: Simplified pathway of nitro group reduction.
Experimental Protocol: Reduction of 4-Methoxy-2-nitroaniline
Materials:
-
4-Methoxy-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-methoxy-2-nitroaniline (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (approx. 4.0 eq) in concentrated hydrochloric acid. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow, dropwise addition of a chilled sodium hydroxide solution until the pH is basic (pH > 10). A thick precipitate of tin salts will form.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methoxybenzene-1,2-diamine. The product can be purified further by column chromatography if necessary.
Part 2: The Sandmeyer Reaction
This stage is the crux of the synthesis, where the nitrile group is introduced. It is a two-step, one-pot process involving the formation of a diazonium salt, followed by its conversion to the nitrile.[4]
Mechanistic Insight: Diazotization
The first step is the reaction of a primary aromatic amine with nitrous acid (HONO) to form a diazonium salt. Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically HCl or H₂SO₄, at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
The mechanism proceeds as follows:
-
Protonation of nitrous acid followed by loss of water generates the highly electrophilic nitrosonium ion (N=O⁺).
-
The nucleophilic amino group of the diamine attacks the nitrosonium ion to form an N-nitrosamine.
-
A series of proton transfers (tautomerization) and subsequent protonation of the hydroxyl group leads to the formation of a good leaving group (water).
-
Elimination of water results in the formation of the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).
It is crucial to maintain a low temperature throughout this process as diazonium salts can be unstable and potentially explosive at higher temperatures.
Mechanistic Insight: Copper-Catalyzed Cyanation
The conversion of the aryldiazonium salt to an aryl nitrile is a classic Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The use of a copper(I) salt, in this case, copper(I) cyanide (CuCN), is catalytic.
-
Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion and oxidizes the copper to Cu(II).
-
Formation of Aryl Radical: The resulting diazonium radical is unstable and rapidly decomposes, losing a molecule of highly stable dinitrogen gas (N₂) to form an aryl radical.
-
Nucleophilic Attack/Redox Transfer: The aryl radical then reacts with the copper(II) cyanide complex. This can be viewed as the transfer of a cyanide ligand from the copper complex to the aryl radical, which simultaneously reduces Cu(II) back to the catalytic Cu(I) species, thus completing the catalytic cycle.
Caption: Catalytic cycle of the Sandmeyer Cyanation mechanism.
Experimental Protocol: Diazotization and Sandmeyer Reaction
Materials:
-
4-Methoxybenzene-1,2-diamine (from Part 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - Extreme Caution: Highly Toxic
-
Ice-salt bath, thermometer, dropping funnel
Procedure:
-
Diazotization:
-
Dissolve 4-methoxybenzene-1,2-diamine (1.0 eq) in a mixture of concentrated HCl and water in a flask.
-
Cool the solution to 0-5 °C using an ice-salt bath. Maintain this temperature range strictly.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature never exceeds 5 °C. Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt solution is now complete.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Work in a well-ventilated fume hood and wear appropriate PPE. Cyanide salts are extremely toxic.
-
Gently heat the copper cyanide solution to around 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from the dropping funnel to the warm copper cyanide solution. Vigorous bubbling (evolution of N₂ gas) will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Reduction | 4-Methoxy-2-nitroaniline | SnCl₂·2H₂O, HCl | Ethanol | Reflux (~85°C) | 85-95% |
| 2. Sandmeyer | 4-Methoxybenzene-1,2-diamine | NaNO₂, CuCN, KCN | Water/HCl | 0-5°C then ~70°C | 60-75% |
Alternative & Modern Synthetic Approaches
While the Sandmeyer reaction is a robust method, modern organic synthesis often seeks more atom-economical and direct routes. A promising alternative is the direct C-H cyanation of an available precursor like 3-methoxyaniline (m-anisidine).[5] This approach avoids the need for pre-functionalization (nitration/reduction) and the use of stoichiometric tin reagents.
The mechanism typically involves a transition-metal catalyst (e.g., Pd, Cu, Ni) that coordinates to a directing group on the substrate—in this case, the amino group.[6][7] This coordination facilitates the activation and cleavage of a specific C-H bond (in this case, the bond ortho to the amine), followed by functionalization with a cyanide source.
Caption: Conceptual workflow for direct C-H cyanation.
While elegant, these methods can be highly substrate- and catalyst-dependent, and may require more extensive optimization for a specific molecule compared to the well-established Sandmeyer pathway.
Conclusion
The formation of this compound via a synthetic route culminating in a Sandmeyer reaction represents a classic and reliable strategy in organic synthesis. Understanding the stepwise mechanisms—from the six-electron reduction of the nitro precursor to the radical-based catalytic cycle of the copper-cyanide reaction—provides researchers with the knowledge to troubleshoot and optimize the process. The detailed protocols provided herein offer a validated starting point for the laboratory-scale synthesis of this important intermediate. While newer methods like direct C-H activation present exciting, more efficient alternatives, the Sandmeyer approach remains a cornerstone of aromatic chemistry due to its broad applicability and predictable outcomes.
References
Harnessing 2-Amino-4-methoxybenzonitrile as a Versatile Intermediate in Complex Synthesis
An Application Guide for Researchers
As a cornerstone in the synthesis of high-value molecules, 2-Amino-4-methoxybenzonitrile presents a unique combination of functional groups that make it a prized intermediate for drug discovery and materials science professionals. This guide provides an in-depth exploration of its properties, reactivity, and practical applications, with a focus on building complex heterocyclic scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and scalable results.
Core Characteristics of this compound
This compound is an aromatic compound featuring an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group.[1] This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups on the benzene ring creates a nuanced reactivity profile, making it a versatile precursor for further chemical modifications.[2][3] Its structure is foundational for creating more complex molecules, particularly in the realm of medicinal chemistry.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[4] |
| Molecular Weight | 148.16 g/mol | PubChem[4] |
| Appearance | Typically a crystalline powder. | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from related compounds[1] |
| CAS Number | 38487-85-3 | PubChem[4] |
Strategic Application in the Synthesis of Kinase Inhibitors
A paramount application of this intermediate and its derivatives is in the synthesis of quinazoline-based pharmaceuticals, most notably epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib.[3][6][7] Quinazolines are a class of privileged heterocyclic scaffolds known for their broad range of biological activities.[8][9] The specific substitution pattern of this compound provides the essential framework for constructing the quinazoline core required for potent kinase inhibition.[3]
The general synthetic strategy involves a multi-step process where the aromatic ring is first functionalized with a nitro group, which is subsequently reduced to a diamine. This diamine is the key precursor that undergoes cyclization to form the fused heterocyclic quinazoline ring system.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Multifunctional Building Block
An Application Guide to the Synthetic Versatility of 2-Amino-4-methoxybenzonitrile in Heterocyclic Chemistry
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound is a premier example of a strategically designed building block. Its unique arrangement of functional groups—an electron-rich aromatic ring, a nucleophilic amine, an electrophilic nitrile, and an activating methoxy group—provides a powerful platform for the construction of complex heterocyclic systems. The ortho disposition of the amino and nitrile groups is the key structural feature, predisposing the molecule to undergo a variety of cyclization reactions to form fused ring systems.
This guide provides an in-depth exploration of the primary cyclization strategies involving this compound, with a focus on the synthesis of quinazolines and related scaffolds, which are central to numerous FDA-approved drugs, particularly in oncology. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into experimental design to empower researchers in their synthetic endeavors.
Core Reactivity: The ortho-Amino Nitrile Synthon
The synthetic power of this compound stems from the complementary reactivity of the C1-amino and C2-nitrile substituents. The amino group acts as a potent nucleophile, while the nitrile carbon is electrophilic. This arrangement facilitates intramolecular reactions, often requiring only a simple co-reactant to "stitch" the two groups together into a new heterocyclic ring. The methoxy group at the C4 position acts as an electron-donating group, enhancing the nucleophilicity of the C1-amine and influencing the regioselectivity of further aromatic substitutions.
Caption: Key reactive centers of this compound.
Major Cyclization Pathways: Constructing the Quinazoline Core
The synthesis of quinazolines and their corresponding 4-oxo derivatives (quinazolinones) represents the most significant application of 2-amino-benzonitriles. These scaffolds are privileged structures in drug discovery.
Synthesis of 7-Methoxyquinazolin-4(3H)-ones
The reaction with single-carbon electrophiles is a direct and atom-economical route to the quinazolinone core.
Mechanism with Formic Acid: This classic transformation proceeds in two key stages. First, the primary amine of this compound attacks the carbonyl carbon of formic acid, leading to an N-formylated intermediate after dehydration. The second stage involves an acid-catalyzed intramolecular cyclization, where the weakly nucleophilic amide nitrogen attacks the electrophilic nitrile carbon. Tautomerization of the resulting imine affords the stable 7-Methoxyquinazolin-4(3H)-one. This one-pot reaction is robust and often high-yielding.
Caption: Mechanistic workflow for quinazolinone synthesis via formic acid.
Synthesis of 2-Amino- and 2-Thio-Quinazoline Derivatives
Introducing heteroatoms at the 2-position is readily achieved by reacting this compound with isocyanates or isothiocyanates.
-
Reaction with Isocyanates/Isothiocyanates: The initial step is the nucleophilic attack of the primary amine onto the central carbon of the isocyanate or isothiocyanate, forming a urea or thiourea intermediate, respectively. Subsequent base- or acid-catalyzed cyclization onto the nitrile group yields 2-(substituted-amino)-quinazolin-4-imines or their thio-analogs. These often hydrolyze upon workup to the corresponding quinazolin-4-one derivatives. This method is exceptionally versatile for introducing diversity at the 2-position.
-
Reaction with Carbon Disulfide: In the presence of a base, the reaction with carbon disulfide (CS₂) forms a dithiocarbamate salt. This intermediate can be alkylated and subsequently cyclized to afford various sulfur-containing heterocycles, including thieno[2,3-d]pyrimidines or quinazoline-2,4-dithiones, depending on the reaction conditions.
Palladium-Catalyzed Annulation Reactions
Modern cross-coupling chemistry provides sophisticated methods for constructing highly substituted quinazolines. Palladium catalysis is a cornerstone of these advanced strategies.
-
Mechanism: A common pathway involves the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex can then coordinate with the nitrile group of this compound. A subsequent migratory insertion or intramolecular C-H activation/amination step forms the heterocyclic ring. Reductive elimination regenerates the Pd(0) catalyst, completing the catalytic cycle. These methods allow for the convergent synthesis of complex molecules from readily available starting materials.
The Friedländer Annulation: A Note on Applicability
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound does not fit the classic substrate profile, it serves as an excellent precursor. The nitrile can be converted to the corresponding aminoketone via a Grignard reaction, which can then be subjected to Friedländer conditions. Alternatively, modern variations of the Friedländer reaction, such as visible-light mediated radical pathways, can broaden the scope to include precursors like 2-aminobenzonitriles directly in multi-component reactions.
Leveraging Technology: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic scaffolds. For the cyclization reactions of this compound, MAOS offers significant advantages over conventional heating:
-
Rapid Reaction Times: Reactions that take hours under reflux can often be completed in minutes.
-
Increased Yields: Uniform and efficient heating often minimizes the formation of side products.
-
Improved Purity: Cleaner reaction profiles simplify purification.
-
Access to Novel Chemical Space: High temperatures can be reached rapidly and safely in sealed vessels, enabling reactions that are not feasible under standard conditions.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one via Formic Acid Cyclization
This protocol details a robust, scalable synthesis of the core quinazolinone scaffold.
Materials:
-
This compound (1.0 eq)
-
Formic Acid (85-90%, ~10-15 vol)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 5.00 g, 33.7 mmol). Add formic acid (50 mL).
-
Scientist's Note: Formic acid serves as both the reactant and the solvent. A large excess is used to drive the reaction to completion.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation barriers for both the initial formylation and the subsequent intramolecular cyclization.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours.
-
Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker containing crushed ice (~200 g).
-
Causality: This step quenches the reaction and precipitates the product, which is sparingly soluble in cold water. The dilution also makes the subsequent neutralization safer.
-
-
Work-up - Neutralization: While stirring the aqueous slurry, slowly add saturated NaHCO₃ solution until the pH of the mixture is neutral (~pH 7). Vigorous gas evolution (CO₂) will occur.
-
Purpose: Neutralization removes excess formic acid and ensures the product is in its neutral, less soluble form for complete precipitation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual salts.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified white solid under vacuum.
Data Presentation: Representative Reaction Parameters
| Starting Material | Co-reactant | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Formic Acid | Reflux (110 °C) | 3-5 | >85% | |
| This compound | N,N-Dimethylformamide dimethyl acetal | Microwave, 150 °C | 0.25 | ~90% | |
| This compound | Ethyl Orthoformate / NH₄OAc | Reflux | 6-8 | ~80% | General Method |
Protocol 2: Microwave-Assisted Synthesis of a 2,4-Disubstituted Quinazoline
This protocol illustrates a modern, efficient method for creating substituted quinazolines, adaptable for library synthesis.
Materials:
-
This compound (1.0 eq)
-
An appropriate aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Ammonium iodide (NH₄I, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Microwave synthesis vial (10 mL) with stir bar
-
Ethyl Acetate
-
Brine
Equipment:
-
Dedicated microwave reactor
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vial Preparation: In a 10 mL microwave synthesis vial, combine this compound (e.g., 148 mg, 1.0 mmol), benzaldehyde (117 mg, 1.1 mmol), and ammonium iodide (290 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (3 mL) and a magnetic stir bar.
-
Scientist's Note: DMSO is a polar aprotic solvent with a high boiling point and excellent microwave absorption properties, making it ideal for MAOS.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20 minutes with stirring.
-
Rationale: The microwave energy rapidly heats the polar mixture, dramatically accelerating the multi-step condensation and cyclization process.
-
-
Work-up: After the vial has cooled to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL) to remove DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-methoxy-2-phenylquinazoline.
Caption: General workflow for microwave-assisted quinazoline synthesis.
Conclusion
This compound is a cornerstone intermediate for the synthesis of nitrogen-containing heterocycles. Its inherent reactivity, when combined with both classic and modern synthetic methodologies like palladium catalysis and microwave irradiation, provides chemists with a reliable and versatile toolkit. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this valuable building block in the development of novel pharmaceuticals and functional materials.
analytical methods for monitoring 2-Amino-4-methoxybenzonitrile reactions (TLC, HPLC)
An Application Note for the Analytical Monitoring of 2-Amino-4-methoxybenzonitrile Reactions
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. Designed for researchers, chemists, and drug development professionals, this document outlines robust methodologies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are grounded in established chemical principles and incorporate field-proven insights to ensure reliability and reproducibility. By explaining the causality behind experimental choices and integrating principles of analytical method validation, this guide serves as an authoritative resource for ensuring the integrity of synthetic chemistry workflows.
Introduction: The Importance of Reaction Monitoring
This compound is a substituted benzonitrile derivative that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The efficiency of a chemical synthesis—defined by its yield, purity, and safety profile—is critically dependent on precise control over the reaction progress. Real-time or quasi-real-time monitoring allows chemists to determine the optimal reaction endpoint, identify the formation of byproducts, and prevent the over-reaction or degradation of the desired product.[3]
This guide focuses on two ubiquitous, yet powerful, analytical techniques: TLC for rapid, qualitative assessments, and HPLC for precise, quantitative analysis.[3][4] Mastery of these methods is essential for optimizing reaction conditions and ensuring the quality of the final product.
Thin-Layer Chromatography (TLC): The Chemist's First Look
TLC is an indispensable tool for the rapid, cost-effective monitoring of chemical reactions. Its primary strength lies in its ability to provide a quick qualitative snapshot of the reaction mixture, allowing for the simultaneous comparison of the starting material, product, and reaction aliquots.
Principle of Separation & Rationale
In this protocol, we utilize normal-phase chromatography on silica gel plates. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The separation is based on the principle of adsorption.
-
Causality of Component Selection:
-
Stationary Phase (Silica Gel): The polar functional groups of this compound (the primary amine, nitrile, and methoxy ether) and potential byproducts will interact with the polar silica gel via hydrogen bonding and dipole-dipole interactions. More polar compounds will adsorb more strongly to the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f).
-
Mobile Phase (Hexane:Ethyl Acetate): A binary solvent system of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is employed.[4] By adjusting the ratio of these solvents, the overall polarity of the mobile phase can be finely tuned. Increasing the proportion of ethyl acetate increases the mobile phase polarity, causing it to compete more effectively with the analytes for the binding sites on the silica. This leads to higher R_f values for all components. The 2:1 Hexane:Ethyl Acetate ratio is a well-established starting point for compounds of moderate polarity.[4]
-
Detailed Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with lid
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution: Potassium permanganate (KMnO₄) stain
-
Heat gun
Protocol Steps:
-
Chamber Saturation: Prepare the mobile phase by mixing Hexane and Ethyl Acetate in a 2:1 (v/v) ratio. Pour the solvent into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall and close the lid. Allow the chamber to saturate for at least 15 minutes to ensure a uniform solvent vapor environment.
-
Sample Preparation:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.
-
At designated time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) from the reaction mixture and dilute it in a vial with the same solvent.
-
-
Spotting the Plate: Using a fine capillary tube, carefully spot the prepared samples on a pencil line drawn ~1 cm from the bottom of the TLC plate. Spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) in separate lanes. Keep the spots small and concentrated.
-
Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to ascend the plate until it is ~1 cm from the top edge.
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp at 254 nm. The aromatic rings in the compounds will quench the fluorescence of the F₂₅₄ indicator, appearing as dark spots. Circle the visible spots with a pencil.
-
Staining: Prepare the KMnO₄ stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[5] Dip the TLC plate into the stain solution or spray it evenly. Oxidizable functional groups (like the amine) will react, appearing as yellow-brown spots on a purple background.[6] Gentle heating with a heat gun can accelerate the development of the spots.
-
Analysis: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot, corresponding to the product, appears and intensifies. The product is expected to have a different R_f value from the starting material.
-
Data Presentation & Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking/Tailing of Spots | Sample is too concentrated; Compound is interacting too strongly with the acidic silica (common for amines).[7] | Dilute the sample; Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the acidic silica sites.[7] |
| R_f values are too low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate (e.g., change ratio to 1:1). |
| R_f values are too high (>0.8) | Mobile phase is too polar. | Increase the proportion of hexane (e.g., change ratio to 3:1). |
| No Spots Visible under UV | Compound is not UV-active or concentration is too low. | Rely on chemical staining (KMnO₄ or Ninhydrin for the amino group). Concentrate the sample before spotting. |
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard
For quantitative analysis of reaction conversion, product purity, and byproduct formation, Reversed-Phase HPLC (RP-HPLC) is the gold standard. It offers superior resolution, sensitivity, and reproducibility compared to TLC.
Principle of Separation & Rationale
In RP-HPLC, the separation mechanism is the opposite of normal-phase TLC. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
-
Causality of Component Selection:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a highly non-polar stationary phase.[4][8] Analytes are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the C18 chains and are retained longer, resulting in a longer retention time (t_R).
-
Mobile Phase (Acetonitrile/Water with TFA): A mixture of water (polar) and acetonitrile (less polar organic modifier) is used.[4][8] Increasing the percentage of acetonitrile makes the mobile phase more non-polar, which decreases the retention time of the analytes.
-
Acid Modifier (0.1% TFA): The primary amine in this compound is basic and can interact with residual free silanols on the silica backbone of the column, leading to poor peak shape (tailing). Adding a small amount of an acid like Trifluoroacetic Acid (TFA) to the mobile phase serves two purposes: it protonates the free silanols, masking their activity, and it ensures that the basic amine is consistently protonated, leading to a single sharp peak.
-
Detection (UV 254 nm): The benzonitrile core of the molecule contains a strong chromophore that absorbs UV light.[9] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds.[4][8] For higher sensitivity, the λ_max of the analyte should be determined using a photodiode array (PDA) detector.
-
Detailed Protocol for HPLC Monitoring
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% (v/v) TFA.
-
Sample Diluent: Water/Acetonitrile (50:50 v/v).
-
Syringe filters (0.45 µm).
Protocol Steps:
-
System Preparation:
-
Prime all solvent lines to remove air bubbles.
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.[8]
-
Prepare reaction aliquots by taking a small sample from the reaction mixture, quenching it if necessary, and diluting it to a similar concentration in the sample diluent.
-
Filter all samples through a 0.45 µm syringe filter into HPLC vials to prevent particulates from clogging the system.
-
-
Chromatographic Conditions & Data Acquisition:
-
Set the UV detector to monitor at 254 nm.
-
Inject 5-10 µL of the sample.
-
Run the gradient elution program.
-
Data Presentation: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times, confirmed by injecting the reference standard.
-
Integrate the peak areas.
-
Calculate the percentage conversion and product purity using the relative peak areas (assuming similar response factors for a preliminary assessment).
-
% Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100
-
Method Trustworthiness: Validation & System Suitability
To ensure that the HPLC method is fit for its intended purpose, it must be validated. According to the International Council for Harmonisation (ICH) guidelines Q2(R2), several performance characteristics must be evaluated.[10][11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Purity/Assay |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, starting materials). | Peak purity analysis (using PDA detector); Resolution > 2 between adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | %RSD of results should remain within acceptable limits. |
A System Suitability Test (SST) must be run before each analysis to verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking that parameters like retention time, peak area, tailing factor, and theoretical plates are within predefined limits.
Visualized Workflows
TLC Monitoring Workflow
Caption: General workflow for TLC reaction monitoring.
HPLC Monitoring Workflow
Caption: General workflow for quantitative HPLC analysis.
Conclusion
The complementary use of TLC and HPLC provides a powerful analytical framework for monitoring the synthesis of this compound. TLC offers a rapid, qualitative assessment ideal for tracking reaction progress in real-time, while HPLC delivers the high-resolution, quantitative data necessary for determining purity, yield, and for making informed decisions on process optimization. By implementing the robust protocols and validation principles outlined in this guide, scientists can ensure the generation of reliable and accurate data, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. TLC stains [reachdevices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Purity Isolation of 2-Amino-4-methoxybenzonitrile via Automated Flash Column Chromatography
Abstract
This application note presents a detailed protocol for the purification of 2-Amino-4-methoxybenzonitrile, a key intermediate in medicinal chemistry and organic synthesis. The methodology centers on automated flash column chromatography, a technique offering rapid and efficient separation. This guide provides a comprehensive walkthrough, from the foundational principles of the separation to a step-by-step experimental protocol, troubleshooting, and safety considerations. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt and optimize the method for their specific needs.
Introduction
This compound is a substituted benzonitrile that serves as a valuable building block in the synthesis of a range of target molecules, particularly in the development of pharmaceutical agents.[1] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, complicated downstream purifications, and reduced yields in multi-step syntheses. Column chromatography is a fundamental technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[2] This document provides a robust protocol for the purification of this compound using silica gel flash column chromatography.
Principles of Separation
The purification strategy for this compound relies on normal-phase chromatography. The stationary phase is a polar adsorbent, typically silica gel, while the mobile phase is a less polar organic solvent system.[2]
-
Analyte Properties: this compound (C₈H₈N₂O, MW: 148.16 g/mol ) possesses several key functional groups that dictate its chromatographic behavior: a basic amino group (-NH₂), a moderately polar nitrile group (-CN), and a methoxy group (-OCH₃) on an aromatic ring.[3] The primary amino group is the most polar and can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This strong interaction can sometimes lead to peak tailing or streaking on a TLC plate or column.[4]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and ability to separate a wide range of compounds.[2]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A binary solvent system, typically a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is commonly used. The polarity of the eluent is fine-tuned to achieve an optimal retention factor (Rƒ) for the target compound, ideally between 0.2 and 0.4 in the preliminary TLC analysis.[4] For basic compounds like this compound, adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[4]
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: This compound is classified as an irritant and may cause an allergic skin reaction. It causes serious eye irritation.[5]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| CAS Number | 38487-85-3 | [3] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Experimental Protocol
This protocol is a representative method and should be optimized based on the specific impurity profile of the crude material.
Preliminary TLC Analysis
The first step is to determine an appropriate solvent system using Thin-Layer Chromatography (TLC).
-
Prepare TLC Chambers: Use several chambers with different ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).
-
Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate and spot it on a silica gel TLC plate.[4]
-
Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent front to travel up the plate.
-
Visualize: Visualize the spots under UV light (254 nm).[8]
-
Optimize: The ideal solvent system will give the target compound an Rƒ value of approximately 0.2-0.3.[4] If peak tailing is observed, add 0.1-1% triethylamine to the eluent mixture and re-run the TLC.
Column Chromatography: Step-by-Step Protocol
This protocol assumes a crude sample size of approximately 1 gram and utilizes an automated flash chromatography system.
Table 2: Recommended Materials and System Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | 40 g Silica Gel Flash Cartridge | Standard for gram-scale purification. |
| Mobile Phase A | Hexane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate | Polar component. |
| Modifier | 0.1% Triethylamine (v/v) in Mobile Phase B | To prevent peak tailing of the amine.[4] |
| Sample Loading | Dry Loading | Provides better resolution than liquid injection for samples not fully soluble in the initial mobile phase.[9] |
| Flow Rate | 40 mL/min | Typical for a 40 g cartridge. |
| Detection | UV, 254 nm | The aromatic ring allows for strong UV absorbance.[8] |
Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
System Setup:
-
Install the 40 g silica gel cartridge onto the automated flash system.
-
Prime the system with the mobile phase.
-
-
Elution Gradient:
-
Equilibrate the column with 100% Hexane (or a low percentage of Ethyl Acetate, e.g., 5%) for 2-3 column volumes (CV).
-
Load the dry sample onto the column.
-
Run a linear gradient to elute the compound. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane over 10-15 CV. The optimal gradient should be based on the initial TLC analysis.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal. The system will automatically collect the eluting peaks into separate test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions containing the main peak by TLC to confirm the presence of the pure product and pool the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Workflow and Troubleshooting
The overall workflow for the purification is depicted below.
Caption: Workflow for the purification of this compound.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction between the basic amino group and acidic silica gel. | Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the eluent.[4] |
| Poor Separation | The chosen solvent system does not provide adequate resolution. | Perform a more thorough TLC analysis with different solvent systems (e.g., dichloromethane/methanol, or toluene/ethyl acetate) to maximize the Rƒ difference.[8] |
| Compound does not elute | The eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the gradient. |
| All compounds elute together | The eluent is too polar. | Start the gradient with a lower percentage of the polar solvent. |
| Co-elution with an impurity | Impurity has a very similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.[8] Recrystallization may be an effective alternative or subsequent purification step.[9] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By understanding the principles of the separation and following the detailed steps for method development and execution, researchers can consistently obtain high-purity material essential for successful drug discovery and development programs. The inclusion of a troubleshooting guide aims to equip scientists with the necessary tools to overcome common purification challenges.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical industry. The described methodology is centered around a robust and scalable Sandmeyer reaction, beginning with the readily available starting material, 3-methoxyaniline. This guide offers a detailed, step-by-step protocol, in-depth process optimization insights, and critical safety procedures essential for transitioning from laboratory to pilot-plant or industrial scale production.
Introduction and Strategic Overview
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance necessitates a reliable and economically viable large-scale manufacturing process. The synthetic route detailed herein has been designed for scalability, safety, and efficiency.
The chosen synthetic strategy involves a two-step, one-pot process commencing with the diazotization of 3-methoxyaniline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile functionality. This approach is favored for its high yields and the commercial availability of the starting materials.
Diagram 1: Overall Synthetic Workflow
Caption: A high-level overview of the synthetic process.
In-Depth Process Chemistry and Rationale
Step 1: Diazotization of 3-Methoxyaniline
The initial step is the conversion of the primary aromatic amine, 3-methoxyaniline, into its corresponding diazonium salt. This is achieved through a reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[1]
Reaction: 3-CH₃OC₆H₄NH₂ + NaNO₂ + 2HCl → [3-CH₃OC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O
The temperature of this reaction is critically maintained between 0-5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield. The methoxy group on the aniline ring is an electron-donating group, which can increase the rate of diazotization.[2]
Step 2: The Sandmeyer Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of a diazonium group with a cyano group using a copper(I) salt catalyst.[3][4] The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[3][5] This radical then reacts with the cyanide to form the desired benzonitrile.
Reaction: [3-CH₃OC₆H₄N₂]⁺Cl⁻ + CuCN → this compound + N₂ + CuCl
The use of a slight excess of copper(I) cyanide is often employed to ensure complete conversion. The reaction is typically exothermic, and controlled addition of the diazonium salt solution to the copper(I) cyanide solution is crucial to manage the reaction temperature and the rate of nitrogen evolution.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg batch size of this compound.
Equipment
-
20 L glass-lined or stainless-steel reactor with temperature control, mechanical stirring, and a bottom outlet valve.
-
Addition funnel with pressure equalization.
-
Chilling unit capable of maintaining the reactor temperature at 0-5 °C.
-
pH meter.
-
Large Büchner funnel and vacuum flask.
-
Drying oven.
-
Personal Protective Equipment (PPE) as detailed in the safety section.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methoxyaniline | 123.15 | 1.23 kg | 10.0 | Starting material |
| Concentrated HCl (37%) | 36.46 | 2.5 L | ~30.0 | For diazotization |
| Sodium Nitrite | 69.00 | 0.76 kg | 11.0 | Diazotizing agent |
| Copper(I) Cyanide | 89.56 | 1.08 kg | 12.0 | Cyanating agent |
| Sodium Cyanide | 49.01 | 0.59 kg | 12.0 | To aid solubility of CuCN |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Toluene | 92.14 | As needed | - | Extraction solvent |
| Ethanol | 46.07 | As needed | - | Crystallization solvent |
| Activated Carbon | 12.01 | ~50 g | - | For decolorization |
Detailed Experimental Procedure
Part A: Diazotization
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Acidic Solution Preparation: Charge the reactor with 5.0 L of deionized water and 2.5 L of concentrated hydrochloric acid. Begin cooling the mixture to 0 °C with vigorous stirring.
-
Aniline Addition: Slowly add 1.23 kg of 3-methoxyaniline to the cold acid solution. Maintain the temperature between 0-5 °C. The aniline will dissolve to form the hydrochloride salt.
-
Nitrite Solution Preparation: In a separate vessel, dissolve 0.76 kg of sodium nitrite in 2.0 L of deionized water.
-
Diazotization: Slowly add the sodium nitrite solution to the reactor via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor between 0-5 °C. Monitor the reaction for the complete consumption of the aniline using a starch-iodide paper test for excess nitrous acid.
Part B: Sandmeyer Cyanation
-
Cyanide Solution Preparation: In a separate, well-ventilated area, carefully prepare a solution of 1.08 kg of copper(I) cyanide and 0.59 kg of sodium cyanide in 5.0 L of deionized water. This should be done in a separate reactor or a large, suitable container with stirring.
-
Cyanation Reaction: Slowly add the cold diazonium salt solution from the first reactor to the cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C and to manage the evolution of nitrogen gas. This addition can take 2-3 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction.
Part C: Work-up and Isolation
-
Extraction: Add 5.0 L of toluene to the reaction mixture and stir for 30 minutes. Stop stirring and allow the layers to separate.
-
Phase Separation: Separate the lower aqueous layer and transfer the upper organic (toluene) layer to a clean vessel.
-
Aqueous Layer Extraction: Extract the aqueous layer twice more with 2.5 L portions of toluene.
-
Combined Organic Layers: Combine all the toluene extracts.
-
Washing: Wash the combined organic layers with 5.0 L of 5% sodium carbonate solution, followed by 5.0 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oily or solid residue.
Part D: Purification by Crystallization
-
Solvent Selection: Based on laboratory-scale trials, a mixture of ethanol and water is a suitable solvent system for the crystallization of this compound.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize. For maximum yield, cool the mixture in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagram 2: Key Reaction Mechanisms
Caption: Simplified mechanisms for diazotization and Sandmeyer cyanation.
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment and strict adherence to safety protocols are mandatory.
Chemical Hazards
-
3-Methoxyaniline: Toxic by inhalation, ingestion, and skin contact.[7][8] It can cause methemoglobinemia.[9]
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Contact with acids liberates toxic nitrogen dioxide gas.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Diazonium Salts: Potentially explosive, especially when dry.[10] They should always be kept in solution and at low temperatures.
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic.[11][12] Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates highly toxic hydrogen cyanide gas.[13][14][15][16][17]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
This compound: Irritant.[18]
Engineering Controls
-
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.
-
Use a closed system for the transfer of toxic and corrosive liquids.
-
Ensure the reactor is equipped with a pressure relief valve, especially during the Sandmeyer reaction due to nitrogen gas evolution.
-
An emergency shower and eyewash station must be readily accessible.[16]
Personal Protective Equipment (PPE)
-
Body: Chemical-resistant lab coat or coveralls.
-
Hands: Double-gloving with nitrile or neoprene gloves.[16]
-
Eyes/Face: Safety goggles and a face shield.
-
Respiratory: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations.
Waste Disposal
-
All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) or hydrogen peroxide at a pH > 10 to oxidize the cyanide to the less toxic cyanate before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers for incineration.
-
Solid waste, including filter cakes and contaminated materials, should be disposed of as hazardous waste according to local regulations.
Conclusion
The successful and safe large-scale synthesis of this compound is achievable through the well-established Sandmeyer reaction of 3-methoxyaniline. Careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols are paramount. The detailed protocol and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this synthesis on a larger scale, ensuring both high yield and a safe operating environment.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. nj.gov [nj.gov]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 16. uh.edu [uh.edu]
- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-4-methoxybenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinazoline skeleton, a fused heterocycle comprising a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[3][4] Notably, several blockbuster drugs, such as Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer, are built upon the quinazoline core, underscoring its therapeutic significance.[4][5]
The synthetic versatility of 2-aminobenzonitriles makes them ideal starting materials for the construction of the quinazoline ring system. This guide provides detailed protocols and mechanistic insights for the synthesis of quinazoline derivatives, with a specific focus on utilizing 2-Amino-4-methoxybenzonitrile as a readily available precursor. The presence of the methoxy group at the 4-position (which translates to the 6-position in the resulting quinazoline) is a common feature in many biologically active molecules, making this starting material particularly relevant for drug discovery programs.
Two robust and widely applicable synthetic strategies will be detailed:
-
Synthesis of 4-Anilinoquinazoline Derivatives via a Formamidine Intermediate: A highly efficient, one-pot, two-step method ideal for creating derivatives with diverse substitutions at the 4-position, crucial for tuning pharmacological activity.
-
Direct Synthesis of 6-Methoxyquinazolin-4(3H)-one: A straightforward cyclization using a simple C1 source, providing direct access to the quinazolinone core, another key pharmacophore.[6]
Strategy 1: Synthesis of 4-Anilino-6-methoxyquinazolines via a Formamidine Intermediate
This powerful one-pot, two-step method is arguably the most common and versatile route for preparing 4-anilinoquinazolines, a class of compounds renowned for their kinase inhibitory activity. The strategy hinges on the initial formation of a highly reactive N'-(2-cyanophenyl)-N,N-dimethylformimidamide intermediate, which then undergoes a cyclization reaction with an aniline.
Causality Behind Experimental Choices
The choice of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is critical. It serves as both a reactant and a dehydrating agent, efficiently converting the primary amino group of the 2-aminobenzonitrile into a formamidine without the need for harsh conditions.[7][8] This intermediate is not typically isolated. The subsequent addition of an aniline and a catalytic amount of acid (commonly acetic acid) triggers a cyclization cascade. This reaction is often referred to as a Dimroth rearrangement, which involves a ring-opening and ring-closing sequence of a heterocyclic compound.[6][7] Acetic acid acts as a proton source to facilitate the intramolecular cyclization and subsequent elimination of dimethylamine.
Experimental Workflow Diagram
Caption: One-pot, two-step synthesis of 4-anilinoquinazolines.
Detailed Protocol: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline
This protocol is adapted from established procedures for the synthesis of related 4-anilinoquinazoline derivatives.[9]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 148.16 | 10.0 | 1.48 g |
| DMF-DMA | 119.16 | 15.0 | 1.79 g (1.98 mL) |
| 3-Chloro-4-fluoroaniline | 145.57 | 10.0 | 1.46 g |
| Toluene | - | - | 20 mL |
| Acetic Acid, Glacial | - | - | 10 mL |
Procedure:
-
Formamidine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.48 g, 10.0 mmol) and toluene (20 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.98 mL, 15.0 mmol) to the suspension.
-
Heat the reaction mixture to 105 °C and stir for 3 hours. The initial suspension should become a clear solution as the intermediate forms.
-
After 3 hours, cool the reaction mixture slightly and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Cyclization:
-
To the oily residue (the crude formamidine intermediate), add glacial acetic acid (10 mL) and 3-chloro-4-fluoroaniline (1.46 g, 10.0 mmol).
-
Heat the mixture to 130 °C and stir vigorously for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into ice-water (100 mL) with stirring.
-
Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline.
-
Mechanistic Rationale
Caption: Mechanism of 4-anilinoquinazoline synthesis.
The reaction proceeds via initial activation of the primary amine by DMF-DMA. In the second step, the aniline nitrogen attacks the formamidine carbon. The resulting adduct then undergoes an intramolecular nucleophilic attack by the aniline nitrogen onto the cyano group. This cyclization, facilitated by the acidic medium, leads to a tetrahedral intermediate which then eliminates dimethylamine to form an iminoquinazoline.[6] This species rapidly tautomerizes to the more stable aromatic 4-anilinoquinazoline product.
Strategy 2: Direct Synthesis of 6-Methoxyquinazolin-4(3H)-one
For applications where the quinazolinone core is the primary target, a more direct approach is often preferred. This method avoids the use of anilines and provides a straightforward route to 2-unsubstituted quinazolin-4(3H)-ones by employing a simple C1 source like formamide or formic acid.
Causality Behind Experimental Choices
This synthesis is a classic example of a cyclocondensation reaction. Formamide serves a dual role as both the C1 source (providing the carbon atom at the 2-position) and a high-boiling solvent.[10] The reaction is typically performed at high temperatures, which are necessary to drive the condensation and subsequent cyclization. The mechanism involves the initial formation of an N-formyl derivative, which then undergoes intramolecular cyclization via attack of the amino group onto the nitrile, followed by tautomerization to the stable quinazolinone. Using formic acid can achieve a similar transformation, often under milder conditions.[11]
Experimental Workflow Diagram
Caption: Direct synthesis of 6-methoxyquinazolin-4(3H)-one.
Detailed Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one
This protocol is based on general procedures for the synthesis of quinazolinones from 2-aminobenzonitriles.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 148.16 | 10.0 | 1.48 g |
| Formamide | 45.04 | - | 15 mL |
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.48 g, 10.0 mmol) and formamide (15 mL).
-
Add a magnetic stir bar to the flask.
-
-
Cyclocondensation:
-
Heat the reaction mixture in an oil bath to 160-170 °C.
-
Maintain this temperature and stir the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Pour the mixture into cold water (50 mL) and stir for 30 minutes to precipitate the product fully.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford 6-Methoxyquinazolin-4(3H)-one as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Mechanistic Rationale
Caption: Plausible mechanism for quinazolinone formation.
The reaction is believed to initiate with the formylation of the amino group of this compound by formamide. The resulting N-formyl intermediate then undergoes an intramolecular nucleophilic attack from the amide nitrogen onto the electron-deficient carbon of the nitrile group. This cyclization forms an imino intermediate which subsequently tautomerizes to the thermodynamically stable quinazolin-4(3H)-one product.
Conclusion and Outlook
The protocols described herein provide robust and efficient pathways for the synthesis of medicinally relevant quinazoline derivatives from this compound. The choice between the two strategies depends on the desired substitution pattern at the C4 position. The formamidine route offers unparalleled flexibility for introducing a variety of amine-containing side chains, which is essential for structure-activity relationship (SAR) studies in drug discovery. The direct quinazolinone synthesis provides a rapid and atom-economical route to a key heterocyclic core. Both methods are scalable and utilize readily available reagents, making them highly valuable for researchers in organic synthesis and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and commonly employed synthetic route for this compound?
A common and logical synthetic pathway begins with the commercially available starting material 4-methoxy-2-nitroaniline. This multi-step process is advantageous because it builds the molecule with the correct substitution pattern from the outset. The sequence involves three key transformations:
-
Diazotization: The primary amino group of 4-methoxy-2-nitroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions.
-
Sandmeyer Cyanation: The diazonium salt is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to form 4-methoxy-2-nitrobenzonitrile.[1][2]
-
Nitro Group Reduction: The nitro group is selectively reduced to a primary amine to yield the final product, this compound.
Q2: Why is the Sandmeyer reaction the standard choice for introducing the nitrile group in this synthesis?
The Sandmeyer reaction is a cornerstone of aromatic chemistry for its unique ability to convert an aryl amino group into a wide variety of substituents, including halides and pseudohalides like cyanide.[3][4] Its primary advantage is that it allows for the introduction of a cyano group into a specific position on the aromatic ring that might be inaccessible through direct electrophilic substitution methods.[4] By starting with an aniline, chemists can leverage the directing effects of the amino group to build a complex substitution pattern and then replace the amine with the desired nitrile functionality.
Q3: What are the most critical parameters to control for maximizing the overall yield?
Across the entire synthesis, three parameters are paramount:
-
Strict Temperature Control (0-5 °C) during Diazotization: Aryl diazonium salts are notoriously unstable and can readily decompose at higher temperatures, primarily through the loss of nitrogen gas and reaction with water to form unwanted phenol byproducts.[1]
-
Purity and Reactivity of the Cyanide Source: The success of the Sandmeyer step is highly dependent on the quality of the copper(I) cyanide. Using fresh, high-purity CuCN is essential for efficient catalysis.
-
Selectivity of the Reducing Agent: During the final step, the reducing agent must be selective for the nitro group without affecting the nitrile functionality. Over-reduction of the nitrile group is a common side reaction that can significantly lower the yield.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Q: My overall yield is consistently low. Where should I begin my investigation?
A: A low overall yield is typically due to significant losses in one or more steps. The Sandmeyer cyanation and the final purification are the most common points of failure.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
Start by isolating each step. Run the reaction to the intermediate stage (4-methoxy-2-nitrobenzonitrile) and purify a small amount to accurately calculate the yield of the first two steps. This will pinpoint the problematic stage.
Q: The Sandmeyer cyanation step is giving a poor yield (<50%). What are the common causes?
A: This is the most technically challenging step. Poor yields almost always trace back to the stability of the diazonium salt or the efficacy of the copper catalyst.
-
Cause 1: Diazonium Salt Decomposition.
-
Why it Happens: The C-N bond in the diazonium salt is weak, and N₂ is an excellent leaving group. If the temperature rises above 5°C, the salt rapidly decomposes to form an aryl cation, which is then quenched by water to form 4-methoxy-2-nitrophenol, a very common and detrimental side product.[1]
-
Solution: Maintain a strict temperature of 0-5°C throughout the diazotization and addition to the cyanide solution. Use an ice-salt bath for better temperature control. Prepare the diazonium salt and use it immediately; do not store it.
-
-
Cause 2: Incomplete Diazotization.
-
Why it Happens: Insufficient acid or sodium nitrite will leave unreacted starting material, which will complicate purification and lower the theoretical yield.
-
Solution: Ensure at least 3 equivalents of acid are used: one to protonate the starting aniline, one to react with sodium nitrite to form nitrous acid (HNO₂), and one to maintain an acidic environment. Add the sodium nitrite solution slowly to prevent a localized temperature increase and loss of nitrous acid as gas.
-
-
Cause 3: Side Reactions.
-
Why it Happens: The reaction is mechanistically complex, proceeding through a radical-nucleophilic aromatic substitution pathway.[3] This can lead to the formation of biaryl byproducts.
-
Solution: Ensure the copper(I) cyanide solution is well-prepared and the diazonium salt is added slowly and below the surface of the solution to ensure it reacts with the catalyst rather than itself.
-
| Parameter | Common Issue | Recommended Action |
| Temperature | Rises above 5°C | Use an ice-salt bath; add reagents slowly. |
| Reagent Purity | Old or oxidized CuCN | Use fresh, high-purity copper(I) cyanide. |
| Reaction Time | Diazonium salt sits too long | Use the diazonium salt immediately after formation. |
| Acidity (pH) | Insufficient acid | Use at least 3 equivalents of mineral acid (e.g., HCl). |
Q: The final nitro-reduction step is messy and gives multiple products. How can I improve its selectivity?
A: The key is choosing a reducing agent that is strong enough to reduce the nitro group but not so powerful that it also reduces the nitrile.
-
Cause 1: Over-reduction of the Nitrile Group.
-
Why it Happens: Powerful reducing agents or harsh conditions (high pressure/temperature) during catalytic hydrogenation can reduce the nitrile to a benzylamine.[5]
-
Solution: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), perform the reaction at room temperature and atmospheric pressure. Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed.[5] A more reliable method is chemical reduction.
-
-
Cause 2: Incomplete Reduction or Side Reactions.
-
Why it Happens: Some reducing agents can lead to intermediates like nitroso or azoxy compounds.[6]
-
Solution: Tin(II) chloride (SnCl₂) in concentrated HCl is a highly effective and selective reagent for reducing aromatic nitro groups in the presence of nitriles.[5] The reaction is generally clean, and the workup, while requiring a pH adjustment to remove tin salts, leads to a purer product.
-
Q: My final product is a dark oil or discolored solid that is difficult to purify. What should I do?
A: Discoloration in aromatic amines is almost always due to air oxidation.[7] The purification method must address this and separate the product from polar, colored impurities.
-
Solution 1: Recrystallization.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (ethanol or an ethanol/water mixture are good starting points)[7]. If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon and colored impurities. Allow the solution to cool slowly to form pure crystals.[7]
-
-
Solution 2: Column Chromatography.
-
Challenge: Basic amino compounds often streak (tail) on acidic silica gel, leading to poor separation.[7]
-
Procedure: To neutralize the acidic sites on the silica gel, use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia.[7] This will result in sharper bands and better separation. A typical mobile phase would be a hexane/ethyl acetate gradient with 1% triethylamine.
-
Experimental Protocols
The following protocols are based on established chemical transformations and are designed for a laboratory scale.
Synthetic Scheme Overview
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of 4-Methoxy-2-nitrobenzonitrile (Sandmeyer Reaction)
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool it to 0°C.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 20 minutes at 0-5°C.
-
-
Sandmeyer Cyanation:
-
In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Warm gently if needed to dissolve, then cool to 5°C.
-
Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution over 45 minutes. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.[8]
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and then with a dilute sodium carbonate solution.
-
Recrystallize the crude product from ethanol to yield pure 4-methoxy-2-nitrobenzonitrile as a yellow solid.
-
Protocol 2: Synthesis of this compound (Nitro Reduction)
-
Reaction Setup:
-
In a 500 mL round-bottom flask, add the 4-methoxy-2-nitrobenzonitrile (17.8 g, 0.1 mol) from the previous step and ethanol (150 mL).
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in concentrated HCl (60 mL).
-
Add the SnCl₂ solution to the flask. The mixture will become warm.
-
-
Reduction:
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction by TLC until all the starting material has been consumed.[6]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 20% sodium hydroxide solution until the pH is basic (pH ~10). A thick white precipitate of tin hydroxides will form.
-
Extract the product from the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization as described in the troubleshooting section.
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer_reaction [chemeurope.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of Substituted Anilines
Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
Introduction: The Challenge of Nitrating Anilines
The nitration of aniline and its derivatives is a cornerstone reaction in organic synthesis, pivotal for creating intermediates used in dyes, pharmaceuticals, and functional materials.[1] However, the direct nitration of the aniline scaffold is notoriously problematic. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[2] This high reactivity, combined with the basicity of the amino group, leads to several common experimental failures.
This guide is structured to address these challenges head-on, providing not just solutions, but a deeper understanding of the reaction's intricacies.
Troubleshooting Guide 1: Oxidation and "Tarry" Byproducts
Q1: My reaction turned dark, and I've isolated a complex, tarry mixture instead of my desired nitroaniline. What's happening?
A: This is a classic sign of oxidation. The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a potent oxidizing agent.[3][4] The electron-rich amino group of aniline is highly susceptible to oxidation, leading to the formation of a complex mixture of byproducts, including nitroso compounds, azoxybenzenes, and polymeric tars, which are difficult to separate and characterize.[5][6]
Causality: The lone pair of electrons on the nitrogen atom, which activates the ring for nitration, also makes the amino group a prime target for oxidation. The strong acidic and oxidizing conditions promote these unwanted side reactions, often faster than the desired nitration.[5]
Solution Workflow: Protection of the Amino Group
To prevent oxidation, the reactivity of the amino group must be temporarily attenuated. This is achieved by converting it into a less reactive amide through acylation, a strategy known as "protecting the group."[5] The most common protecting group is acetyl, introduced via acetic anhydride.
Protocol: Acetylation of Aniline
This protocol details the protection of the amino group to form acetanilide before nitration.
-
Setup: In a flask equipped with a magnetic stirrer, dissolve your substituted aniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution. The reaction is typically exothermic.
-
Reaction: Stir the mixture for 30-60 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol or water may be necessary to achieve high purity.[7]
Troubleshooting Guide 2: Controlling Regioselectivity
Q2: I performed a direct nitration of aniline and obtained a significant amount of the meta-nitroaniline isomer, along with ortho and para products. I expected only ortho and para products. Why did this happen?
A: This unexpected result is a direct consequence of the highly acidic reaction medium. While the amino group (-NH₂) is an ortho, para-director, the strongly acidic conditions of the nitrating mixture protonate it to form the anilinium ion (-NH₃⁺).[2][3][8]
Causality: The anilinium ion is a powerful deactivating group due to its positive charge. It withdraws electron density from the aromatic ring through an inductive effect, making the ring less reactive.[3][9] This deactivation is most pronounced at the ortho and para positions, thereby directing the incoming electrophile (NO₂⁺) to the meta position.[8][10][11] The final product distribution is a mixture because there is an equilibrium between the protonated (meta-directing) and unprotonated (ortho, para-directing) aniline.[3] For aniline itself, this can result in as much as 47% of the meta-isomer.[12][13]
| Species | Directing Effect | Product(s) |
| Aniline (-NH₂) (Unprotonated) | Activating, ortho, para-director | o-nitroaniline, p-nitroaniline |
| Anilinium ion (-NH₃⁺) (Protonated) | Deactivating, meta-director | m-nitroaniline |
Solution Workflow: Acyl Protection for Regiocontrol
The same acyl protection strategy used to prevent oxidation also solves the problem of regioselectivity.
Why this works:
-
Moderated Activation: The acetyl group (-COCH₃) is still an activating, ortho, para-directing group, but it's significantly less powerful than the amino group. This is because the nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring.[12] This moderation prevents polysubstitution.
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions.[10][12] Consequently, the incoming nitronium ion (NO₂⁺) preferentially attacks the less hindered para position, often leading to the para-isomer as the major product.[12][14]
Protocol: Nitration of Acetanilide
This protocol is for the nitration of the protected aniline to favor the para-substituted product.
-
Preparation: Dissolve the acetanilide derivative in glacial acetic acid or concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a low temperature (0-5 °C).[5][15]
-
Nitrating Mixture: Separately, and with extreme caution, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[16]
-
Slow Addition: Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.[5][16] This slow addition and low temperature are critical to prevent polysubstitution and side reactions.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for about an hour to ensure the reaction goes to completion.[5]
-
Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated product will precipitate as a solid.[15][17]
-
Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water. The primary product is typically p-nitroacetanilide, which can be separated from the minor o-nitroacetanilide isomer by recrystallization from ethanol.[15]
Troubleshooting Guide 3: Deprotection
Q3: I have successfully synthesized my nitroacetanilide derivative, but I'm having trouble removing the acetyl group to get my final nitroaniline product. What are the best conditions?
A: The removal of the acetyl group (deprotection) is achieved by hydrolysis of the amide bond. This can be done under either acidic or basic conditions.
Causality: The amide bond of acetanilide is stable but can be cleaved by nucleophilic attack at the carbonyl carbon. Both H₃O⁺ (acidic) and OH⁻ (basic) conditions facilitate this cleavage.
Protocol: Acidic Hydrolysis of Nitroacetanilide
This is a common and effective method.
-
Setup: Place the nitroacetanilide product in a round-bottom flask.
-
Reagent: Add an aqueous solution of sulfuric acid (e.g., 70%).[18]
-
Reaction: Heat the mixture under reflux for 20-45 minutes.[5][19] The solid should dissolve as the hydrolysis proceeds.
-
Isolation: Pour the hot solution into cold water. If the product is a solid, it may precipitate.
-
Workup: Neutralize the solution with a base (e.g., NaOH solution) until it is alkaline.[5][19] The desired nitroaniline will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary.
Note on Alternative Deprotection: While acidic hydrolysis is standard, other methods exist for sensitive substrates. For instance, selective deprotection of secondary acetamides can be achieved under mild conditions using oxalyl chloride and propylene glycol, which avoids harsh acidic or basic environments.[20]
Frequently Asked Questions (FAQs)
Q4: Why is the ortho-nitroaniline almost always a minor product, even with protection? A: Steric hindrance is the primary reason.[10][21] The acetyl protecting group is bulky, physically blocking the approach of the nitronium electrophile to the adjacent ortho positions. The para position is electronically similar but sterically unhindered, making it the preferred site of attack.[12][14]
Q5: Are there alternatives to the standard HNO₃/H₂SO₄ nitrating mixture for sensitive substrates? A: Yes. The conventional method generates significant acidic waste and can be too harsh for complex molecules with sensitive functional groups.[1] Modern methods offer milder and more selective alternatives, including:
-
Metal Nitrates: Reagents like Bismuth Nitrate (Bi(NO₃)₃•5H₂O) can act as effective and regioselective nitrating agents under milder conditions, often avoiding the need for strong corrosive acids.[22]
-
Transition-Metal Catalysis: Directing-group-assisted, transition-metal-catalyzed C-H nitration has emerged as a powerful strategy for achieving high regioselectivity, particularly for ortho-nitration, which is difficult to achieve with traditional methods.[1][22]
-
Photochemical Methods: Visible-light-driven nitration strategies using organic photoredox catalysts and sources like sodium nitrite offer an environmentally friendly approach that proceeds at room temperature without strong acids.[22]
Q6: Can I nitrate first and then introduce the amino group? A: Absolutely. This is a very common and often superior synthetic strategy. The standard approach is to nitrate benzene (or a substituted benzene) first to form the corresponding nitroarene. The nitro group is a strong deactivating and meta-directing group. Subsequently, the nitro group can be reduced to an amino group using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[8] This two-step sequence completely avoids the problems of oxidation and regioselectivity associated with direct aniline nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. magritek.com [magritek.com]
- 16. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 17. Aromatic Nitration [cs.gordon.edu]
- 18. youtube.com [youtube.com]
- 19. azom.com [azom.com]
- 20. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Purifying Crude 2-Amino-4-methoxybenzonitrile
Welcome to the technical support hub for the purification of 2-Amino-4-methoxybenzonitrile (CAS 38487-85-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common issues and refine your purification strategy.
Introduction: Understanding the Challenge
This compound is a substituted aromatic amine, a class of compounds notoriously challenging to purify via standard silica gel chromatography due to interactions between the basic amino group and the acidic silanol groups on the silica surface[1][2]. This interaction often leads to significant band spreading, tailing on TLC plates, and poor recovery. Furthermore, residual starting materials, regioisomers, or color bodies from the synthesis can co-elute or be difficult to remove by simple recrystallization. This guide provides a logical, step-by-step framework to diagnose purification issues and select the optimal methodology.
Part 1: Troubleshooting Guide - My Purification Failed. What's Next?
A common scenario is observing a complex spot pattern on a TLC plate or obtaining a low-purity product after an initial work-up. The first step is to characterize the impurity profile, which will dictate the most effective purification strategy.
Q1: My initial work-up yielded a discolored, impure solid. How do I decide between recrystallization and chromatography?
A1: The choice depends on the nature and quantity of the impurities. Use the following decision-making workflow to guide your strategy. A preliminary TLC analysis is essential.
Caption: Purification method selection workflow.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q2: What are the most common impurities I should expect in crude this compound?
A2: Impurities are typically derived from the synthetic route. Common possibilities include:
-
Unreacted Starting Materials: For example, if the synthesis involves the reduction of a nitro group, the corresponding nitro-benzonitrile precursor might be present[3].
-
Regioisomers: Depending on the synthetic strategy, isomers such as 4-Amino-2-methoxybenzonitrile could be formed.
-
Hydrolysis By-products: Although the nitrile group is relatively stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to the formation of 2-Amino-4-methoxybenzamide or the corresponding carboxylic acid[4].
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to the formation of colored polymeric impurities, which often appear as baseline material on a TLC plate.
Caption: Potential impurities and their relation to the target molecule.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask can help promote slow crystal growth.
-
Solution 2: Add a Co-solvent. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution to induce crystallization. For this compound, if you are using ethanol, adding a small amount of water dropwise can be effective[5].
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
Q4: My amine is streaking badly on my silica TLC plate and column. How can I get sharp bands?
A4: This is the most common issue with purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic amino group, causing streaking.
-
Primary Solution: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites on the silica, allowing your compound to travel cleanly[1].
-
Alternative Solution: Use a Different Stationary Phase. If adding a modifier is not effective or desirable, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized silica: This is often the best choice, providing excellent peak shape for basic compounds without needing a mobile phase modifier[2].
-
Alumina (basic or neutral): Can be a good alternative to silica gel.
-
Q5: How can I remove a persistent yellow or brown color from my product?
A5: Discoloration is often due to highly conjugated or oxidized impurities.
-
Activated Carbon Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon (charcoal). Keep the solution hot for a few minutes. The carbon will adsorb the colored impurities. You must then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool and crystallize[5]. Caution: Adding too much carbon can lead to significant product loss.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when impurities have significantly different solubility profiles from the desired compound or for removing baseline/colored impurities.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water). A good solvent will dissolve the crude product when hot but show low solubility at room temperature or upon cooling[5]. Ethanol or an ethanol/water mixture is often a good starting point for compounds of this type.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for 2-5 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating compounds with similar polarities.
-
TLC Analysis & Eluent Selection: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is an ethyl acetate/hexane or dichloromethane/methanol mixture.
-
Crucial Tip: If you observe streaking, add 0.5-1% triethylamine (TEA) to your chosen solvent system[1].
-
-
Column Packing: Pack a chromatography column with silica gel slurried in your initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This is the preferred method for achieving the best resolution[5].
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute your compound and then more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Part 4: Data & Analytics
Table 1: Recommended Solvent Systems for Analysis and Purification
| Application | Solvent System (v/v) | Expected Rf of Product | Notes |
| TLC Analysis | 30-40% Ethyl Acetate in Hexane + 0.5% TEA | ~0.3 | Good for general purity assessment. Add TEA to prevent streaking[1]. |
| Column Chromatography | Gradient: 10% to 50% Ethyl Acetate in Hexane + 0.5% TEA | Varies | Start with low polarity to elute non-polar impurities first. |
| Recrystallization | Ethanol, Isopropanol, or Ethanol/Water | N/A | Test small scale first to ensure good recovery. |
Confirming Purity
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques such as NMR, MS, and HPLC[6][7].
-
¹H NMR: Will confirm the chemical structure and the absence of proton signals from impurities.
-
HPLC: Provides a quantitative measure of purity (e.g., >99% by area). Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for this type of molecule[7].
References
troubleshooting 2-Amino-4-methoxybenzonitrile solubility issues
Welcome to the Technical Support Center for 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Drawing upon established physicochemical principles and field-proven methodologies, this document provides both rapid-access FAQs and in-depth troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
I. Compound Profile at a Glance
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial. While extensive experimental data is not always available for specialized reagents, we can leverage computed properties and data from analogous structures to guide our approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[2] |
| Melting Point | Not widely reported; a related isomer, 4-Amino-2-methoxybenzonitrile, has a melting point of 126-130 °C.[3] | Inferred Analogy |
| pKa (Predicted) | 1.30 ± 0.10 (for the protonated amine) | ChemicalBook[2] |
| XLogP3 (Computed) | 1.5 | PubChem[1] |
Note: The predicted pKa suggests the amino group is weakly basic. The XLogP3 value indicates a moderate level of lipophilicity, suggesting that solubility will be favored in organic solvents over water.
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: In which solvents is this compound generally soluble?
Based on its chemical structure (an aromatic amine with polar nitrile and methoxy groups), this compound is expected to be soluble in polar aprotic solvents and some polar protic organic solvents.[4] Good starting points for dissolution are:
-
High Solubility Expected: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[4]
-
Moderate to Good Solubility Expected: Methanol, Ethanol, Acetone, Acetonitrile.[4]
-
Poor Solubility Expected: Water and non-polar hydrocarbon solvents like hexane and toluene.[4]
Q2: I'm having trouble dissolving the compound in my chosen organic solvent. What are the first steps I should take?
Difficulty in dissolving this compound is a common issue. Here are the initial steps to troubleshoot:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent, such as DMSO or DMF, as a starting point.[4]
-
Assess Compound Purity: Impurities can significantly impact solubility. If possible, verify the purity of your sample.
-
Apply Gentle Heat: Warming the mixture to 40-50°C can significantly increase the rate of dissolution.[4] However, be cautious, as excessive heat may lead to degradation.
-
Use Sonication: An ultrasonic bath is an effective tool for breaking down compound aggregates and enhancing solvation.[4]
-
Ensure Adequate Agitation: Continuous stirring or vortexing is essential to facilitate the dissolution process.[4]
Q3: Can I dissolve this compound in an aqueous solution?
Direct dissolution in water is expected to be very low due to the compound's aromatic nature. However, solubility in aqueous buffers can be manipulated by adjusting the pH. Since the molecule contains a basic amino group, decreasing the pH (acidifying the solution) will protonate the amine, forming a more soluble salt.[5] This is a common strategy for increasing the aqueous solubility of amine-containing compounds.[5]
Q4: My compound dissolved initially but then precipitated out of solution. What happened?
This is likely due to one of the following reasons:
-
Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at ambient temperature. Try preparing a more dilute solution.[4]
-
Temperature Change: If the compound's solubility is highly dependent on temperature, a decrease in temperature can cause it to precipitate. Maintain the working temperature of your solution or gently warm it before use.[4]
-
pH Shift: In a buffered aqueous solution, a change in pH can cause the compound to deprotonate and precipitate. Ensure your buffer has sufficient capacity to maintain a stable pH.[4]
III. In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming more persistent solubility challenges.
Logical Workflow for Troubleshooting Insolubility
The following diagram outlines a step-by-step process for addressing solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Protocol 1: Standard Dissolution in an Organic Solvent
This protocol details the standard procedure for dissolving this compound in a polar aprotic solvent.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Warming plate or water bath (optional)
-
Sonicator (optional)
-
Clean, dry glass vial
Procedure:
-
Weigh the desired amount of this compound into the vial.
-
Add the calculated volume of DMSO or DMF to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 40-50°C while continuing to agitate.[4]
-
If solids persist, place the vial in a sonicator bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure no particulate matter remains before use.
Protocol 2: Enhancing Solubility with a Co-Solvent System
If the compound is intended for use in a system where the primary solvent (like DMSO) is undesirable at high concentrations, a co-solvent approach can be employed. This involves dissolving the compound in a minimal amount of a strong solvent and then diluting it into a larger volume of a secondary, more compatible solvent.
Materials:
-
Concentrated stock solution of this compound in a primary solvent (e.g., 10 mM in DMSO, prepared as per Protocol 1).
-
Secondary solvent/buffer (e.g., Ethanol, Phosphate Buffered Saline - PBS).
-
Vortex mixer.
Procedure:
-
Prepare a concentrated stock solution of this compound in the primary solvent (e.g., DMSO).[4]
-
While vigorously vortexing the secondary solvent (e.g., PBS), slowly add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration.[4]
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.
Protocol 3: pH-Mediated Solubility Enhancement in Aqueous Media
This protocol is for applications requiring the compound to be dissolved in an aqueous environment. It leverages the basicity of the amino group to increase solubility through salt formation.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in the desired aqueous medium (e.g., 1 mg/mL).
-
Place the suspension on a stir plate and begin stirring.
-
Calibrate and place the pH meter probe into the suspension, monitoring the initial pH.
-
Slowly add 0.1 M HCl dropwise to the suspension. Observe for any changes in solubility as the pH decreases.
-
Record the pH at which the compound completely dissolves. This indicates the pH range where the protonated, more soluble form of the compound is dominant.
-
Optional: To a separate suspension, repeat the process with 0.1 M NaOH to assess solubility in the basic range, although a decrease in solubility is expected.
Causality Behind Experimental Choices:
-
Co-solvency: This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. The co-solvent acts as a bridge, making the overall solvent system more favorable for the solute.[6]
-
pH Adjustment: The solubility of ionizable compounds, particularly those with acidic or basic functional groups like the amino group in this compound, is highly dependent on pH. By converting the neutral base to its protonated salt, we introduce a charge, which significantly increases its interaction with polar water molecules, thereby enhancing solubility.
IV. Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The recommended method is incineration by a licensed professional waste disposal service.[3]
V. References
-
BenchChem. (2025). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org. --INVALID-LINK--
-
BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions. BenchChem. --INVALID-LINK--
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). hydrotropic-solubilization.pdf. --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. --INVALID-LINK--
-
International Journal of Drug Development & Research. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. --INVALID-LINK--
-
The Pharma Innovation Journal. (2019, March 21). A review: Hydrotropy a solubility enhancing technique. --INVALID-LINK--
-
Thermo Fisher Scientific. (2013, October 15). SAFETY DATA SHEET. --INVALID-LINK--
-
ResearchGate. (2015, August). Hydrotropy: A Promising Tool for Solubility Enhancement | Request PDF. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. --INVALID-LINK--
-
BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. BenchChem. --INVALID-LINK--
-
Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET. --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4. --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. --INVALID-LINK--
-
Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. --INVALID-LINK--
-
BenchChem. (2025). Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents. BenchChem. --INVALID-LINK--
-
Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. --INVALID-LINK--
-
BLD Pharm. (n.d.). 38487-85-3|this compound. --INVALID-LINK--
-
BenchChem. (2025). overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents. BenchChem. --INVALID-LINK--
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. --INVALID-LINK--
-
BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem. --INVALID-LINK--
-
ResearchGate. (2008, December). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. --INVALID-LINK--
-
ResearchGate. (2019, September). (PDF) Review of the cosolvency models for predicting solubility in solvent mixtures: An update. --INVALID-LINK--
-
BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. BenchChem. --INVALID-LINK--
-
SciSpace. (2008, December 18). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. --INVALID-LINK--
-
Semantic Scholar. (2009, March 18). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. --INVALID-LINK--
-
Chemsrc. (2025, August 25). 2-Methoxybenzonitrile | CAS#:6609-56-9. --INVALID-LINK--
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. --INVALID-LINK--
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. --INVALID-LINK--
-
ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylbenzonitrile, 98% 1 g | Buy Online. --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. --INVALID-LINK--
References
- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach | Semantic Scholar [semanticscholar.org]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Amino-4-methoxybenzonitrile
A Guide to Preventing Over-Nitration and Maximizing Regioselectivity
Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of substituted benzonitriles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis, with a core focus on preventing the common pitfall of over-nitration.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selective Nitration
This section addresses the most common initial questions regarding the synthesis, providing a foundational understanding of the reaction and its challenges.
Q1: What is the primary synthetic route to this compound that involves nitration?
A common and effective strategy involves the nitration of a precursor molecule, this compound.[1][2] The core of this synthesis is an electrophilic aromatic substitution reaction, where a nitro group (-NO₂) is introduced onto the benzene ring. The existing amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to electrophilic attack. The challenge lies in controlling the reaction to achieve mono-nitration at the desired position while avoiding the formation of multiple nitro-substituted byproducts.
Q2: What exactly is "over-nitration" and why is it a significant problem in this synthesis?
Over-nitration is the undesired introduction of more than one nitro group onto the aromatic ring. Given the potent activating effects of the amino and methoxy groups, the mono-nitrated product is itself highly activated and can readily undergo a second, or even third, nitration. This leads to a mixture of dinitro and trinitro-benzonitrile isomers, which reduces the yield of the desired 2-Amino-4-methoxy-5-nitrobenzonitrile and introduces significant purification challenges.[3]
Q3: What are the key factors that I must control to prevent over-nitration?
Preventing over-nitration hinges on carefully controlling the reaction's kinetics and the reactivity of the substrate. The three most critical parameters are:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[4] Maintaining a low and stable temperature is the single most important factor in preventing over-nitration.
-
Stoichiometry and Addition Rate of the Nitrating Agent: Using a minimal excess of the nitrating agent and adding it slowly (dropwise) ensures that localized high concentrations do not occur, which can drive multiple nitrations.
-
Substrate Reactivity: The inherent high reactivity of the starting material can be modulated through the use of protecting groups, which is a common strategy to improve selectivity.[1][3]
Q4: How does a protecting group strategy work in this context?
To control the powerful activating effect of the amino group, it can be temporarily converted into a less activating group, such as an acetamide (-NHCOCH₃).[1][3] This is achieved through acetylation. The acetamido group is still ortho-, para-directing but is significantly less activating than a free amino group. This modulation allows for a more controlled mono-nitration. Following the nitration step, the acetyl group is removed via hydrolysis to regenerate the amino group, yielding the desired product.[1]
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues related to over-nitration.
Problem: My TLC and LC-MS analyses show significant peaks corresponding to dinitro- and other multi-nitrated byproducts.
This is the classic sign of over-nitration. The following troubleshooting tree will guide you through the most likely causes and their solutions.
Caption: Troubleshooting decision tree for over-nitration.
In-Depth Solutions
The energy barrier for a second nitration is not much higher than the first on a highly activated ring. Even a small increase in temperature can provide enough energy to overcome this barrier, leading to dinitro products.
-
Best Practice: The reaction should be conducted in a flask submerged in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.[1][3] It is crucial to monitor the internal reaction temperature, not the bath temperature.
-
Protocol Insight: Dissolve the starting material (e.g., N-(2-cyano-5-methoxyphenyl)acetamide) in concentrated sulfuric acid and cool the solution to 0 °C before starting the addition of the nitrating agent.[1]
| Parameter | Recommended Range | Rationale |
| Internal Reaction Temp. | 0 °C to 5 °C | Minimizes the rate of the second nitration, kinetically favoring the mono-nitro product.[5] |
| Nitrating Agent Temp. | 0 °C to 5 °C | Prevents localized heating upon addition. |
| Addition Time | 20-30 minutes | Allows for effective heat dissipation from the exothermic reaction. |
Using a large excess of nitric acid will drive the reaction towards multiple nitrations by increasing the concentration of the active nitronium ion (NO₂⁺).
-
Best Practice: Use a slight excess of the nitrating agent, typically 1.05 to 1.1 equivalents of nitric acid.[6]
-
Protocol Insight: The nitrating agent should be a pre-prepared and pre-cooled mixture of fuming nitric acid in concentrated sulfuric acid. This mixture should be added dropwise using an addition funnel to the cooled solution of the substrate.[1][6] This ensures a slow, steady concentration of the electrophile.
If over-nitration persists despite rigorous control of temperature and reagent addition, the substrate is too reactive. An acetylation-nitration-deacetylation sequence is the authoritative solution.
Caption: Workflow for controlled nitration using a protecting group.
Part 3: Recommended Experimental Protocol
This protocol is a synthesis of best practices derived from established literature for the nitration of a protected precursor to yield 2-Amino-4-methoxy-5-nitrobenzonitrile.[1]
Step 1: Acetylation of this compound (Protection)
-
In a round-bottom flask, dissolve 1 equivalent of this compound in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.
Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide
-
In a clean, dry round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq.) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the nitrated product.
-
Filter the yellow precipitate, wash with copious amounts of cold water until neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.
Step 3: Hydrolysis of the Acetamide (Deprotection)
-
Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the final product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.
References
Technical Support Center: Purification of 2-Amino-4-methoxybenzonitrile
Welcome to the technical support center for the purification of 2-Amino-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound, with a specific focus on the common issue of "oiling out." Here, we provide in-depth, experience-driven answers and protocols to help you achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" during recrystallization. What does this mean and why is it happening?
A1: "Oiling out" is a phenomenon where a compound separates from the crystallization solvent as a liquid or oil, rather than as solid crystals.[1][2] This is a significant problem because the oil droplets are often excellent solvents for impurities, meaning the solidified oil will be less pure than a properly formed crystal.[1][3]
This typically occurs for one or more of the following reasons:
-
Melting Point Depression: The melting point of your compound is lower than the boiling point of your chosen solvent.[4] This can be an inherent property of the compound or, more commonly, the result of significant impurities lowering the melting point.[1][4]
-
High Supersaturation: The solution is too concentrated, causing the solute to precipitate out of solution too rapidly and at a temperature above its melting point.[1][5]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form, favoring the disordered liquid state.[1]
-
Inappropriate Solvent Choice: The polarity difference between your compound and the solvent may be too large, hindering the crystallization process.[4]
Q2: What are the key physical properties of this compound I should be aware of for purification?
A2: Understanding the physicochemical properties is critical for designing a purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and related compounds.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₈H₈N₂O[6] | - |
| Molecular Weight | 148.16 g/mol [6] | Used for calculating molar equivalents. |
| Appearance | Likely a solid at room temperature.[7][8] | Confirms that crystallization is a viable purification method. |
| Melting Point | Not definitively published. Isomers like 4-Amino-2-methoxybenzonitrile melt at 126-130 °C.[9] | Crucial for solvent selection. The solvent's boiling point should ideally be lower than the compound's melting point to prevent oiling out. |
| Solubility | Expected to be poorly soluble in water but soluble in polar organic solvents like ethanol, methanol, acetone, DMSO, and DMF.[10] | Guides the selection of "good" solvents for dissolving the compound and "anti-solvents" for inducing precipitation. |
Q3: Can I just cool the oil until it solidifies and call that my purified product?
A3: This is strongly discouraged. When a compound oils out, the liquid phase can readily dissolve impurities.[1] Simply solidifying this oil will trap these impurities within the amorphous solid, defeating the purpose of recrystallization. The resulting product will likely have low purity and may require re-purification.
Troubleshooting Guide: From Oiled Out to Pure Crystals
This section provides a logical workflow to diagnose and solve the problem of oiling out.
Initial Diagnosis & Immediate Actions
If you observe your compound oiling out, take these immediate steps:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (10-20% more volume) of the same hot solvent until the oil completely redissolves, forming a clear solution.[1][11] This reduces the supersaturation.
-
Slow Down the Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass to trap solvent vapors and slow cooling.[1] An ideal crystallization should show initial crystal growth over 5-20 minutes.[1]
-
Induce Crystallization (If Needed): If no crystals form after slow cooling to room temperature, try one of these methods:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: Add a single, pure crystal of this compound (if available from a previous batch) to the solution. This provides a template for further crystal formation.[2][5]
-
If these initial steps fail, proceed to the more advanced purification strategies below.
Caption: Decision workflow for troubleshooting "oiling out".
Advanced Purification Methodologies
Method 1: Mixed-Solvent Recrystallization
This is often the most effective solution when a single solvent fails. The principle is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble, and then add a "bad" or "anti-solvent" in which the compound is poorly soluble to induce precipitation.[12][13]
Solvent Selection for this compound:
| Solvent | Type | Potential Use | Rationale |
| Ethanol / Methanol | Polar Protic | "Good" Solvent | The amino and methoxy groups suggest good solubility in alcohols. |
| Acetone | Polar Aprotic | "Good" Solvent | Often effective for moderately polar compounds. |
| Water | Polar Protic | "Anti-Solvent" | The aromatic nitrile structure suggests low water solubility. A good pair with ethanol or acetone.[14] |
| Hexane / Heptane | Nonpolar | "Anti-Solvent" | A good choice to pair with more polar solvents like ethyl acetate or acetone.[14] |
| Ethyl Acetate | Moderately Polar | "Good" Solvent | Can be a good single solvent or paired with hexane. |
| Diethyl Ether | Moderately Polar | Trituration Solvent | Often used for washing crude solids as many organic compounds have limited solubility in it at cold temperatures. |
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Induce Saturation: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until you observe a persistent faint cloudiness (turbidity).[12] This indicates the solution is now saturated.
-
Clarify Solution: Add 1-2 drops of hot ethanol to re-dissolve the turbidity, resulting in a clear, saturated solution.[12]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, without disturbance.[15]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture (in the same ratio as your final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: General workflow for mixed-solvent recrystallization.
Method 2: Trituration
If your product is a thick, intractable oil, trituration can be an effective method to remove soluble impurities and potentially induce solidification.[16]
Experimental Protocol: Trituration
-
Place the oily crude product into a flask.
-
Add a small volume of a cold solvent in which your product is expected to be poorly soluble (e.g., diethyl ether or hexane).
-
Using a glass rod, vigorously scratch and stir the oil in the presence of the solvent. The oil may begin to break up and solidify as the impurities are washed into the solvent.
-
Carefully decant or filter off the solvent.
-
Repeat the process 1-2 more times with fresh cold solvent.
-
Dry the resulting solid under vacuum. The solid can then be further purified by recrystallization if needed.
Method 3: Column Chromatography
For challenging purifications where impurities are very similar to the product, column chromatography is the most powerful technique.[17][18]
Key Consideration for Amines:
The basic amino group on this compound can interact strongly with the acidic surface of standard silica gel, leading to poor separation and "streaking" or "tailing" of the compound on the column.[17]
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et₃N), to the solvent system (mobile phase), typically at a concentration of 0.1-1%.[17]
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4. Remember to add ~0.5% triethylamine to the TLC solvent jar.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column with your chosen solvent system. You may start with a lower polarity (more hexane) and gradually increase the polarity (more ethyl acetate) to elute your compounds (gradient elution).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brainly.com [brainly.com]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isomer Separation in 2-Amino-4-methoxybenzonitrile Synthesis
Welcome to the technical support guide for the synthesis and purification of 2-Amino-4-methoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to isomeric purity. Achieving high purity is critical, as isomers can exhibit different biological activities and impurity profiles, impacting research outcomes and regulatory compliance.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on practical, field-proven strategies for separating the target 2,4-isomer from common positional isomers like 2-Amino-3-methoxybenzonitrile and 2-Amino-5-methoxybenzonitrile.
Troubleshooting Guide: Resolving Isomer Separation Issues
This section addresses specific experimental hurdles in a question-and-answer format.
Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks with very similar retention times. How can I confirm if these are isomers?
A1: Distinguishing between positional isomers and other impurities is the first critical step. Since positional isomers have the same molecular formula and weight, standard mass spectrometry alone is insufficient. A multi-faceted analytical approach is required.
Expert Insight: The primary challenge with positional isomers is their similar physical properties, which makes separation difficult.[1] Your analytical strategy must be robust enough to provide unambiguous structural information.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Action: Run an LC-MS analysis.
-
Interpretation: If the peaks in your chromatogram correspond to the same mass-to-charge ratio (m/z) as your target compound, they are very likely isomers.[2] This rules out impurities with different molecular weights.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Isolate the major peaks using preparative HPLC or perform careful column chromatography to get enriched fractions. Analyze these fractions, along with the crude mixture, using ¹H and ¹³C NMR.
-
Interpretation: NMR is indispensable for structural confirmation.[3] Positional isomers will exhibit distinct differences in their NMR spectra, particularly in the aromatic region (6-8 ppm). The coupling constants (J-values) and chemical shifts of the aromatic protons will definitively reveal the substitution pattern on the benzene ring.
-
-
Single-Crystal X-ray Crystallography:
| Technique | Principle | Information Provided | Suitability for Isomer ID |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Purity, retention time, and relative quantities. | Moderate; good for monitoring separation but not for definitive identification alone.[6] |
| LC-MS | Separation by chromatography; detection by mass-to-charge ratio. | Molecular weight of separated components. | High; confirms components have the same mass, strongly suggesting they are isomers.[6] |
| NMR | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including atom connectivity and spatial relationships. | Very High; the most powerful technique for distinguishing positional isomers in solution.[3][7] |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Low; isomers will have very similar spectra, making it difficult to distinguish them.[4][7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional atomic arrangement. | Definitive; provides absolute structural proof if a suitable crystal can be grown.[4][8] |
Q2: My attempts at purification by recrystallization are failing to separate the isomers effectively. What factors should I investigate?
A2: Recrystallization is a powerful technique but relies heavily on finding conditions where the solubility difference between the desired isomer and the impurities is maximized.[9][10] If it's not working, a systematic re-evaluation of your solvent system and procedure is necessary.
Expert Insight: The success of crystallization hinges on the principle that the crystal lattice of the major, desired compound will form selectively, excluding the "misfit" isomer molecules from incorporating. This process is most effective when it occurs slowly.[11]
-
Systematic Solvent Screening: The choice of solvent is the most critical factor.[10] Test a range of solvents with varying polarities. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
| Step | Action | Observation Goal |
| 1 | Place ~20-30 mg of crude material into separate test tubes. | - |
| 2 | Add 0.5 mL of a test solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water) to each tube at room temperature. | Note solubility. Ideal solvent shows low solubility. |
| 3 | If insoluble at room temp, heat the mixture to the solvent's boiling point. | Note solubility. Ideal solvent shows high solubility when hot. |
| 4 | If it dissolves when hot, allow the solution to cool slowly to room temperature, then in an ice bath. | Observe for crystal formation. Abundant, well-formed crystals are desired. |
| 5 | Analyze the resulting crystals and the mother liquor by TLC/HPLC. | The crystals should be enriched in the desired isomer, and the mother liquor enriched in the undesired isomers. |
-
Employ a Two-Solvent System: If no single solvent is ideal, try a binary mixture.[12]
-
Method: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Common Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane.
-
-
Control the Cooling Rate: Rapid cooling traps impurities.
-
Action: After dissolving the solid in hot solvent, allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, move it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of larger, purer crystals.[10]
-
-
Seeding: If crystallization does not initiate, add a tiny seed crystal of the pure desired product to the cooled, supersaturated solution to induce crystallization.[13]
-
Iterative Purification: One round of recrystallization may not be enough. It may be necessary to perform a second or third recrystallization on the purified solid to achieve the desired purity level.[9]
Caption: Decision workflow for optimizing isomer separation by recrystallization.
Q3: My HPLC method gives poor resolution between the isomeric peaks. How can I improve the separation for accurate purity analysis?
A3: Achieving good chromatographic resolution is key to accurately quantifying isomer ratios. If your standard C18 column is not providing baseline separation, you need to modify the method to exploit the subtle chemical differences between the isomers.
Expert Insight: Positional isomers often require stationary phases that offer alternative separation mechanisms beyond simple hydrophobicity. Aromatic or polar-embedded phases can provide the necessary selectivity.[2]
Strategies for Method Improvement:
-
Change the Stationary Phase: This is often the most effective strategy.
-
Phenyl-Hexyl Column: This type of column provides π-π interactions with the aromatic rings of your isomers. These interactions are highly sensitive to the positions of substituents, often resulting in significantly improved selectivity for positional isomers compared to a standard C18 phase.[2]
-
Polar-Embedded Group (PEG) Column: Columns with embedded polar groups can also alter selectivity and improve peak shape for polar analytes like amines.
-
-
Optimize the Mobile Phase:
-
Solvent Choice: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the selectivity.
-
Gradient Optimization: Make the gradient shallower. A slower increase in the organic solvent percentage over time will give the isomers more opportunity to interact with the stationary phase, improving separation.
-
Additive: Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the basic amino group, preventing peak tailing and leading to sharper, more resolved peaks.[3]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.
Frequently Asked Questions (FAQs)
Q1: What are the likely positional isomers of this compound, and why do they form during synthesis?
The formation of isomers is a classic problem in electrophilic aromatic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directing groups. During the synthesis (e.g., nitration followed by reduction, or amination), the directing effects of the substituents on the starting materials will dictate the position of incoming groups, leading to a mixture of products. For this compound, the most common positional isomers are 2-Amino-3-methoxybenzonitrile and 2-Amino-5-methoxybenzonitrile . Controlling reaction conditions such as temperature and the choice of reagents is crucial to maximize the yield of the desired 2,4-isomer.[14]
Q2: Is column chromatography a good option if recrystallization fails?
Yes, column chromatography is an excellent secondary purification technique when crystallization is ineffective or when impurities are present in significant amounts.[8][12]
Workflow for Column Chromatography:
-
Develop a TLC Method: Find a solvent system (e.g., Hexane/Ethyl Acetate) that shows good separation between your desired product and the isomeric impurities on a TLC plate. The target Rf for your product should be around 0.25-0.35.
-
Pack the Column: Use silica gel as the stationary phase and pack the column carefully with your chosen solvent system.
-
Load and Elute: Dissolve the crude product in a minimum amount of solvent and load it onto the column. Elute the column with your solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A systematic workflow for isolating a target isomer from a crude reaction mixture.
References
- 1. waters.com [waters.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. longdom.org [longdom.org]
- 11. m.youtube.com [m.youtube.com]
- 12. How To [chem.rochester.edu]
- 13. iscientific.org [iscientific.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Smearing of Amino Compounds on TLC Plates
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, well-defined spots in Thin-Layer Chromatography (TLC) is crucial for accurate analysis. A common and frustrating issue, particularly for researchers working with amino compounds, is the appearance of streaks or "smeared" spots. This guide provides in-depth troubleshooting in a question-and-answer format to help you diagnose the root causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my amino compound spots smearing or tailing on the TLC plate?
A1: Smearing or tailing of basic compounds like amines on a standard silica gel TLC plate is a classic chromatographic problem rooted in chemical interactions at the molecular level.[1][2][3] The primary cause is a strong, undesirable secondary interaction between the basic amino groups of your analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][4]
Here's the breakdown of the mechanism:
-
Acid-Base Interaction: Silica gel is weakly acidic due to the presence of surface silanol groups.[5] Amino compounds are basic. When the basic analyte comes into contact with these acidic sites, a strong acid-base interaction occurs, which can include protonation of the amine.[5][6]
-
Multiple Retention Mechanisms: This strong interaction creates a second, powerful retention mechanism in addition to the desired partitioning between the mobile and stationary phases.[2][7] The analyte molecules that interact with these silanol "active sites" are held back more strongly and for longer than molecules that do not.
-
Resulting Effect: As the mobile phase moves up the plate, it is unable to efficiently transport all the analyte molecules forward at the same rate.[8] This differential migration—where some molecules move freely while others are intermittently "stuck" on silanol sites—results in the characteristic elongated or smeared spot known as tailing.[1][9]
This phenomenon is illustrated in the diagram below, showing how active silanol sites disrupt the uniform movement of amine molecules.
Caption: Fig 1. Interaction of amines with silica gel.
Q2: My spots are still streaking even after diluting the sample. What is the most common way to fix this?
A2: If reducing the sample concentration to prevent overloading doesn't solve the problem, the most common and effective solution is to modify the mobile phase by adding a small amount of a basic additive .[8][9][10][11] The purpose of this additive is to neutralize the acidic silanol sites on the silica plate.
The Logic: The added base, being more mobile and typically in higher concentration than your analyte, will preferentially interact with and "cap" the acidic silanol sites.[5][12] This effectively masks the active sites from your amino compound. With these problematic interaction sites blocked, your analyte will elute based primarily on its polarity, resulting in a more uniform migration and a compact, well-defined spot.[4]
Common Basic Modifiers and Recommended Concentrations:
| Modifier | Typical Concentration (v/v) | Notes |
| Triethylamine (TEA or Et₃N) | 0.1% – 2.0%[10][13] | The most common choice. Highly effective and volatile, making it easy to remove after development.[5] |
| Ammonia (in Methanol) | 1% – 10% (of a stock NH₃/MeOH solution)[10] | A strong base, very effective for highly basic amines. Often used in more polar solvent systems. |
| Pyridine | A few drops | Less common due to its odor and higher boiling point, but can be effective. |
A troubleshooting workflow for this issue is outlined below.
Caption: Fig 2. Troubleshooting workflow for amine smearing.
Q3: I've tried adding triethylamine, but the separation is still poor. Are there alternative TLC plates I can use for amino compounds?
A3: Yes. If mobile phase modification is insufficient, changing the stationary phase is the next logical step. The goal is to use a stationary phase that does not have the strong acidic character of silica gel.
Recommended Alternatives:
-
Alumina (Al₂O₃) Plates: Alumina is generally considered basic (or can be sourced in neutral or acidic forms) and is a good alternative for separating basic compounds like amines.[14][15] Because the surface is not strongly acidic, the problematic secondary interactions that cause tailing on silica are significantly reduced.[14]
-
Reversed-Phase (RP) Plates (e.g., C18, C8): This is an excellent, though fundamentally different, approach. On RP plates, the stationary phase is nonpolar (hydrophobic silica gel), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[16]
-
Separation Mechanism: Separation is based on hydrophobicity. Less polar compounds are retained more strongly.
-
Advantage for Amines: By controlling the pH of the polar mobile phase with a buffer, you can control the ionization state of the amino compound.[17] Running at a basic pH will keep the amine in its neutral, less polar form, leading to better retention and often sharper peaks.[17]
-
| Stationary Phase | Separation Principle | Best For | Mobile Phase Example |
| Silica Gel (Normal-Phase) | Adsorption (Polarity) | General purpose, acidic/neutral compounds | Hexane/Ethyl Acetate |
| Alumina (Normal-Phase) | Adsorption (Polarity) | Basic compounds (amines) , neutral compounds | Hexane/Ethyl Acetate |
| C18-Silica (Reversed-Phase) | Partitioning (Hydrophobicity) | Polar and ionizable compounds | Water/Methanol with buffer |
Q4: How does pH control help in achieving better separation for amino compounds?
A4: Controlling pH is a powerful tool, particularly in reversed-phase chromatography, because it directly influences the charge state of your amino compound, which in turn affects its polarity and interaction with the stationary phase.[18]
-
At Low pH (Acidic Conditions): The amino group (-NH₂) is protonated to form a positively charged ammonium group (-NH₃⁺).[19][20] This charged form is much more polar and has a high affinity for the polar mobile phase in RP-TLC. Consequently, it will be poorly retained and move quickly up the plate (high Rf value), often with little separation.[17]
-
At High pH (Basic Conditions): The amino group remains in its neutral, un-ionized form (-NH₂).[20] This form is significantly less polar (more hydrophobic). In RP-TLC, this allows it to interact more strongly with the nonpolar C18 stationary phase, leading to increased retention (lower Rf value) and better-shaped peaks.[17]
Therefore, for separating amines on reversed-phase plates, using a mobile phase buffered to a pH above the pKa of the conjugate acid of the amine is highly recommended.
Troubleshooting Protocols
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This protocol details the standard procedure for suppressing amine tailing on silica gel plates.
Objective: To neutralize acidic silanol sites on a silica TLC plate to achieve sharp, symmetrical spots for amino compounds.
Materials:
-
Standard silica gel TLC plate
-
Pre-determined eluent system (e.g., 7:3 Hexane:Ethyl Acetate)
-
Triethylamine (Et₃N)
-
TLC developing chamber
-
Micropipette or capillary tube for spotting
-
Sample dissolved in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate)[8]
Procedure:
-
Prepare the Modified Mobile Phase:
-
Measure the total volume of eluent needed for your TLC chamber (e.g., 10 mL).
-
Add 0.5% to 1% of triethylamine to the eluent. For 10 mL of eluent, this corresponds to 50-100 µL of TEA.[11]
-
Mix the solution thoroughly.
-
-
Prepare the TLC Chamber:
-
Pour the TEA-modified mobile phase into the developing chamber to a depth of about 0.5 cm.[8][21] Ensure the solvent level is below the origin line you will draw on your TLC plate.[10][13]
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapors.[8][21] Seal the chamber and let it equilibrate for at least 15-20 minutes.[8]
-
-
Spot the TLC Plate:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the silica plate.[13][15]
-
Apply a small spot of your dissolved sample onto the origin line. Ensure the spot is as small and concentrated as possible to prevent band broadening.[22][23] Allow the spotting solvent to fully evaporate.
-
-
Develop the Plate:
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[21]
-
Allow the plate to dry completely in a fume hood to evaporate the eluent and TEA.
-
Visualize the spots using an appropriate method (e.g., UV lamp, ninhydrin stain for primary/secondary amines, or permanganate stain).[10][24][25] The spots should appear more compact and less streaked compared to a run without TEA.
-
Protocol 2: 2D TLC for Stability Assessment
This protocol helps determine if your amino compound is decomposing on the acidic silica gel, which can also cause streaking.
Objective: To differentiate between streaking caused by acid-base interactions and streaking caused by on-plate decomposition of the analyte.
Materials:
-
Square silica gel TLC plate (e.g., 10x10 cm)
-
Mobile phase (with or without basic modifier, depending on the test)
-
Sample and spotting equipment
Procedure:
-
First Development:
-
Spot your sample in one corner of the square plate, about 1.5 cm from each edge.
-
Develop the plate in the first dimension as you would normally.
-
Remove the plate and dry it thoroughly, ensuring all solvent is gone. Do not visualize yet.
-
-
Second Development:
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now the origin line at the bottom.
-
Develop the plate again using the same mobile phase.
-
-
Visualization and Interpretation:
-
Dry the plate and visualize the spots.
-
Interpretation:
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin corner.[26]
-
Unstable Compound: If the compound is decomposing on the silica, new spots will appear off the diagonal.[26] This indicates that the streaking you observe in 1D TLC may be due to degradation, not just simple acid-base interactions.
-
-
Caption: Fig 3. Expected results for 2D TLC.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. welch-us.com [welch-us.com]
- 13. silicycle.com [silicycle.com]
- 14. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. quora.com [quora.com]
- 20. Video: Extraction: Effects of pH [jove.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. reddit.com [reddit.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 25. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 26. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Chromatographic Separations for 2-Amino-4-methoxybenzonitrile
Welcome to the technical support center for 2-Amino-4-methoxybenzonitrile chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve optimal, reproducible separations.
Understanding the Molecule: this compound
Before diving into solvent optimization, understanding the physicochemical properties of this compound is crucial. Its structure dictates its behavior in a chromatographic system.
-
Aromatic Amine: The primary amino group (-NH₂) is basic and prone to strong interactions with acidic surfaces, such as the silanol groups on standard silica-based stationary phases. This is a primary cause of peak tailing.[1][2][3]
-
Nitrile and Methoxy Groups: The cyano (-C≡N) and methoxy (-OCH₃) groups add polarity to the molecule. The nitrile group, in particular, can participate in dipole-dipole interactions, offering unique selectivity options.[4]
-
Solubility: Like many substituted benzonitriles, this compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO, but may have limited solubility in purely aqueous solutions.[5]
| Property | Estimated Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[6] |
| Molecular Weight | 148.16 g/mol | PubChem[6] |
| XLogP3 | 1.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Topological Polar Surface Area | 59 Ų | PubChem[6] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during method development for this compound.
Q1: Which chromatography mode is best for this compound? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for aromatic amines.[7] A C18 column is an excellent starting point. In this mode, a polar mobile phase is used with a non-polar stationary phase, and retention is primarily driven by hydrophobic interactions.[8] Normal-Phase (NP) chromatography, using a polar stationary phase like silica or cyano (CN), can be an alternative, especially if isomers need to be separated.[9][10]
Q2: My peak for this compound is tailing severely. What is the primary cause? A2: The most common cause of peak tailing for basic compounds like this is secondary interaction between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in asymmetry.
Q3: What is a good starting mobile phase for RP-HPLC analysis? A3: A gradient elution using water and acetonitrile is a standard starting point for RP-HPLC.[11] To address the basic nature of the analyte, it is critical to add an acidic modifier to the mobile phase. A typical starting point would be:
-
Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) The acid suppresses the ionization of silanol groups and ensures the amine is consistently protonated, leading to improved peak shape.[3]
Q4: I'm having trouble dissolving the compound for injection. What should I do? A4: Ensure you are using an appropriate sample diluent. While the mobile phase is often the ideal diluent, the initial low-organic conditions of an RP-HPLC run may not be sufficient to dissolve the compound. Prepare a stock solution in a strong, compatible solvent like methanol, acetonitrile, or DMSO, and then dilute it with the mobile phase.[5][11] Be cautious of injecting a solvent significantly stronger than your mobile phase, as this can cause peak distortion.
Troubleshooting Guide: From Tailing Peaks to Poor Resolution
This section provides a systematic approach to diagnosing and solving common chromatographic problems.
Workflow for Troubleshooting Peak Tailing
Peak tailing is the most frequent challenge with aromatic amines. This decision tree will help you diagnose whether the issue is chemical or physical.
Caption: Troubleshooting workflow for peak tailing.
Guide for Poor Resolution
If you are struggling to separate this compound from impurities or related compounds, follow these steps.
1. Adjust Organic Solvent Strength (Gradient Optimization):
-
Symptom: Peaks are bunched together and elute too quickly.
-
Solution: Decrease the initial percentage of the organic solvent (Solvent B) or make the gradient shallower (increase the gradient time). This will increase retention and allow more time for separation to occur.[12]
-
Symptom: The peak of interest is broad and takes too long to elute.
-
Solution: Increase the initial percentage of Solvent B or make the gradient steeper to elute the compound more quickly in a sharper band.
2. Change the Organic Solvent:
-
Rationale: Acetonitrile and methanol offer different selectivities. If resolution is poor with acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve separation.[13] Acetonitrile is aprotic and engages in dipole-dipole interactions, while methanol is a protic solvent that can hydrogen bond.
3. Modify the Mobile Phase pH:
-
Rationale: The retention of ionizable compounds is highly dependent on pH.[14] Adjusting the pH of the aqueous mobile phase can significantly impact selectivity. For this compound, operating at a low pH (e.g., 2.5-3.5) is generally recommended to keep the amine protonated.[3] However, small adjustments within this range can fine-tune the separation from nearby impurities.
4. Change the Stationary Phase:
-
Rationale: If mobile phase optimization is insufficient, a different stationary phase chemistry may be required.
-
Phenyl Column: A phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.
-
Cyano (CN) Column: A CN column can be operated in both reversed-phase and normal-phase modes. In RP mode, it is less retentive than C18 and offers different selectivity due to strong dipole-dipole interactions with the nitrile group.[4][9]
-
Experimental Protocols
Protocol 1: General RP-HPLC Method Development
This protocol provides a step-by-step workflow for developing a robust separation method.
Caption: Workflow for HPLC method development.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm (a good starting point).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Filter all aqueous mobile phases through a 0.45 µm filter.[11]
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (or wavelength of maximum absorbance).[11]
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, adjust the gradient to improve resolution. For example, if the peak elutes at 6 minutes (corresponding to ~50% B), design a shallower gradient around this point:
-
Optimized Gradient Example:
-
0.0 min: 35% B
-
10.0 min: 65% B
-
(Followed by wash and re-equilibration steps)
-
-
-
Peak Shape Analysis:
-
Calculate the asymmetry factor (As) for the main peak. An ideal peak is symmetrical (As = 1.0). Tailing is indicated by As > 1.2.[3]
-
If tailing is observed, refer to the troubleshooting guide above.
-
Protocol 2: Diagnosing and Mitigating Peak Tailing
This protocol provides a self-validating system to determine the cause of peak tailing.
-
Differentiate Chemical vs. Physical Issues:
-
Action: Prepare and inject a solution of a neutral, non-basic compound (e.g., toluene or naphthalene) under your current method conditions.
-
Analysis:
-
-
Optimize Mobile Phase pH:
-
Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or TFA) or is buffered to a pH between 2.5 and 3.5.[3]
-
Rationale: This protonates the basic amine analyte (giving it a consistent positive charge) and suppresses the ionization of acidic silanol groups, minimizing unwanted secondary interactions.
-
-
Evaluate Column Chemistry:
-
Action: Check if your C18 column is a modern, high-purity, base-deactivated (end-capped) column. Older "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing with basic compounds.[2]
-
Solution: If using an older column, switch to a column specifically designed for the analysis of basic compounds.
-
-
Use a Mobile Phase Additive (If Necessary):
-
Action: If tailing persists even with a good column and low pH, add a competitive amine like Triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5% v/v).
-
Causality: TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively masking them from the analyte. This allows the analyte to undergo a more ideal reversed-phase interaction, resulting in a symmetrical peak.
-
Caution: TEA can suppress ionization in mass spectrometry and has a high UV cutoff. It is generally not recommended for LC-MS applications.
-
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sorbtech.com [sorbtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. hplc.eu [hplc.eu]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mastelf.com [mastelf.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Analysis of Key Methodologies
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their versatile cyano group can be readily transformed into a variety of other functionalities, making the efficient and selective synthesis of these aromatic building blocks a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent and cutting-edge synthetic routes to substituted benzonitriles, offering field-proven insights and experimental data to inform your selection of the optimal methodology for your specific research and development needs.
The Sandmeyer Reaction: A Classic Route from Anilines
The Sandmeyer reaction, a stalwart of organic chemistry since its discovery in 1884, provides a reliable method for the conversion of aryl amines to benzonitriles via a diazonium salt intermediate.[3][4] This transformation is particularly useful when the corresponding aniline is readily available.
Mechanistic Insights
The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][5] The key steps involve the diazotization of a primary aryl amine to form an aryl diazonium salt, followed by a copper(I)-catalyzed single-electron transfer to generate an aryl radical and release nitrogen gas. This aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the desired benzonitrile and regenerate the copper(I) catalyst.[4]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Synthesis of 4-Chlorobenzonitrile
-
Diazotization: In a 250 mL beaker, 12.7 g (0.1 mol) of 4-chloroaniline is dissolved in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. The solution is cooled to 0-5 °C in an ice-salt bath with constant stirring. A solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water is then added dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is confirmed with starch-iodide paper.
-
Cyanation: In a separate 1 L flask, a solution of 12 g (0.134 mol) of copper(I) cyanide in 20 mL of a solution containing 15 g of sodium cyanide in 100 mL of water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 30 minutes. The mixture is then steam distilled to isolate the crude 4-chlorobenzonitrile. The product is further purified by recrystallization from ethanol.
Performance and Limitations
The Sandmeyer reaction is a robust and cost-effective method, particularly for large-scale synthesis. However, it has several limitations. The handling of potentially explosive diazonium salts requires caution.[6] The use of stoichiometric amounts of copper salts and the generation of copper-containing waste products are environmental concerns. Furthermore, the reaction is not always tolerant of sensitive functional groups.
The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
The Rosenmund-von Braun reaction offers a direct route to benzonitriles through the cyanation of aryl halides using copper(I) cyanide.[7][8][9] This method is particularly advantageous when the corresponding aryl halide is more accessible or less expensive than the aniline.
Mechanistic Insights
The precise mechanism is still debated but is thought to involve the oxidative addition of the aryl halide to a copper(I) species to form a Cu(III) intermediate.[7] This is followed by reductive elimination to yield the benzonitrile and regenerate the active copper catalyst. The reaction typically requires high temperatures and polar, high-boiling solvents.
Caption: Proposed Mechanism of the Rosenmund-von Braun Reaction.
Experimental Protocol: Synthesis of 4-Methylbenzonitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 17.1 g (0.1 mol) of 4-bromotoluene and 10.8 g (0.12 mol) of copper(I) cyanide are suspended in 50 mL of N,N-dimethylformamide (DMF).
-
Reaction: The mixture is heated to reflux (approximately 153 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of 25 g of ferric chloride and 10 mL of concentrated hydrochloric acid in 150 mL of water to decompose the copper complexes. The mixture is then extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Performance and Modern Advancements
The classical Rosenmund-von Braun reaction suffers from harsh reaction conditions, the need for stoichiometric amounts of copper cyanide, and often difficult product purification.[7] However, recent advancements have addressed some of these drawbacks. The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80-120 °C), expanding its functional group tolerance.[10][11]
Palladium-Catalyzed Cyanation: A Versatile and Milder Approach
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of benzonitriles. Palladium-catalyzed cyanation of aryl halides and pseudohalides (e.g., triflates) has become one of the most popular and versatile methods due to its mild reaction conditions and broad substrate scope.[2][12]
Mechanistic Insights
The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the exchange of the halide with a cyanide anion from the cyanide source. The cycle is completed by the reductive elimination of the benzonitrile product, regenerating the Pd(0) catalyst.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Aromatic Intermediates in Kinase Inhibitor Synthesis: The Case of 2-Amino-4-methoxybenzonitrile
Introduction: The Strategic Choice of a Starting Material
In the intricate field of medicinal chemistry, the synthesis of small-molecule kinase inhibitors is a cornerstone of modern oncology drug discovery. These molecules are designed to interact with the ATP-binding site of protein kinases, disrupting signaling pathways that drive cancer cell proliferation.[1][2] The success, efficiency, and scalability of a synthetic campaign are profoundly influenced by the selection of the initial building blocks. A well-chosen intermediate can streamline a synthesis, while a poorly considered one can lead to low yields, complex purifications, and scalability challenges.
This guide provides an in-depth comparison of 2-Amino-4-methoxybenzonitrile and its derivatives against other common intermediates used in the synthesis of clinically relevant kinase inhibitors. We will dissect the causality behind synthetic choices, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their decision-making process.
The Quinazoline Scaffold: A Privileged Hinge-Binding Motif
Many potent kinase inhibitors, including the first-generation EGFR inhibitor Gefitinib, are built upon a quinazoline core.[3] This heterocyclic scaffold is particularly effective because it mimics the adenine moiety of ATP, forming critical hydrogen bond interactions with the "hinge region" of the kinase domain.[4][5] The amino group at the 2-position and various substituents on the benzene ring are crucial for achieving this binding and for modulating potency and selectivity.[5]
Substituted 2-aminobenzonitriles are ideal precursors for constructing this quinazoline core. The ortho-disposed amino and nitrile groups provide a reactive handle for cyclization reactions, typically with a one-carbon source like formamidine acetate, to forge the pyrimidine ring of the quinazoline system.[6]
Deep Dive: The Role of the 2-Amino-4-methoxy-5-nitrobenzonitrile Scaffold in Gefitinib Synthesis
While this compound itself is a foundational structure, a closely related and highly functionalized derivative, 2-Amino-4-methoxy-5-nitrobenzonitrile , serves as a key intermediate in several patented synthetic routes toward Gefitinib.[7][8][9] The additional nitro group is a strategic feature; it is a versatile functional group that is readily reduced to a second amine, which is then essential for the cyclization step to form the quinazoline ring.[8]
The specific arrangement of the methoxy group at the 4-position and the precursor nitro group at the 5-position directly translates to the 7-methoxy and 6-amino substitution pattern on the resulting quinazoline core—a pattern critical for the biological activity of Gefitinib.[3][7]
Biological Context: EGFR Signaling and Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[7] In certain cancers, EGFR is mutated or overexpressed, leading to uncontrolled growth.[7] Gefitinib functions by competitively binding to the ATP pocket of the EGFR kinase domain, blocking its activity.[7][9]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocol: A Key Transformation
A critical step in utilizing this intermediate is the selective reduction of the nitro group to an amine without affecting the nitrile functionality. The use of tin(II) chloride in an acidic medium is a well-established and reliable method for this transformation.[8]
Protocol: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 equivalent) in ethanol (10-15 volumes).
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid (5-7 volumes). The addition should be done cautiously as the reaction can be exothermic.[8]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,5-diamino-4-methoxybenzonitrile can then be purified by recrystallization or column chromatography to yield the product ready for the subsequent cyclization step.[8]
Comparative Analysis: Alternative Intermediates and Synthetic Routes
The choice of an intermediate is never made in a vacuum. It is a strategic decision based on factors like overall yield, step economy, cost of goods, and safety. Below, we compare the aminobenzonitrile-based route to other published methods for synthesizing key kinase inhibitor cores.
Alternative 1: Non-Nitrile Starting Materials for Gefitinib
Several alternative syntheses for Gefitinib have been developed to circumvent potential issues with nitrile chemistry or to start from different commercially available materials.
-
Gibson Synthesis (from 6,7-dimethoxyquinazolin-4-one): The original AstraZeneca synthesis begins with a pre-formed quinazolinone core.[6][10] This route requires a regioselective demethylation, which can be challenging, followed by several functional group manipulation steps. While it avoids the initial cyclization, it introduces other complexities and uses hazardous reagents like thionyl chloride.[10]
-
Li Synthesis (from methyl 3-hydroxy-4-methoxybenzoate): This novel route starts from a readily available benzoate derivative.[6] The synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination. This multi-step process achieves a good overall yield (37.4%) and demonstrates a different strategic approach to building the core structure.[6]
Alternative 2: Different Scaffolds - The Case of Lapatinib
Lapatinib is a dual EGFR and HER2 inhibitor that utilizes a distinct quinazoline intermediate.[11] Its synthesis often starts from 4-Chloro-6-iodoquinazoline .[11]
Figure 2: Comparison of synthetic logic for kinase inhibitor construction.
This strategy differs fundamentally from the Gefitinib route. Instead of building the quinazoline core from an acyclic precursor, this approach starts with a functionalized heterocycle. The chloro and iodo groups serve as orthogonal handles for subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to install the necessary side chains.[11][12] This method offers high convergence but relies on the availability of the halogenated quinazoline intermediate and often involves costly palladium catalysts.[13]
Data-Driven Comparison of Synthetic Strategies
| Feature | Route A (Gefitinib via Aminobenzonitrile) | Route B (Gefitinib via Benzoate)[6] | Route C (Lapatinib via Iodoquinazoline)[11][13] |
| Key Starting Material | 2-Amino-4-methoxy-5-nitrobenzonitrile | Methyl 3-hydroxy-4-methoxybenzoate | 4-Chloro-6-iodoquinazoline |
| Core Formation | Cyclization of diamino-benzonitrile | Cyclization of an amino-benzoate derivative | Pre-formed |
| Key Reactions | Nitro reduction, Cyclization, SNAr | Nitration, Reduction, Cyclization, SNAr | SNAr, Suzuki/Stille Coupling, Reductive Amination |
| Typical Overall Yield | Variable, reported up to ~25-35% | ~37.4% | Improved routes report ~53%[13] |
| Number of Steps | ~6-8 steps | ~7 steps | ~5-6 steps (convergent) |
| Primary Advantage | Builds complexity from a simple core | Utilizes inexpensive starting material | Highly convergent, modular |
| Potential Challenge | Handling of nitroaromatics, cyclization conditions | Multiple functional group interconversions | Availability of starting material, cost of catalysts |
Conclusion: A Strategic Decision in Chemical Synthesis
The selection of an intermediate for kinase inhibitor synthesis is a critical decision that dictates the entire manufacturing strategy.
-
This compound derivatives represent a powerful "bottom-up" approach. They are ideal for constructing highly substituted quinazoline cores where the final substitution pattern is determined early in the synthesis. The versatility of the nitro group in 2-Amino-4-methoxy-5-nitrobenzonitrile as a masked amine makes it a particularly strategic choice for building the core of drugs like Gefitinib.[7][14]
-
Alternative routes , such as those starting from benzoates or pre-formed heterocycles like 4-Chloro-6-iodoquinazoline, offer different advantages in terms of convergence, step count, and starting material cost.[6][11] The choice of a pre-formed core is often favored in late-stage development and for creating libraries of analogs, as it allows for the modular installation of different side chains.
Ultimately, the optimal intermediate is not universal. It depends on the specific molecular target, the desired scale of production, economic constraints, and the process safety requirements. This guide demonstrates that a deep understanding of the reactivity and strategic value of intermediates like this compound is essential for the efficient and successful development of next-generation targeted therapies.
References
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. biosolveit.de [biosolveit.de]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. nbinno.com [nbinno.com]
- 12. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 13. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Analytical Method Validation for 2-Amino-4-methoxybenzonitrile Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The accurate determination of this compound is critical for ensuring process control, purity assessment, and final product quality. We will objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols grounded in established regulatory principles. Our focus is to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a trusted resource for selecting and implementing the most suitable analytical technique.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is structured in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[3][4][5][6][7]
Comparative Analysis of Analytical Techniques
The choice between an HPLC-UV and an LC-MS/MS method is fundamentally a decision based on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust, cost-effective, and widely accessible technique ideal for routine quality control of bulk substances and formulations, LC-MS/MS offers unparalleled sensitivity and specificity.[8] This makes it the superior choice for trace-level quantification, analysis in complex biological matrices (e.g., plasma), and impurity profiling.
Method Performance Comparison
The following tables summarize the validation parameters for a newly developed LC-MS/MS method against a traditional HPLC-UV method for the quantification of this compound. These parameters are the universally accepted indicators of a method's performance and reliability.[4][9]
Table 1: Linearity and Sensitivity
| Parameter | High-Performance LC-MS/MS Method | Alternative HPLC-UV Method | Causality and Rationale |
| Linearity Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | The mass spectrometer's ability to detect specific mass-to-charge ratios allows for a much lower limit of quantification, extending the linear range to concentrations several orders of magnitude lower than UV detection. |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | Both methods demonstrate excellent linearity, as indicated by an r² value approaching 1.0, which confirms a direct proportionality between detector response and analyte concentration.[1][2] |
| Limit of Detection (LOD) | 0.15 ng/mL | 15 ng/mL | LOD is the lowest concentration that can be reliably distinguished from background noise. The inherent selectivity of MS detection filters out chemical noise, resulting in a significantly lower LOD.[9][10] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10] The superior signal-to-noise ratio of LC-MS/MS enables precise quantification at trace levels.[10] |
Table 2: Accuracy and Precision
| Parameter | High-Performance LC-MS/MS Method | Alternative HPLC-UV Method | Causality and Rationale |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Accuracy, or the closeness to the true value, is excellent for both methods. It is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.[11] |
| Precision (%RSD) | Precision measures the degree of scatter between multiple measurements of the same sample.[2] | ||
| Repeatability | < 2.5% | < 1.5% | Measured under the same operating conditions over a short interval. Both methods are highly repeatable. |
| Intermediate Precision | < 3.0% | < 2.0% | Assessed across different days and analysts, demonstrating the method's consistency within the lab. |
Experimental Workflows and Methodologies
A well-defined workflow is the backbone of any validated analytical method. The diagrams below illustrate the logical progression from sample receipt to final data reporting, highlighting the key stages of validation and sample analysis.
Detailed Experimental Protocol: HPLC-UV Method
This robust method is designed for the routine quantification of this compound in drug substance or formulated product, where concentration levels are relatively high.
-
Instrumentation & Columns:
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzonitrile structure, ensuring good separation from more polar impurities.
-
-
-
Reagents and Solutions:
-
Mobile Phase: A 60:40 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water.
-
Rationale: This isocratic mobile phase composition provides optimal retention time and peak symmetry for the analyte. It is simple to prepare and ensures run-to-run consistency.
-
-
Sample Diluent: The mobile phase is used as the diluent to ensure compatibility with the chromatographic system and prevent peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations.
-
-
UV Detection Wavelength: 248 nm.
-
Rationale: This wavelength corresponds to a high absorbance maximum for the benzonitrile chromophore, providing good sensitivity.
-
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 1000 µg/mL) by serially diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a final concentration within the calibration range (e.g., ~250 µg/mL), and filter through a 0.45 µm syringe filter.
-
Detailed Experimental Protocol: LC-MS/MS Method
This high-sensitivity method is ideal for quantifying this compound in complex matrices like plasma, where trace-level detection is required. The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response.[12]
-
Instrumentation & Columns:
-
System: An LC-MS/MS system consisting of a binary UPLC/HPLC pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Rationale: A smaller column internal diameter and particle size are used to achieve sharper peaks and faster run times, which are compatible with the high sensitivity of the MS detector.
-
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal.
-
Precipitation Solvent: Acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
-
LC and MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: m/z 149.1 → 134.1 (Precursor → Product ion)
-
IS Transition: m/z 153.1 → 138.1 (Precursor → Product ion)
-
Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences and ensuring confident quantification.[12]
-
-
-
Sample Preparation (for Plasma):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the precipitation solvent (containing IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Rationale: This "protein crash" is a fast and effective way to remove the bulk of matrix components that can interfere with the analysis and contaminate the LC-MS system.[13]
-
-
Conclusion: Selecting the Appropriate Method
The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
The HPLC-UV method is a reliable, cost-effective, and robust choice for routine quality control, release testing, and assays where the analyte concentration is high and the sample matrix is simple. Its operational simplicity makes it suitable for high-throughput environments.
-
The LC-MS/MS method is the definitive choice when high sensitivity and specificity are paramount. It is essential for bioanalytical studies (pharmacokinetics), trace impurity quantification, and analysis in complex matrices where the HPLC-UV method would lack the necessary performance. The enhanced selectivity and significantly lower LOQ justify the higher operational complexity and cost for these critical applications.[14]
By understanding the distinct advantages and operational principles of each technique, researchers can confidently select and validate a method that is fit for its intended purpose, ensuring data of the highest quality and integrity.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. rsc.org [rsc.org]
- 9. wjarr.com [wjarr.com]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. iosrphr.org [iosrphr.org]
- 12. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Comparative Reactivity of Benzonitrile Derivatives in Cyclization Reactions
Introduction: The Central Role of Benzonitriles in Heterocyclic Chemistry
For researchers and professionals in drug development and materials science, benzonitrile and its derivatives are indispensable building blocks.[1] Characterized by a cyano (-C≡N) group attached to a benzene ring, these aromatic nitriles are precursors to a vast array of nitrogen-containing heterocycles, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials.[2]
The versatility of the benzonitrile core lies in its tunable reactivity. By strategically modifying the substituents on the aromatic ring, a chemist can finely control the electronic properties of the nitrile group and the ring itself. This modulation dictates the compound's susceptibility to various transformations, particularly cyclization reactions that build molecular complexity in a single, efficient step.[1]
This guide provides an in-depth comparison of the reactivity of substituted benzonitriles in a synthetically vital cyclization: the [3+2] cycloaddition with azide to form 5-substituted-1H-tetrazoles. We will explore the fundamental principles governing this reactivity, present supporting experimental data, and provide a robust protocol for practical application in the laboratory.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of a substituted benzonitrile in a cyclization reaction is primarily governed by the interplay of two key factors: electronic effects and steric effects .
Electronic Effects: The Push and Pull of Electrons
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This withdrawal occurs through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect), rendering the nitrile carbon electrophilic.[2] Substituents on the aromatic ring can either enhance or diminish this electrophilicity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and other cyano groups (-CN) further pull electron density from the aromatic ring and, by extension, from the nitrile carbon. This increased electrophilicity makes the nitrile a more potent electrophile, accelerating its reaction with nucleophiles.[1] In the context of cycloadditions like tetrazole formation, theoretical calculations confirm that the activation barriers for the reaction correlate strongly with the electron-withdrawing potential of the substituent.[3]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) push electron density into the aromatic ring. This donation counteracts the inherent electron-withdrawing nature of the nitrile group, reducing the electrophilicity of the nitrile carbon and thus slowing the rate of nucleophilic attack or cycloaddition.[4][5]
This relationship is visually summarized in the workflow below.
Caption: Logical flow of substituent electronic effects on cyclization rates.
Steric Effects: The Impact of Bulk and Position
While electronic effects often dominate, the size and position of substituents can significantly influence reaction rates.
-
Ortho-Substituents: Groups at the ortho position (adjacent to the nitrile) can sterically hinder the approach of the reacting partner to the cyano group. This steric clash can slow down or even prevent cyclization, regardless of the substituent's electronic properties.[6][7]
-
Meta vs. Para Positioning: For a given substituent, the para-position typically exerts the strongest resonance effect, while the meta-position relies more on inductive effects. This can lead to noticeable differences in reactivity between isomers. For example, a para-nitro group strongly deactivates the entire ring through resonance, making the nitrile carbon highly electrophilic. A meta-nitro group's influence is primarily inductive, which is a weaker effect.
Pillar 2: Comparative Reactivity in Tetrazole Synthesis
The [3+2] cycloaddition between a nitrile and an azide salt (e.g., sodium azide, NaN₃) is a cornerstone reaction for synthesizing 5-substituted-1H-tetrazoles, a scaffold of immense importance in medicinal chemistry.[8] The mechanism is debated but is understood to involve the nucleophilic azide anion attacking the electrophilic nitrile carbon, followed by cyclization.[3][9] This reaction serves as an excellent model for comparing the reactivity of benzonitrile derivatives.
The following table consolidates experimental data from a flow chemistry synthesis of tetrazoles, providing a direct comparison of yields under standardized conditions.[10] Higher yields achieved within a fixed residence time generally correlate with higher reaction rates.
| Benzonitrile Derivative | Substituent (Position) | Electronic Effect | Yield (%)[10] |
| 4-Methoxybenzonitrile | -OCH₃ (para) | Strong EDG | 10 |
| 4-Methylbenzonitrile | -CH₃ (para) | EDG | 30 |
| Benzonitrile | -H (none) | Neutral | 64 |
| 4-Chlorobenzonitrile | -Cl (para) | Weak EWG | 87 |
| 4-(Trifluoromethyl)benzonitrile | -CF₃ (para) | Strong EWG | 95 |
| 4-Nitrobenzonitrile | -NO₂ (para) | Strong EWG | >99 |
Analysis of Results:
The data clearly validates the principles of electronic effects. A strong, direct correlation is observed between the electron-withdrawing strength of the para-substituent and the efficiency of the cyclization.
-
Strong EWGs (-NO₂, -CF₃): These derivatives give near-quantitative yields, indicating a rapid and efficient reaction. The powerful pull of these groups makes the nitrile carbon exceptionally electrophilic and susceptible to attack by the azide anion.
-
Weak EWG (-Cl): The chloro-derivative shows a high yield, significantly better than the unsubstituted benzonitrile, consistent with the group's electron-withdrawing inductive effect.
-
Unsubstituted (-H): Benzonitrile itself serves as the benchmark, providing a moderate yield under these conditions.
-
EDGs (-CH₃, -OCH₃): Reactivity drops sharply. The electron-donating nature of these groups reduces the nitrile's electrophilicity, slowing the key bond-forming step with the azide nucleophile. The strongly donating methoxy group nearly shuts down the reaction.
Pillar 3: Experimental Protocol & Workflow
This section provides a trustworthy, self-validating protocol for the synthesis of 5-(4-nitrophenyl)-1H-tetrazole from 4-nitrobenzonitrile, chosen for its high reactivity and yield.
Detailed Step-by-Step Methodology
Objective: To synthesize 5-(4-nitrophenyl)-1H-tetrazole via [3+2] cycloaddition.
Materials & Reagents:
-
4-Nitrobenzonitrile
-
Sodium Azide (NaN₃) (Caution: Acutely toxic and potentially explosive)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzonitrile (e.g., 1.48 g, 10 mmol).
-
Reagent Addition: Add sodium azide (0.78 g, 12 mmol, 1.2 equiv.) and ammonium chloride (0.64 g, 12 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Heating: Stir the mixture and heat to 120-130 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cooling & Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of water.
-
Acidification: While stirring, acidify the aqueous mixture to pH ~2 by the dropwise addition of 2M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(4-nitrophenyl)-1H-tetrazole as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry).
The general laboratory workflow for this synthesis is depicted below.
Caption: Standard laboratory workflow for tetrazole synthesis and purification.
Conclusion
The reactivity of benzonitrile derivatives in cyclization reactions is a predictable and controllable function of their substituent patterns. Electron-withdrawing groups, particularly at the para-position, significantly accelerate cycloadditions where the nitrile acts as an electrophile, such as in the formation of tetrazoles. Conversely, electron-donating groups decelerate these reactions. Steric hindrance from bulky ortho-substituents can also play a critical role by impeding the approach of the reaction partner. For scientists in drug discovery and process development, a firm grasp of these principles is essential for designing efficient synthetic routes to complex heterocyclic molecules, enabling the rational and predictable construction of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-Amino-4-methoxybenzonitrile
Abstract
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical manufacturing. This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative purity analysis of 2-Amino-4-methoxybenzonitrile, a versatile building block in medicinal chemistry.[1] We will explore the underlying chromatographic principles, compare an isocratic method against a gradient elution approach, and provide detailed experimental protocols. The discussion, grounded in practical experience, explains the rationale behind methodological choices to equip researchers, analytical chemists, and quality control professionals with a robust framework for reliable purity determination.
Introduction: The Imperative for Accurate Purity Profiling
This compound is a substituted aromatic compound whose structural motifs—an amine, a nitrile, and a methoxy group—make it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][2] As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of safety and efficacy in the final drug product. Even trace impurities, such as isomers, unreacted starting materials, or degradation products, can alter pharmacological activity or introduce toxicity.[3]
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide will compare two RP-HPLC methods to illustrate how strategic selection of mobile phase, column chemistry, and elution mode can overcome common analytical challenges and provide a validated, trustworthy purity value.
Analyte Characteristics and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (C₈H₈N₂O) possesses both polar functional groups (amine, nitrile, methoxy) and a non-polar aromatic ring.[2] This amphiphilic nature makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), where a non-polar stationary phase is used with a polar mobile phase.[5][6] In RP-LC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[7]
-
UV Absorbance: The benzonitrile core constitutes a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Aromatic compounds of this nature typically exhibit significant absorbance between 210 and 280 nm, making UV detection a straightforward and robust choice.[8][9]
-
Potential Impurities: A comprehensive purity analysis must account for potential process-related impurities and degradants. These may include starting materials, regioisomers (e.g., 4-Amino-2-methoxybenzonitrile), or byproducts from side reactions.[10] A robust HPLC method must be able to resolve the main analyte peak from all such potential contaminants.
Caption: Chemical Structure of this compound.
Comparative Experimental Protocols
The following section details two distinct HPLC methods. Method 1 represents a standard, rapid screening approach, while Method 2 is an optimized method designed for superior resolution and peak symmetry, making it more suitable as a stability-indicating assay.[3][11]
Caption: General workflow for HPLC purity assessment.
Method 1: Isocratic RP-HPLC with Acetonitrile/Water
This method is designed for rapid quality control screening. Its primary advantage is simplicity and speed, using a constant mobile phase composition.
Scientific Rationale:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[12][13]
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a constant elution strength. Acetonitrile is often chosen for its low viscosity and UV transparency.[14] The ratio is selected to provide a reasonable retention time (typically 3-10 minutes) for the main analyte.
Detailed Protocol:
-
Reagent and Sample Preparation:
-
Mobile Phase: Prepare a mixture of HPLC-grade Acetonitrile and HPLC-grade Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
-
HPLC System Configuration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
Method 2: Gradient RP-HPLC with Methanol/Water and Acidic Modifier
This method is optimized for higher resolution and is better suited for separating closely eluting impurities or for use as a formal stability-indicating method.
Scientific Rationale:
-
Stationary Phase: A phenyl-hexyl column is chosen as an alternative. The phenyl groups can offer different selectivity for aromatic compounds through π-π interactions, potentially resolving impurities that co-elute on a C18 column.[7]
-
Mobile Phase: A gradient elution, starting with a higher aqueous content and increasing the organic modifier (methanol) over time, is effective for separating a wider range of impurities, from polar to non-polar.[11] Methanol is used instead of acetonitrile to introduce a different solvent selectivity.[11]
-
Acidic Modifier: The addition of 0.1% formic acid to the mobile phase is crucial. It protonates the basic amino group on the analyte, ensuring a consistent charge state. More importantly, it suppresses the interaction between the protonated amine and any free, acidic silanol groups on the silica-based stationary phase, leading to significantly improved peak shape (reduced tailing).[15][16]
Detailed Protocol:
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.
-
Diluent: Prepare a mixture of Water and Methanol (50:50 v/v).
-
Standard and Sample Solutions (0.1 mg/mL): Prepare as described in Method 1, using the diluent specified here.
-
-
HPLC System Configuration:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Run Time: 30 minutes.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
Comparative Data Analysis and Discussion
To illustrate the performance differences, the following table summarizes hypothetical data obtained from analyzing a synthesized batch of this compound containing a known impurity at the 0.5% level.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Senior Scientist's Interpretation |
| Analyte Retention Time (t_R) | 5.82 min | 12.45 min | The longer retention in Method 2 is expected due to the gradient and provides more opportunity for separation. |
| Analyte Purity (% Area) | 99.35% | 99.28% | The % area is similar, but this metric alone can be misleading if peaks are not well-resolved. |
| Analyte Tailing Factor (T_f) | 1.8 | 1.1 | A tailing factor close to 1.0 indicates a highly symmetrical peak. The acidic modifier in Method 2 drastically improves peak shape, which is critical for accurate integration. |
| Analyte Theoretical Plates (N) | 5,500 | 15,000 | The higher plate count signifies much greater column efficiency and sharper peaks in Method 2. |
| Resolution (R_s) with Impurity | 1.3 | 3.5 | Resolution is the most critical parameter. An R_s of 1.3 indicates incomplete, baseline separation. An R_s of 3.5 signifies excellent, baseline resolution, ensuring the impurity is accurately quantified and is not contributing to the main peak area. |
Discussion of Results:
The data clearly demonstrates the superiority of Method 2 for an accurate and reliable purity assessment. While Method 1 is faster and simpler, it suffers from two major drawbacks evident in the hypothetical data:
-
Poor Peak Shape: The significant peak tailing (T_f = 1.8) for the main analyte is a classic sign of secondary interactions between the basic amine and the stationary phase. This can lead to inaccurate peak integration and quantification.
-
Inadequate Resolution: The resolution of 1.3 is below the generally accepted minimum of 1.5 for baseline separation. This means the impurity peak is not fully distinct from the main analyte peak, leading to an overestimation of purity.
Method 2 directly addresses these issues. The use of an acidic modifier successfully mitigates peak tailing, resulting in a symmetrical peak (T_f = 1.1). The combination of a different stationary phase (Phenyl-Hexyl) and a gradient elution program provides the necessary selectivity and peak capacity to fully resolve the impurity from the main component (R_s = 3.5). This approach provides a much higher degree of confidence in the reported purity value of 99.28%.
Conclusion and Recommendations
The choice of an HPLC method for purity analysis must be fit for purpose.
-
Method 1 (Isocratic) may be suitable for very rapid, in-process checks where the impurity profile is well-understood and no closely eluting species are expected. However, its limitations in peak shape and resolving power make it unsuitable for final release testing or stability studies.
-
Method 2 (Gradient) represents a robust, scientifically sound approach for the definitive purity assessment of this compound. The strategic use of a gradient, an alternative stationary phase, and a mobile phase modifier demonstrates a thorough analytical development process. It provides a self-validating system where sharp, symmetrical peaks and excellent resolution instill high confidence in the results. This method is strongly recommended for quality control, regulatory submissions, and any application where an accurate impurity profile is paramount.
By comparing these two methods, we underscore a critical principle in analytical science: the initial, simplest approach is often just a starting point. True analytical excellence requires a deeper understanding of the chemical interactions at play and a willingness to optimize for resolution and peak integrity, thereby ensuring the trustworthiness of the final data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Benzonitrile | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Chemoselective Reduction of the Nitro Group on Benzonitriles
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, aminobenzonitriles stand out as pivotal building blocks. Their utility stems from the dual reactivity of the amino and nitrile groups, which serve as handles for constructing complex molecular architectures. However, the synthesis of these valuable intermediates presents a classic chemoselectivity challenge: the reduction of an aromatic nitro group without affecting the adjacent, and also reducible, nitrile functionality.
This guide provides an in-depth comparison of the primary methodologies employed for this transformation. We will move beyond a simple recitation of reagents to dissect the underlying mechanisms, offering field-proven insights into why specific choices are made and how reaction parameters can be fine-tuned to achieve the desired outcome. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
The Core Challenge: Selectivity Over a Reducible Nitrile
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Conversely, the reduction of a nitrile to a primary amine is a four-electron process. Many powerful reducing systems can readily effect both transformations, leading to the undesired benzylamine derivative. The key to success lies in selecting a reagent system that exhibits a strong kinetic or electronic preference for the nitro group.
A Comparative Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile: Efficacy of Key Synthetic Pathways
For the modern researcher and drug development professional, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and resource management. 2-Amino-4-methoxybenzonitrile, a valuable building block in medicinal chemistry, can be accessed through several synthetic routes. This guide provides an in-depth comparison of two prominent pathways: the classical Sandmeyer reaction and the more modern Palladium-Catalyzed Cyanation. We will delve into the mechanistic underpinnings, practical execution, and critically compare the efficacy of each method based on available experimental data.
This guide is structured to provide a comprehensive technical overview, enabling you to make informed decisions for your synthetic strategy. We will explore the causality behind experimental choices and present detailed, validated protocols for each pathway.
Unveiling the Synthetic Approaches
The synthesis of this compound primarily revolves around the introduction of a cyano group onto a substituted aniline precursor. The two main strategies we will compare are:
-
The Sandmeyer Reaction: A long-established method that proceeds via a diazonium salt intermediate derived from an aromatic amine.
-
Palladium-Catalyzed Cyanation: A transition metal-catalyzed cross-coupling reaction that offers a more recent alternative to classical methods.
Pathway 1: The Sandmeyer Reaction of 3-Methoxyaniline
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for the conversion of primary aryl amines to a variety of functional groups, including nitriles.[1][2] The reaction proceeds through a two-step sequence: diazotization of the amine followed by displacement of the diazonium group with a cyanide nucleophile, typically mediated by a copper(I) salt.[1][2]
Mechanistic Rationale
The reaction is initiated by the diazotization of the starting material, 3-methoxyaniline, using a nitrite source (e.g., sodium nitrite) in an acidic medium to form the corresponding diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). The subsequent cyanation is a radical-nucleophilic aromatic substitution (SRNAr) process.[2] Copper(I) cyanide plays a dual role, acting as both the source of the cyanide nucleophile and a catalyst that facilitates the single-electron transfer to the diazonium salt, generating an aryl radical. This radical then reacts with the cyanide to form the final product.
Figure 1: General workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Sandmeyer Cyanation
The following protocol is a representative procedure for the synthesis of an aromatic nitrile from a substituted aniline via the Sandmeyer reaction.
Step 1: Diazotization of 3-Methoxyaniline
-
In a well-ventilated fume hood, dissolve 3-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Pathway 2: Palladium-Catalyzed Cyanation of 2-Bromo-5-methoxyaniline
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder conditions and broader functional group tolerance compared to many classical methods.[3] The cyanation of aryl halides provides a powerful tool for the synthesis of benzonitriles.[3]
Mechanistic Rationale
This pathway involves the reaction of a halogenated precursor, 2-bromo-5-methoxyaniline, with a cyanide source in the presence of a palladium catalyst. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and subsequent reductive elimination to yield the desired benzonitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
Figure 2: General workflow for the Palladium-Catalyzed Cyanation synthesis of this compound.
Experimental Protocol: Palladium-Catalyzed Cyanation
The following is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-methoxyaniline, the palladium catalyst (e.g., palladium(II) acetate), the phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf), and the cyanide source (e.g., zinc cyanide).
-
Add a dry, degassed solvent (e.g., DMF or DMAc) and a base (e.g., sodium carbonate or triethylamine).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Efficacy Comparison: Sandmeyer vs. Palladium-Catalyzed Cyanation
The choice between these two synthetic pathways depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 3-Methoxyaniline | 2-Bromo-5-methoxyaniline |
| Key Reagents | NaNO₂, HCl, CuCN | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) |
| Typical Yields | Moderate to good (often 50-80%) | Good to excellent (often >80%)[3] |
| Reaction Conditions | Low temperatures for diazotization (0-5 °C), then heating | Elevated temperatures (80-120 °C) |
| Functional Group Tolerance | Limited due to highly acidic and oxidative conditions | Generally broader |
| Safety Considerations | Diazonium salts can be explosive if isolated; use of toxic copper cyanide | Use of toxic cyanide sources (though less toxic alternatives like K₄[Fe(CN)₆] exist); palladium catalysts can be expensive |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and removal |
Discussion of Efficacy
Yield and Purity: Palladium-catalyzed cyanations often provide higher yields and cleaner reactions compared to the Sandmeyer reaction.[3] The Sandmeyer reaction can be prone to side reactions, leading to the formation of byproducts that require more extensive purification.
Versatility and Substrate Scope: Palladium-catalyzed methods generally exhibit a broader substrate scope and greater functional group tolerance. The highly acidic and oxidative conditions of the Sandmeyer reaction can be incompatible with sensitive functional groups.
Cost and Practicality: For large-scale industrial synthesis, the Sandmeyer reaction may be more cost-effective due to the lower cost of reagents compared to expensive palladium catalysts and phosphine ligands. However, for laboratory-scale synthesis and in cases where high purity and yield are paramount, palladium-catalyzed methods are often preferred.
Safety: Both methods involve hazardous materials. The in-situ generation and immediate use of diazonium salts in the Sandmeyer reaction are crucial to mitigate the risk of explosion. While palladium-catalyzed reactions avoid diazonium salts, they still employ toxic cyanide sources, although less toxic alternatives are being developed.[3]
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable synthetic pathways to this compound. The Sandmeyer reaction, while a classic and cost-effective method, may be limited by moderate yields and harsher reaction conditions. In contrast, palladium-catalyzed cyanation offers a more modern approach with generally higher yields, milder conditions, and broader functional group tolerance, albeit at a potentially higher cost for catalysts and ligands.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the chemical environment of the starting materials and desired product. For researchers in drug development, the high efficiency and cleaner reaction profiles of palladium-catalyzed methods often make them the preferred choice for the synthesis of complex and valuable intermediates like this compound.
References
A Senior Application Scientist's Guide to 2-Amino-4-methoxybenzonitrile in Pharmaceutical Synthesis
For the discerning researcher and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of functionalized aromatic building blocks, 2-Amino-4-methoxybenzonitrile emerges as a molecule of significant interest, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth technical review of the applications of this compound, with a comparative analysis of its utility in the synthesis of kinase inhibitors and other heterocyclic scaffolds of medicinal importance.
Unveiling the Synthetic Potential of this compound
This compound (CAS 38487-85-3) is a trifunctional aromatic compound featuring an amine, a methoxy group, and a nitrile moiety.[1] This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a versatile precursor for a range of chemical transformations. Its primary utility lies in its role as a scaffold for the construction of complex heterocyclic systems, which are the core of many modern pharmaceuticals.
The strategic placement of the amino and nitrile groups ortho to each other facilitates cyclization reactions, leading to the formation of fused heterocyclic rings. The methoxy group, positioned para to the amino group, modulates the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
The Cornerstone Application: Synthesis of Kinase Inhibitors
A predominant application of this compound is as a key starting material in the synthesis of quinazoline-based kinase inhibitors. Notably, it serves as a precursor to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, a crucial therapeutic for non-small cell lung cancer.[2]
The Synthetic Pathway to Gefitinib: A Comparative Overview
The journey from this compound to Gefitinib involves a multi-step synthesis, with a critical nitration step to introduce a second amino group precursor. This dinitro derivative is then elaborated to the final quinazoline structure.
Diagram 1: Synthetic Pathway from this compound to Gefitinib
Caption: Synthetic route to Gefitinib starting from this compound.
This pathway highlights the strategic importance of the functional groups on the starting material. The initial nitration is directed by the activating amino and methoxy groups. The subsequent reduction of the nitro group provides the necessary 1,2-diamine functionality for the cyclization to form the quinazoline ring system.
Alternative Precursors and Comparative Analysis
While this compound is a common starting point, alternative routes to Gefitinib exist, some of which bypass this specific intermediate. For instance, a synthesis starting from 3-hydroxy-4-methoxybenzaldehyde has been reported.[3] This alternative involves the conversion of the aldehyde to a nitrile, followed by a similar sequence of nitration, reduction, and cyclization.
| Starting Material | Key Transformation | Reported Overall Yield | Reference |
| This compound | Nitration, Reduction, Cyclization | ~44% | |
| 3-Hydroxy-4-methoxybenzaldehyde | Nitrile formation, Nitration, Reduction | Not explicitly stated | [3] |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Demethylation, Chlorination | 10% | [4] |
This comparative data underscores the importance of starting material selection on the overall efficiency of the synthesis. The route starting from this compound offers a reasonably high yield and utilizes well-established chemical transformations.
Experimental Protocols: A Guide for the Synthetic Chemist
To ensure the reproducibility and success of these synthetic transformations, detailed experimental protocols are essential. The following protocols are based on established literature procedures.
Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile
Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is necessary to achieve the nitration of the electron-rich aromatic ring. The reaction is conducted at low temperatures to control the regioselectivity and prevent over-nitration.
Protocol 1: Nitration of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Cool this mixture to 0°C.
-
Addition: Slowly add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature is maintained below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[1]
Reduction of the Nitro Group
Causality of Experimental Choices: Tin(II) chloride in the presence of a strong acid like HCl is a classic and effective method for the selective reduction of aromatic nitro groups to amines, even in the presence of other reducible functional groups like nitriles.
Protocol 2: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile
-
Suspension: In a round-bottom flask, suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the suspension.[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-Diamino-4-methoxybenzonitrile.
Beyond Kinase Inhibitors: Exploring Other Synthetic Applications
While the synthesis of Gefitinib is a prominent example, the utility of this compound extends to the preparation of other heterocyclic systems. The inherent reactivity of the amino and nitrile groups allows for their participation in a variety of cyclization and annulation reactions.
Diagram 2: General Reactivity of 2-Aminobenzonitriles
Caption: General synthetic utility of the 2-aminobenzonitrile scaffold.
The exploration of these alternative reaction pathways can lead to the discovery of novel compounds with diverse biological activities. For instance, benzimidazole and benzothiazole cores are present in a wide range of medicinally important molecules.
Conclusion: A Versatile Building Block with Enduring Relevance
References
A Comparative Guide to the Biological Efficacy of Compounds Derived from 2-Amino-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-Amino-4-methoxybenzonitrile
In the landscape of medicinal chemistry, the benzonitrile moiety serves as a privileged scaffold, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the benzene ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, in particular, has emerged as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique arrangement of an amino group, a methoxy group, and a nitrile functionality provides multiple reactive sites for chemical modification, enabling the construction of complex molecular architectures.[2] This guide provides a comparative analysis of the biological efficacy of various compound classes derived from this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to support further research and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The derivatives of this compound have shown significant promise as anticancer agents, primarily through the synthesis of quinazoline and pyrimidine-based compounds. These heterocyclic systems are known to interact with key targets in cancer signaling pathways, such as receptor tyrosine kinases.
Quinazoline Derivatives: Potent Inhibitors of Receptor Tyrosine Kinases
A primary application of this compound derivatives is in the synthesis of quinazoline-based pharmaceuticals, most notably Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] EGFR is a key player in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3] By targeting the ATP-binding site of the EGFR tyrosine kinase, these inhibitors block downstream signaling cascades, leading to the inhibition of cancer cell growth and survival.
The synthesis of these potent molecules often begins with the nitration of this compound to form 2-Amino-4-methoxy-5-nitrobenzonitrile, a key intermediate.[1] Subsequent reduction of the nitro group and cyclization reactions lead to the formation of the quinazoline core.[2]
Logical Workflow for the Utilization of 2-Amino-4-methoxy-5-nitrobenzonitrile in Drug Discovery
Caption: A generalized workflow for the synthesis and screening of bioactive compounds from this compound.
Comparative studies have demonstrated that subtle structural modifications to the quinazoline scaffold can significantly impact anticancer potency. For instance, a series of novel 4-stilbenylamino quinazoline derivatives synthesized from a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, exhibited potent activity against several human tumor cell lines.[4] Many of these compounds showed superior IC50 values compared to Gefitinib against A431, A549, and BGC-823 cell lines.[4]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinazoline Derivatives
| Compound | HeLa | MDA-MB-231 | A431 | A549 | BGC-823 | Reference |
| Gefitinib | 4.3 | 28.3 | >10.0 | >10.0 | >10.0 | [4][5][6] |
| Compound 21 | 2.81 | 1.95 | - | - | - | [5][6] |
| Compound 22 | 1.85 | 2.15 | - | - | - | [5][6] |
| Compound 23 | 2.11 | 2.05 | - | - | - | [5][6] |
| Compound 6c | - | - | ~2.0 | ~2.0 | ~2.0 | [4] |
Note: '-' indicates data not available.
Pyrimidine Derivatives: Expanding the Anticancer Armamentarium
Following a similar synthetic strategy, pyrimidine derivatives of this compound have also been explored as potential anticancer agents. The pyrimidine ring serves as a versatile scaffold that can be functionalized to target various cellular pathways involved in cancer progression.
For example, a series of novel pyrimidine derivatives were designed and synthesized, with some compounds showing significant anti-proliferative activity against glioblastoma, triple-negative breast cancer, and oral squamous cell carcinoma cell lines.[7][8] The most potent of these compounds, an N-benzyl derivative, exhibited EC50 values in the range of 4 to 8 µM, demonstrating a significant improvement over the initial lead compound.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Gefitinib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
While the anticancer applications of this compound derivatives are well-documented, their potential as antimicrobial and antifungal agents is an emerging area of research. The benzonitrile scaffold is present in some compounds with known antimicrobial properties.
Derivatives incorporating heterocyclic systems known for their antimicrobial activity, such as thiadiazole, have shown promise. For instance, a coumarin derivative bearing a 5-amino-1,3,4-thiadiazole moiety exhibited significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 15 to 22 mm.[9] This compound also demonstrated strong antifungal activity against Aspergillus niger and Candida albicans.[9]
Furthermore, methoxy amino chalcone derivatives have been synthesized and evaluated for their antimicrobial properties.[10] Some of these compounds displayed a broad spectrum of activity, comparable to the standard drugs sulfamerazine and sulfadiazine.[10]
Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives
| Compound | Organism | Zone of Inhibition (mm) | Reference |
| ATMC | Escherichia coli | 15-22 | [9] |
| Pseudomonas aeruginosa | 15-22 | [9] | |
| Klebsiella pneumoniae | 15-22 | [9] | |
| Proteus vulgaris | 15-22 | [9] | |
| Staphylococcus aureus | 15-22 | [9] | |
| Aspergillus niger | Strong Inhibition | [9] | |
| Candida albicans | Strong Inhibition | [9] | |
| Methoxy Amino Chalcone 7 | Escherichia coli | Good Activity | [10] |
| Staphylococcus aureus | Good Activity | [10] | |
| Candida albicans | Good Activity | [10] |
Note: "Good Activity" indicates activity comparable to standard controls as reported in the source.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The exploration of this compound derivatives for anti-inflammatory properties is a promising avenue for the development of new therapeutics for a range of inflammatory diseases. Several classes of compounds containing related structural motifs have demonstrated significant anti-inflammatory effects.
For example, novel benzothiazole derivatives have been synthesized and shown to possess potent in vivo anti-inflammatory and analgesic activities.[11] Similarly, certain quinazoline derivatives have been investigated for their anti-inflammatory potential, with some compounds exhibiting good activity.[12]
The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to act as NRF2 activators, leading to the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in LPS-challenged RAW 264.7 cells.[13]
Signaling Pathway: NRF2 Activation and Anti-inflammatory Response
Caption: Simplified diagram of NRF2 activation by a derivative leading to an anti-inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The derivatives, particularly quinazolines and pyrimidines, have demonstrated significant potential as anticancer agents, with some exhibiting superior potency to existing drugs like Gefitinib. The exploration of their antimicrobial and anti-inflammatory activities is a rapidly growing field with promising initial results.
Future research should focus on a more systematic exploration of the structure-activity relationships for each class of biological activity. The generation of comprehensive comparative data, including in vivo studies, will be crucial for identifying lead compounds with optimal efficacy and safety profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Maze: A Comparative Guide to the Limitations of 2-Amino-4-methoxybenzonitrile
Introduction
In the intricate world of medicinal chemistry and organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. 2-Amino-4-methoxybenzonitrile (CAS: 38487-85-3), a bifunctional aromatic compound, presents itself as a valuable intermediate, offering both a nucleophilic amino group and an electrophilic nitrile functionality.[1][2] This unique arrangement allows for diverse transformations, making it a frequent starting point for the synthesis of heterocyclic scaffolds, particularly those found in pharmacologically active agents.[3]
However, the true utility of a reagent is defined not just by its potential reactions but also by its limitations. For researchers, scientists, and drug development professionals, understanding these constraints is crucial for troubleshooting, optimizing reaction conditions, and making informed decisions about substrate selection. This guide provides an in-depth analysis of the inherent limitations of this compound, comparing its performance with viable alternatives and providing the experimental context needed to navigate its complex reactivity.
The Electronic Dichotomy: When Activating and Deactivating Forces Collide
The reactivity of this compound is governed by a delicate interplay of electronic effects from its three functional groups. The methoxy (-OCH₃) and amino (-NH₂) groups are both powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+R effect). Conversely, the nitrile (-C≡N) group is strongly deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[4]
This electronic tug-of-war is the primary source of the molecule's synthetic limitations. While the methoxy group enhances the ring's electron density, the adjacent, powerful electron-withdrawing nitrile group significantly diminishes the nucleophilicity of the amino group. This effect is well-documented in related structures; for instance, the conjugate acid of 4-aminobenzonitrile has a pKa of 1.74, making it a much weaker base than aniline (pKa of conjugate acid = 4.6), a direct consequence of the nitrile's electron-withdrawing nature.[4]
Caption: Interplay of electron-donating and withdrawing groups.
Limitation 1: Attenuated Nucleophilicity of the Amino Group
The most significant practical limitation of this compound is the reduced nucleophilic character of its amino group.
Causality and Consequences
The proximity of the potent electron-withdrawing nitrile group significantly delocalizes the nitrogen atom's lone pair of electrons, rendering the amino group less available for nucleophilic attack. This deactivation poses a considerable challenge in reactions that rely on the amino group's nucleophilicity as a key mechanistic step.
A prime example is in the synthesis of certain nitrogen-containing heterocycles. For instance, in cyclization reactions requiring an initial aza-Michael addition, a highly nucleophilic amine is essential. Studies on the closely related 2-amino-5-nitrobenzonitrile, which features the even more powerful electron-withdrawing nitro group, have shown it completely fails to undergo reactions like the synthesis of 4-aminoquinolines from ynones, where less deactivated aminobenzonitriles succeed.[5] This highlights a critical failure point: when the reaction mechanism hinges on a potent amine nucleophile, this compound is often an unsuitable substrate.
Comparative Analysis & Alternatives
When faced with a reaction failing due to low nucleophilicity, a scientist's logical next step is to choose a substrate where this deactivating influence is absent.
| Substrate | Key Feature | Expected Yield in Nucleophilic Attack | Rationale |
| This compound | Deactivated -NH₂ due to ortho -CN | Low to None | The nitrile group's strong -I and -R effects reduce the amino group's nucleophilicity.[4] |
| 3-Methoxyaniline | No deactivating -CN group | High | The amino group's nucleophilicity is preserved and enhanced by the meta -OCH₃ group. |
| 2,4-Dimethoxyaniline | Second activating -OCH₃ group | Very High | The additional electron-donating methoxy group significantly boosts the amino group's nucleophilicity. |
Limitation 2: The Vulnerable Nitrile Moiety in Harsh Conditions
While the nitrile group's electronic properties impact the amino group, its own reactivity presents a second major limitation: susceptibility to hydrolysis.
Causality and Consequences
Nitriles are prone to hydrolysis under both strongly acidic and strongly basic conditions. The reaction typically proceeds in two stages: first, conversion to a primary amide, followed by further hydrolysis to a carboxylic acid.[6][7] This transformation is often irreversible and can compete with or entirely prevent the desired reaction.
Caption: Unwanted hydrolysis pathway of the nitrile group.
This instability is a critical drawback in multi-step syntheses. For example, if a subsequent reaction step requires refluxing in concentrated HCl to remove a protecting group, the nitrile on this compound would likely be hydrolyzed to a carboxylic acid, leading to an undesired byproduct and low yield of the intended molecule.[7][8]
Strategic Alternatives
-
Reaction Sequencing: Introduce the nitrile group late in the synthetic sequence, after all harsh acidic or basic steps are completed. This can be achieved via a Sandmeyer reaction from a corresponding aniline.[9]
-
Use of Milder Conditions: Whenever possible, opt for reactions that proceed under neutral or mildly acidic/basic conditions. For example, using microwave-assisted synthesis can often reduce reaction times and allow for lower temperatures, potentially sparing the nitrile group.[10]
-
Alternative Functional Groups: Employ a more robust group as a precursor. For example, an aldehyde can be carried through several synthetic steps and converted to a nitrile in a final, mild step via its oxime.[11]
Case Study: Synthesis of 2-Aminoquinazoline Derivatives
The synthesis of the quinazoline scaffold, a privileged structure in medicinal chemistry, serves as an excellent case study to illustrate these limitations.[12][13] One modern approach involves the [4+2] annulation of a 2-aminobenzonitrile with another cyanamide, mediated by acid.[12]
The Challenge with this compound
In this reaction, the 2-aminobenzonitrile acts as the nucleophilic component. As established, the reduced nucleophilicity of the amino group in this compound would likely render this reaction slow and low-yielding. The required acidic conditions and heat could also jeopardize the integrity of the nitrile group, leading to hydrolysis byproducts.
Comparative Experimental Protocol
Here, we outline a general protocol for this type of cyclization and discuss the expected outcomes with different substrates.
Protocol: Acid-Mediated Synthesis of 2-Aminoquinazoline Derivatives [12]
-
Reaction Setup: To a 25 mL flask, add the 2-aminobenzonitrile derivative (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL) as the solvent.
-
Reaction: Stir the resulting mixture at 70 °C for 1-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Expected Outcomes & Scientist's Insights
-
Using 2-Aminobenzonitrile (Control): This substrate is expected to give a good yield of the desired 2-amino-4-iminoquinazoline product as it lacks strong deactivating groups ortho to the amine.[12]
-
Using this compound: The reaction is predicted to be significantly slower. A higher temperature or longer reaction time may be required, which increases the risk of nitrile hydrolysis and other side reactions. The final yield is expected to be poor. This is a classic example where intramolecular electronics work against the desired reaction pathway.
-
Alternative Substrate (e.g., 2-Aminoacetophenone): In the same study, 2-amino aryl ketones were shown to be effective substrates, reacting with N-benzyl cyanamides to form 2-aminoquinazolines in high yields.[12] This demonstrates a strategic pivot: if the aminobenzonitrile is too unreactive, switching to a related substrate with a different functional group (ketone instead of nitrile) can salvage the synthetic route.
Caption: Decision workflow for quinazoline synthesis.
Conclusion
This compound is a synthetically useful molecule, but its utility is circumscribed by two key limitations rooted in its electronic structure: the attenuated nucleophilicity of its amino group and the hydrolytic instability of its nitrile group. For the medicinal or process chemist, recognizing these potential pitfalls is the first step toward intelligent synthetic design. When a reaction requires a potent amine nucleophile or involves harsh acidic or basic conditions, researchers should strongly consider alternative substrates or synthetic strategies. By understanding the "why" behind a reaction's failure, we can more efficiently navigate the complex landscape of organic synthesis and accelerate the development of novel molecules.
References
- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
